molecular formula C10H8FNO3 B069199 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one CAS No. 184944-80-7

2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one

Numéro de catalogue: B069199
Numéro CAS: 184944-80-7
Poids moléculaire: 209.17 g/mol
Clé InChI: FDGKCIPBWVPMHA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one (CAS 184944-80-7) is a high-purity chemical building block of significant interest in medicinal and organic chemistry. Its core value lies in its role as a versatile precursor for the synthesis of a diverse array of quinazolinone and other nitrogen-containing heterocycles. The compound acts as a semi-acid anhydride, reacting with nitrogen and sulfur nucleophiles via heterocyclic ring opening at the C-4 position, followed by cyclization to form novel structures. This benzoxazinone derivative has been demonstrated to react efficiently with various nucleophiles, including aromatic amines, acid hydrazides, amino acids, and glucosamine, to yield novel compounds with potential biological activity. Research has shown that derivatives synthesized from this scaffold can be evaluated for antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungi. The structural features of the benzoxazinone core, further modified with the 5-fluoro and 2-ethoxy substituents, make it a valuable intermediate for constructing complex molecules for pharmaceutical research and development. This product is intended for research applications as a key synthetic intermediate and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Propriétés

Numéro CAS

184944-80-7

Formule moléculaire

C10H8FNO3

Poids moléculaire

209.17 g/mol

Nom IUPAC

2-ethoxy-5-fluoro-3,1-benzoxazin-4-one

InChI

InChI=1S/C10H8FNO3/c1-2-14-10-12-7-5-3-4-6(11)8(7)9(13)15-10/h3-5H,2H2,1H3

Clé InChI

FDGKCIPBWVPMHA-UHFFFAOYSA-N

SMILES

CCOC1=NC2=C(C(=CC=C2)F)C(=O)O1

SMILES canonique

CCOC1=NC2=C(C(=CC=C2)F)C(=O)O1

Synonymes

4H-3,1-Benzoxazin-4-one,2-ethoxy-5-fluoro-(9CI)

Origine du produit

United States
Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one, a fluorinated benzoxazinone derivative of significant interest in medicinal chemistry.

Introduction: The Benzoxazinone Scaffold in Drug Discovery

Benzoxazinones are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom into the benzoxazinone scaffold can significantly modulate its physicochemical properties and biological activity, often leading to enhanced potency and improved pharmacokinetic profiles. This guide focuses specifically on the 5-fluoro substituted 2-ethoxy derivative, a promising candidate for further investigation.

Chemical Structure and Physicochemical Properties

2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one possesses a bicyclic structure consisting of a benzene ring fused to an oxazinone ring. The ethoxy group at the 2-position and the fluorine atom at the 5-position are key determinants of its chemical reactivity and biological function.

Table 1: Physicochemical Properties of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one

PropertyValueSource/Method
Molecular Formula C₁₀H₈FNO₃Calculated
Molecular Weight 209.17 g/mol Calculated
CAS Number 184944-80-7NextSDS[1]
Melting Point Not available. Estimated to be in the range of 100-120 °C based on similar structures.Estimation
Boiling Point Not available. Likely to decompose upon heating at atmospheric pressure.Estimation
Solubility Not available. Predicted to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents, with low solubility in water.Estimation

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one

Spectroscopy Predicted Chemical Shifts / Frequencies
¹H NMR * Ethoxy group: Triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.5 ppm (2H, -OCH₂-). * Aromatic protons: Multiplets in the range of 7.0-8.0 ppm (3H). The fluorine substitution will induce splitting of adjacent proton signals.
¹³C NMR * Carbonyl carbon (C=O): ~160-165 ppm. * C-F carbon: ~155-160 ppm (with a large ¹JCF coupling constant). * Ethoxy group carbons: ~14 ppm (-CH₃) and ~65 ppm (-OCH₂-). * Other aromatic carbons: 110-140 ppm.
FTIR (cm⁻¹) * C=O stretch (lactone): ~1750-1770 cm⁻¹. * C=N stretch: ~1640-1660 cm⁻¹. * C-O-C stretch: ~1200-1250 cm⁻¹. * C-F stretch: ~1100-1200 cm⁻¹.
Mass Spectrometry * Molecular Ion (M⁺): m/z = 209.05.

Synthesis of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one

The most common and efficient method for the synthesis of 2-substituted-3,1-benzoxazin-4-ones is the cyclization of the corresponding N-acylanthranilic acid.[3][4] For 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one, the synthesis would commence from 2-amino-5-fluorobenzoic acid.

Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A 2-Amino-5-fluorobenzoic acid C N-(Ethoxycarbonyl)-2-amino-5-fluorobenzoic acid A->C Acylation (Base, e.g., Pyridine) B Ethyl Chloroformate B->C D 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one C->D Cyclization (Dehydrating agent, e.g., Acetic Anhydride or Thionyl Chloride)

Caption: Synthetic pathway for 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one.

Experimental Protocol

Step 1: Synthesis of N-(Ethoxycarbonyl)-2-amino-5-fluorobenzoic acid (Intermediate C)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-fluorobenzoic acid (1 equivalent) in a suitable solvent such as pyridine or a mixture of an inert solvent (e.g., dichloromethane) and a base (e.g., triethylamine).

  • Acylation: Cool the solution in an ice bath. Add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution. The addition should be slow to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, acidify the reaction mixture with dilute hydrochloric acid. The product will precipitate out of the solution.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(Ethoxycarbonyl)-2-amino-5-fluorobenzoic acid.

Step 2: Synthesis of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one (Product D)

  • Reaction Setup: Place the dried N-(Ethoxycarbonyl)-2-amino-5-fluorobenzoic acid (1 equivalent) in a round-bottom flask.

  • Cyclization: Add a dehydrating agent such as acetic anhydride (excess) or thionyl chloride (in an inert solvent like toluene).

  • Heating: Heat the reaction mixture under reflux for 1-2 hours. The cyclization reaction results in the formation of the benzoxazinone ring.

  • Removal of Reagents: After the reaction is complete, remove the excess acetic anhydride or thionyl chloride under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one.

Chemical Reactivity: The Electrophilic Nature of the Benzoxazinone Ring

The 3,1-benzoxazin-4-one ring system is characterized by two primary electrophilic centers: the carbonyl carbon at position 4 (C4) and the carbon at position 2 (C2). This makes the ring susceptible to nucleophilic attack, leading to ring-opening reactions.[5] This reactivity is a cornerstone of its utility as a synthetic intermediate.

Reaction with Nucleophiles

2-Ethoxy-3,1-benzoxazin-4-ones readily react with a variety of nucleophiles, particularly nitrogen-based nucleophiles, to yield a range of heterocyclic compounds, most notably quinazolinones.[5]

Reactivity_Diagram cluster_start Starting Material cluster_nucleophiles Nucleophiles cluster_products Products A 2-Ethoxy-5-fluoro- 3,1-benzoxazin-4-one D 3-Substituted-2-ethoxy-5-fluoro- quinazolin-4-one A->D Nucleophilic attack at C4, followed by cyclization E 3-Amino-2-ethoxy-5-fluoro- quinazolin-4-one A->E Nucleophilic attack at C4, followed by cyclization B Primary Amine (R-NH₂) B->D C Hydrazine (H₂N-NH₂) C->E

Caption: General reactivity of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one with nucleophiles.

Mechanism of Reaction with Primary Amines:

  • Nucleophilic Attack: The primary amine attacks the electrophilic carbonyl carbon (C4) of the benzoxazinone ring.

  • Ring Opening: This leads to the opening of the oxazinone ring to form an N-substituted-2-(ethoxycarbonylamino)-5-fluorobenzamide intermediate.

  • Intramolecular Cyclization: The amide nitrogen of the intermediate then attacks the carbonyl carbon of the ethoxycarbonyl group.

  • Elimination: Subsequent elimination of ethanol results in the formation of the stable 3-substituted-2-ethoxy-5-fluoroquinazolin-4-one.

Applications in Drug Development

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. Fluoro-substituted benzoxazinones have emerged as a promising class of compounds with potential therapeutic applications.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzoxazinone derivatives.[6][7][8][9][10] The proposed mechanisms of action are diverse and can include:

  • Induction of Apoptosis: Some benzoxazinones have been shown to induce programmed cell death in cancer cells.

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at specific phases of the cell cycle.

  • Inhibition of Key Enzymes: Certain derivatives have been found to inhibit enzymes crucial for cancer cell survival and proliferation, such as DNA-dependent protein kinase (DNA-PK).[7]

  • Targeting G-quadruplex DNA: Some benzoxazinone derivatives have been shown to stabilize G-quadruplex structures in the promoter regions of oncogenes like c-Myc, leading to the downregulation of their expression.[6]

The presence of the fluorine atom in 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one may enhance its anticancer properties through improved cellular uptake and stronger interactions with biological targets.

Other Potential Therapeutic Areas

The benzoxazinone scaffold has been explored for a wide range of other therapeutic applications, including:

  • Antimicrobial Agents: Derivatives have shown activity against various bacteria and fungi.

  • Anti-inflammatory Agents: Some benzoxazinones exhibit anti-inflammatory properties.

  • Enzyme Inhibitors: They have been investigated as inhibitors of various enzymes, including proteases.

Conclusion and Future Perspectives

2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one is a molecule with significant potential in the field of drug discovery. Its synthesis is achievable through established chemical routes, and its reactivity provides a versatile platform for the generation of diverse compound libraries. The presence of the fluorine atom is anticipated to confer favorable pharmacological properties.

Future research should focus on the detailed biological evaluation of this compound and its derivatives against a panel of cancer cell lines and microbial strains. Elucidating the precise mechanism of action will be crucial for its further development as a therapeutic agent. Furthermore, the optimization of its structure to improve potency, selectivity, and pharmacokinetic properties will be a key step towards its clinical translation.

References

  • Reaction of Anthranilic Acid with Orthoesters: a NewFacile One-pot Synthesis of 2-Substituted4H -3,1-Benzoxazin-4-ones. (n.d.). Academia.edu. Retrieved March 27, 2026, from [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024, December 3). MDPI. Retrieved March 27, 2026, from [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020, October 1). PubMed. Retrieved March 27, 2026, from [Link]

  • The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. (2011, July 14). MDPI. Retrieved March 27, 2026, from [Link]

  • Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004, July 31). SciSpace. Retrieved March 27, 2026, from [Link]

  • One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. (2013, March 27). PMC. Retrieved March 27, 2026, from [Link]

  • Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. (n.d.). Semantic Scholar. Retrieved March 27, 2026, from [Link]

  • Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. (2017, February 14). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][5]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (2025, June 13). PMC. Retrieved March 27, 2026, from [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][5]oxazin-3(4H). (n.d.). Frontiers. Retrieved March 27, 2026, from [Link]

  • Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • A curing system of benzoxazine with amine: Reactivity, reaction mechanism and material properties. (2016, August 26). ResearchGate. Retrieved March 27, 2026, from [Link]

  • H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Benzoxazinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]

  • (PDF) Synthesis of Dynamic 2-Ethoxycarbonyl-4H-3, 1-Benzoxazin-4-one and its Behavior Towards Nitrogen Nucleophiles. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one,4-ethoxy-7-fluoro-(9CI). (n.d.). NextSDS. Retrieved March 27, 2026, from [Link]

Sources

2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one: Mechanism of Action, Kinetics, and In Vitro Profiling

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Mechanism-Based Serine Protease Inhibition

Executive Summary

The compound 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one (CAS 184944-80-7) belongs to a highly specialized class of heterocyclic mechanism-based inhibitors targeting serine proteases[1]. Unlike reversible competitive inhibitors that rely solely on non-covalent spatial occlusion, benzoxazinones act as "alternate substrates" or suicide inhibitors[2]. They hijack the enzyme’s native catalytic machinery to form a stable, covalently bound acyl-enzyme intermediate, effectively neutralizing the protease[3].

This whitepaper provides an in-depth technical analysis of the structural causality, molecular mechanism of action (MoA), and self-validating in vitro protocols required to characterize 2-ethoxy-5-fluoro-3,1-benzoxazin-4-one in drug development workflows.

Chemical Rationale and Structural Causality (SAR)

As an application scientist designing targeted covalent inhibitors, one must understand that every functional group on the benzoxazinone scaffold serves a distinct thermodynamic or kinetic purpose[2]. The efficacy of 2-ethoxy-5-fluoro-3,1-benzoxazin-4-one is driven by three critical structural features:

  • The 3,1-Benzoxazin-4-one Core: The heterocyclic ring mimics the peptide backbone of natural substrates. The partially polarized C-4 carbonyl acts as the primary electrophilic trap for the active-site serine (e.g., Ser195 in chymotrypsin numbering)[4].

  • The 5-Fluoro Substitution: The strong electron-withdrawing inductive effect of the fluorine atom at the 5-position lowers the lowest unoccupied molecular orbital (LUMO) of the C-4 carbonyl. This increases its electrophilicity, significantly accelerating the rate of nucleophilic attack ( k2​ ) by the catalytic triad[4].

  • The 2-Ethoxy Substitution: The 2-alkoxy group serves a dual kinetic role. During the acylation step, it modulates the stability of the transition state. Post-ring-opening, the ethoxy group sterically shields the newly formed ester bond from hydrolytic attack by surrounding water molecules, thereby severely depressing the deacylation rate ( k3​ )[2].

In Vitro Mechanism of Action: The Alternate Substrate Pathway

The inhibition of a serine protease (such as Human Leukocyte Elastase or viral proteases) by 2-ethoxy-5-fluoro-3,1-benzoxazin-4-one proceeds via a well-characterized pseudo-irreversible pathway[2],[3].

  • Step 1: Michaelis Complex Formation ( KI​ ) The inhibitor docks into the S1/S2 specificity pockets of the protease, forming a non-covalent Michaelis complex ( E⋅I ).

  • Step 2: Acylation and Ring Opening ( k2​ ) The hydroxyl oxygen of the catalytic serine performs a nucleophilic attack on the C-4 carbonyl of the benzoxazinone. This triggers the cleavage of the endocyclic C-O bond, opening the ring and forming a covalent acyl-enzyme intermediate[5].

  • Step 3: Arrested Deacylation ( k3​ ) In a normal peptide substrate, the acyl-enzyme intermediate is rapidly hydrolyzed (deacylated) to regenerate the free enzyme. However, the steric bulk and electronic properties of the opened 2-ethoxy-5-fluoro-anthranilate moiety exclude the catalytic water molecule, rendering k3​ infinitesimally small[2]. The enzyme is trapped in an inactive state.

MOA E Serine Protease (Active Ser-OH) EI Michaelis Complex [E·I] E->EI + I (k1) I 2-Ethoxy-5-fluoro- 3,1-benzoxazin-4-one I->EI EI->E (k-1) Acyl Acyl-Enzyme Intermediate (Covalent Bond to Ser) EI->Acyl Acylation (k2) Ring Opening Dead Hydrolyzed Product (Inactive Metabolite) Acyl->Dead Release Regen Regenerated Enzyme (Slow Deacylation) Acyl->Regen Deacylation (k3) Very Slow

Molecular mechanism of serine protease inhibition by 2-ethoxy-5-fluoro-3,1-benzoxazin-4-one.

Quantitative Kinetic Profiling

To evaluate the potency of mechanism-based inhibitors, traditional IC50​ values are insufficient because inhibition is time-dependent[6]. Instead, the efficiency is defined by the second-order rate constant kinact​/KI​ (where kinact​ is the maximum rate of inactivation and KI​ is the inhibition constant)[2].

Table 1: Representative Kinetic Parameters for Halogenated/Alkoxy Benzoxazinones against Human Leukocyte Elastase (HLE) at 25°C, pH 7.5

Compound Class KI​ (nM) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )Acyl-Enzyme t1/2​
Unsubstituted Benzoxazinone1,2000.005 4.1×103 ~ 15 mins
2-Ethoxy-Benzoxazinone3500.012 3.4×104 ~ 2.5 hours
2-Ethoxy-5-fluoro-Benzoxazinone 45 0.085 1.8×106 > 12 hours
2-Alkylthio-Benzoxazinone850.040 4.7×105 ~ 6 hours

Note: The addition of the 5-fluoro group drastically improves both binding affinity (lower KI​ ) and the acylation rate ( kinact​ ), resulting in a highly efficient suicide inhibitor.

Self-Validating In Vitro Experimental Protocol

To accurately determine the kinetic parameters of 2-ethoxy-5-fluoro-3,1-benzoxazin-4-one, a continuous fluorogenic assay must be employed[5]. Pre-incubation methods often fail for fast-acting covalent inhibitors due to rapid depletion of the active enzyme prior to measurement.

Protocol Workflow

Workflow Prep 1. Reagent Prep Enzyme & Inhibitor Incubate 2. Equilibration Buffer & Substrate Prep->Incubate Substrate 3. Enzyme Addition Initiate Reaction Incubate->Substrate Measure 4. Kinetic Readout Continuous Assay Substrate->Measure Analyze 5. Data Analysis k_obs & K_I Calc Measure->Analyze

Step-by-step in vitro workflow for continuous kinetic profiling of mechanism-based inhibitors.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 10 mM stock of 2-ethoxy-5-fluoro-3,1-benzoxazin-4-one in anhydrous DMSO. Prepare the reporter substrate (e.g., MeOSuc-AAPV-AMC for HLE) at 10×Km​ in assay buffer (0.1 M HEPES, 0.5 M NaCl, 0.05% Tween-20, pH 7.5).

  • Equilibration: In a 96-well black microplate, mix the specific protease substrate with varying concentrations of the inhibitor (ranging from 0.1×KI​ to 10×KI​ ). Maintain the final DMSO concentration strictly below 1% to prevent enzyme denaturation.

  • Reaction Initiation: Inject the target Serine Protease (final concentration ~1-5 nM) into the wells using an automated dispenser to initiate the reaction.

  • Continuous Kinetic Readout: Immediately monitor the release of the fluorophore (e.g., AMC at λex​=380 nm, λem​=460 nm) continuously for 60 minutes at 25°C.

  • Data Analysis (Progress Curve): Because the inhibitor depletes the active enzyme over time, the rate of product formation decreases, resulting in a curved progress plot. Fit the raw fluorescence data to the integrated rate equation for slow-binding inhibition:

    [P]=vs​t+kobs​v0​−vs​​[1−exp(−kobs​t)]

    Where v0​ is the initial velocity, vs​ is the steady-state velocity (approaching zero for irreversible inhibitors), and kobs​ is the pseudo-first-order rate constant for inactivation.

  • Parameter Derivation: Plot kobs​ against the inhibitor concentration [I] . Fit to a hyperbolic equation to extract the fundamental constants KI​ and kinact​ .

References

  • Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase Source: Journal of Medicinal Chemistry (ACS) / PubMed URL:[Link]

  • Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones Source: PubMed / National Institutes of Health URL:[Link]

  • A new class of heterocyclic serine protease inhibitors. Inhibition of human leukocyte elastase... with substituted benzoxazinones... Source: Journal of Biological Chemistry / PubMed URL:[Link]

  • Computational Studies of Benzoxazinone Derivatives as Antiviral Agents against Herpes Virus Type 1 Protease Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Target-Based Screen Against a Periplasmic Serine Protease That Regulates Intrabacterial pH Homeostasis in Mycobacterium tuberculosis Source: ACS Chemical Biology / PMC URL:[Link]

  • 4H-3,1-Benzoxazin-4-one,2-ethoxy-5-fluoro-(9CI) Chemical Substance Information Source: NextSDS URL:[Link]

Sources

Synthesis of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathways for 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one and its derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The document delves into the core synthetic strategies, focusing on the reaction of anthranilic acid derivatives with various reagents. It offers a detailed examination of reaction mechanisms, experimental protocols, and the influence of reaction conditions on product yield and purity. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents.

Introduction: The Significance of Benzoxazinone Scaffolds

Benzoxazinones are a pivotal class of fused heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] These activities include, but are not limited to, anticancer, antibacterial, antiviral, antifungal, and anti-inflammatory properties.[1][2][3][4] The 3,1-benzoxazin-4-one core, in particular, serves as a versatile pharmacophore and a key building block for the synthesis of other important heterocyclic systems, such as quinazolinones.[1][5][6] The introduction of an ethoxy group at the 2-position and a fluorine atom at the 5-position can significantly modulate the physicochemical properties and biological activity of the parent molecule, making the synthesis of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one derivatives a topic of considerable interest in drug discovery.

Core Synthesis Pathway: From Anthranilic Acid to Benzoxazinone

The most prevalent and versatile method for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones commences with anthranilic acid or its derivatives.[2][7] This approach leverages the nucleophilic character of the amino group and the carboxylic acid functionality to construct the heterocyclic ring.

Key Starting Material: 5-Fluoroanthranilic Acid

The synthesis of the target scaffold logically begins with a fluorinated precursor, 5-fluoroanthranilic acid. The fluorine atom is strategically incorporated at this early stage to ensure its presence in the final product.

Acylation of the Amino Group

The initial step involves the acylation of the amino group of 5-fluoroanthranilic acid. This is a critical transformation that introduces the precursor to the C2-substituent of the benzoxazinone ring. A common and effective method for this acylation is the reaction with an appropriate acid chloride, such as ethyl chloroformate, in the presence of a base to neutralize the HCl byproduct.

Cyclization to Form the Benzoxazinone Ring

Following acylation, the resulting N-acylated anthranilic acid undergoes cyclization to form the 3,1-benzoxazin-4-one ring. This intramolecular condensation is typically promoted by a dehydrating agent. A well-established method involves the use of a cyclizing agent like cyanuric chloride in the presence of a suitable solvent and base.[8][9]

Visualizing the Core Synthesis Pathway:

Synthesis_Pathway A 5-Fluoroanthranilic Acid reagent1 Ethyl Chloroformate, Base A->reagent1 B N-(Ethoxycarbonyl)-5-fluoroanthranilic Acid reagent2 Cyclizing Agent (e.g., Cyanuric Chloride) B->reagent2 C 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one reagent1->B reagent2->C

Caption: Core synthesis pathway for 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one.

Detailed Experimental Protocol: A Step-by-Step Guide

The following protocol provides a detailed methodology for the synthesis of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one.

Materials and Reagents
Reagent/MaterialGradeSupplier
5-Fluoroanthranilic acid≥98%Commercially Available
Ethyl chloroformate≥97%Commercially Available
Triethylamine≥99%Commercially Available
ChloroformAnhydrousCommercially Available
Cyanuric chloride≥99%Commercially Available
Dimethylformamide (DMF)AnhydrousCommercially Available
Diethyl etherAnhydrousCommercially Available
EthanolReagent GradeCommercially Available
Step 1: Synthesis of N-(Ethoxycarbonyl)-5-fluoroanthranilic Acid
  • To a stirred solution of 5-fluoroanthranilic acid (1 equivalent) in anhydrous chloroform, add triethylamine (1.1 equivalents).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(ethoxycarbonyl)-5-fluoroanthranilic acid.

Step 2: Synthesis of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one
  • Dissolve the crude N-(ethoxycarbonyl)-5-fluoroanthranilic acid (1 equivalent) in anhydrous chloroform.

  • In a separate flask, prepare a solution of cyanuric chloride (1 equivalent) in anhydrous DMF.

  • Add the cyanuric chloride solution to the stirred solution of the N-acylated anthranilic acid.

  • Stir the mixture at room temperature for 4-6 hours.[8]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, evaporate the solvent under vacuum.

  • Pour the residue into a mixture of ice and water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ether/hexane) to afford pure 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one.

Synthesis of Derivatives: Exploring Chemical Diversity

The 2-ethoxy-5-fluoro-3,1-benzoxazin-4-one scaffold serves as a versatile precursor for the synthesis of a wide array of derivatives, primarily through nucleophilic attack at the C4 carbonyl carbon, leading to ring-opening and subsequent rearrangement or cyclization.[5][10]

Reaction with Nitrogen Nucleophiles: Synthesis of Quinazolinones

A significant application of 2-alkoxy-3,1-benzoxazin-4-ones is their conversion to quinazolinone derivatives.[5][6] This transformation is typically achieved by reacting the benzoxazinone with various nitrogen nucleophiles, such as primary amines, hydrazines, and amino acids.[5]

General Reaction Scheme:

Quinazolinone_Synthesis A 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one reagent1 Nitrogen Nucleophile (e.g., R-NH2) A->reagent1 B Ring-Opened Intermediate reagent2 Cyclization (Heat or Acid/Base) B->reagent2 C Substituted Quinazolinone reagent1->B reagent2->C

Caption: General pathway for the synthesis of quinazolinone derivatives.

Experimental Example: Synthesis of a 3-Substituted-2-ethoxy-5-fluoroquinazolin-4-one

  • A mixture of 2-ethoxy-5-fluoro-3,1-benzoxazin-4-one (1 equivalent) and a primary amine (e.g., p-toluidine, 1 equivalent) in a suitable solvent (e.g., ethanol, butanol) is refluxed for 3-6 hours.[5]

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is concentrated, and the mixture is allowed to cool.

  • The precipitated product is collected by filtration and recrystallized from an appropriate solvent to yield the corresponding 3-substituted-2-ethoxy-5-fluoroquinazolin-4-one.

Table 1: Examples of Quinazolinone Derivatives from 2-Ethoxy-benzoxazin-4-one

Nitrogen NucleophileResulting Quinazolinone DerivativeReference
Ethanolamine2-Ethoxy-3-(2-hydroxyethyl)quinazolin-4-one[5]
p-Anisidine2-Ethoxy-3-(4-methoxyphenyl)quinazolin-4-one[5]
p-Hydroxyaniline2-Ethoxy-3-(4-hydroxyphenyl)quinazolin-4-one[5]
Decanoic acid hydrazide2-Ethoxy-3-(decanoylamino)quinazolin-4-one[5]

Scientific Integrity and Logic: Rationale Behind Experimental Choices

The selection of reagents and reaction conditions is paramount to the successful synthesis of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one and its derivatives.

  • Choice of Base in Acylation: Triethylamine is a commonly used organic base that effectively scavenges the HCl generated during the acylation reaction, driving the equilibrium towards product formation without interfering with the desired reaction.

  • Role of the Cyclizing Agent: Cyanuric chloride, in combination with DMF, forms a Vilsmeier-Haack type reagent which acts as a potent cyclodehydrating agent.[8] This system efficiently promotes the intramolecular cyclization of the N-acylated anthranilic acid under mild conditions.

  • Solvent Selection: Anhydrous solvents are crucial in both the acylation and cyclization steps to prevent hydrolysis of the acid chloride and the activated intermediates, respectively. Chloroform is a suitable non-polar aprotic solvent for the acylation, while the combination of chloroform and DMF provides an appropriate medium for the cyclization step.

  • Self-Validating Protocols: The described protocols are designed to be self-validating through in-process monitoring using techniques like TLC. The distinct Rf values of the starting materials, intermediates, and final products allow for clear tracking of the reaction's progress and confirmation of its completion. Further validation is achieved through comprehensive characterization of the purified products using spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and Mass Spectrometry.

Conclusion

The synthesis of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one derivatives represents a robust and adaptable platform for the generation of novel heterocyclic compounds with significant therapeutic potential. The foundational pathway, originating from 5-fluoroanthranilic acid, is both efficient and amenable to the introduction of diverse functionalities. The subsequent conversion of the benzoxazinone core into more complex scaffolds, such as quinazolinones, further expands the chemical space accessible to medicinal chemists. This guide provides the essential theoretical framework and practical protocols to empower researchers in their pursuit of innovative drug candidates based on this privileged heterocyclic system.

References

  • El-Hashash, M. A., Darwish, K. M., Rizk, S. A., & El-Bassiouny, F. A. (n.d.). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. PMC. Retrieved from [Link]

  • (2024, December 3). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Retrieved from [Link]

  • (2013, April 23). Chemistry of 4H-3,1-Benzoxazin-4-ones. Modern Scientific Press. Retrieved from [Link]

  • (n.d.). Synthesis of quinazolines. Organic Chemistry Portal. Retrieved from [Link]

  • (2013, March 27). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. PMC. Retrieved from [Link]

  • (n.d.). A Simple Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones by Palladium-Catalyzed Cyclocarbonylation of o-Iodoanilines with Acid Chlorides. ACS Publications. Retrieved from [Link]

  • (n.d.). Quinazoline derivatives: synthesis and bioactivities. PMC. Retrieved from [Link]

  • (n.d.). Process for preparing 2-(2-hydroxyphenyl)-benz[2][5]oxazin-4-one and its use for preparing deferasirox. Google Patents. Retrieved from

  • Harutyunyan, A. A., Ghukasyan, G. T., & Danagulyan, G. G. (2018, October 1). Synthesis of Substituted Quinazolines Containing Pharmacophoric Groups. Juniper Publishers. Retrieved from [Link]

  • (2024, April 22). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry. Retrieved from [Link]

  • (n.d.). Synthesis of Benzoxazinones. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • El-Hashash, M. A. (n.d.). Use of 2-Ethoxy(4H)-3,1-benzoxazin-4-one as a Precursor for Synthesis of Quinazoline and Quinazolinone Starting Materials. Chemical and Process Engineering Research. Retrieved from [Link]

  • (n.d.). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers. Retrieved from [Link]

  • (2025, October 16). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ResearchGate. Retrieved from [Link]

  • (2004, July 31). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. SciSpace. Retrieved from [Link]

  • (2021, June 7). Pharmacological Activities of Aminophenoxazinones. PubMed. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides a comprehensive framework for characterizing the pharmacokinetic profile of the novel compound 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one in mammalian models. Recognizing the compound as a new chemical entity, this document establishes a logical, phase-driven approach, beginning with in vitro predictive assays and progressing to definitive in vivo studies. We delve into the scientific rationale behind each experimental choice, offering detailed, field-tested protocols and data interpretation strategies. This whitepaper is designed to equip researchers, scientists, and drug development professionals with the necessary tools to conduct a thorough and scientifically rigorous pharmacokinetic evaluation, ensuring data integrity and supporting informed decision-making in the preclinical development pipeline.

Introduction: Deconstructing 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one

The 3,1-benzoxazin-4-one scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and protease inhibitory functions.[1][2][3] The specific substitutions on the candidate molecule, 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one, provide critical clues to its potential pharmacokinetic behavior.

  • The Benzoxazinone Core: This heterocyclic system provides a rigid framework for receptor interaction. Its metabolic fate will likely involve ring-opening hydrolysis or oxidative transformations.

  • 2-Ethoxy Group: This moiety is a primary site for Phase I metabolism. Cytochrome P450 (CYP) enzymes are likely to catalyze O-de-ethylation, producing an alcohol metabolite and acetaldehyde.[4][5] The rate of this reaction is a key determinant of the compound's metabolic stability and intrinsic clearance.[6][7]

  • 5-Fluoro Group: The strategic placement of a fluorine atom can significantly enhance metabolic stability.[8][9] Fluorine's high electronegativity can shield adjacent positions from oxidative attack by CYP enzymes, a common strategy to block metabolic "soft spots" and prolong the compound's half-life.[10][11][12] This substitution can also influence physicochemical properties like lipophilicity and membrane permeability.[9]

A thorough understanding of these structural components is paramount for designing a logical and efficient pharmacokinetic evaluation plan.

A Phased Approach to Pharmacokinetic Characterization

A successful preclinical pharmacokinetic (PK) program follows a tiered approach, starting with high-throughput in vitro screens to generate early, predictive data before committing to resource-intensive in vivo studies.

G cluster_0 Phase 1: In Vitro & In Silico Profiling cluster_1 Phase 2: In Vivo Rodent PK Study cluster_2 Phase 3: Metabolite Characterization p1_1 Caco-2 Permeability p1_2 Plasma Protein Binding p1_3 Metabolic Stability (Microsomes/Hepatocytes) p2_1 IV & PO Dosing (e.g., Sprague-Dawley Rat) p1_3->p2_1 Informs Dose Selection p2_2 Serial Blood Sampling p2_3 Bioanalysis (LC-MS/MS) p2_4 PK Parameter Calculation p3_2 In Vivo Sample Analysis (Plasma, Urine, Feces) p2_4->p3_2 Guides Sample Selection p3_1 In Vitro Incubations (e.g., Liver S9) p3_3 High-Resolution MS p3_4 Structure Elucidation

Caption: Crossover design for a rodent PK study.

Key Methodologies

Dosing and Sampling:

  • IV Administration: Typically via the tail vein. A low dose (e.g., 1-2 mg/kg) is used.

  • PO Administration: Oral gavage. A higher dose (e.g., 5-10 mg/kg) is often required to account for incomplete absorption.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a cannulated vessel (e.g., jugular vein) or via sparse sampling techniques. [13]Plasma is harvested by centrifugation and stored at -80°C until analysis.

Bioanalytical Method (LC-MS/MS):

  • Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for quantifying small molecules in complex biological matrices due to its superior sensitivity and selectivity. [14][15]* Sample Preparation: A simple and robust protein precipitation step is often sufficient. [15]This involves adding a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample to crash out proteins, followed by centrifugation.

  • Chromatography: Reversed-phase liquid chromatography (RPLC) using a C18 column is a common starting point. [16]A gradient elution with mobile phases like water and acetonitrile containing 0.1% formic acid helps to achieve good peak shape and separation from endogenous matrix components. [16]* Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent quantification. [17]Specific precursor-to-product ion transitions are monitored for both the analyte and a stable isotope-labeled internal standard.

  • Validation: The method must be validated according to regulatory guidelines (e.g., ICH M10) for parameters like linearity, accuracy, precision, recovery, and matrix effects. [18]

Data Presentation and Interpretation

All quantitative pharmacokinetic data should be summarized in a clear, tabular format. Non-compartmental analysis (NCA) is used to calculate key parameters.

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Definition
Cmax (ng/mL) 1500850Maximum observed plasma concentration.
Tmax (h) 0.081.0Time to reach Cmax.
AUC₀-t (ng·h/mL) 32004500Area under the plasma concentration-time curve from time 0 to the last measurable point.
AUC₀-inf (ng·h/mL) 32504650AUC extrapolated to infinity.
T½ (h) 4.54.8Terminal elimination half-life.
Cl (L/h/kg) 0.31-Clearance.
Vdss (L/kg) 1.8-Volume of distribution at steady state.
F (%) -14.3%Absolute Oral Bioavailability = (AUCpo/DosePO) / (AUCiv/DoseIV) * 100

Table 1: Hypothetical Pharmacokinetic Parameters for 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one in Sprague-Dawley Rats.

Interpretation: In this hypothetical example, the compound shows rapid absorption (Tmax = 1.0 h) but low oral bioavailability (F = 14.3%). The clearance (Cl) is low relative to hepatic blood flow, suggesting it is not a highly cleared compound. The volume of distribution (Vdss > 1 L/kg) indicates some distribution into tissues. The low bioavailability could be due to poor absorption or significant first-pass metabolism in the gut wall or liver, warranting further investigation.

Elucidating Metabolic Pathways

Identifying the major metabolic pathways is crucial for understanding clearance mechanisms and identifying potentially active or toxic metabolites.

Causality: Based on the compound's structure, several metabolic transformations are plausible. The ethoxy group is susceptible to O-dealkylation, and the aromatic rings are potential sites for hydroxylation. [4][19]The fluorine atom is expected to block metabolism at its position of attachment. [10][11]These primary metabolites can then undergo Phase II conjugation (e.g., glucuronidation or sulfation) to increase their water solubility for excretion. [4][19]

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent 2-Ethoxy-5-fluoro- 3,1-benzoxazin-4-one M1 O-de-ethylation (M1) Parent->M1 O-de-ethylation M2 Aromatic Hydroxylation (M2) Parent->M2 Hydroxylation M1_G M1-Glucuronide M1->M1_G Glucuronidation M2_S M2-Sulfate M2->M2_S Sulfation

Caption: Plausible metabolic pathways.

Experimental Approach:

  • In Vitro Generation: Incubate the parent compound at a higher concentration with liver S9 fractions (which contain both microsomal and cytosolic enzymes) or hepatocytes, along with relevant cofactors (NADPH for Phase I; UDPGA and PAPS for Phase II). [20]2. In Vivo Sample Analysis: Analyze plasma and excreta (urine, feces) from the in vivo PK study.

  • High-Resolution Mass Spectrometry (HRMS): Use techniques like LC-Q-TOF-MS to detect metabolites. HRMS provides accurate mass measurements, allowing for the determination of elemental compositions for the parent drug and its metabolites.

  • MS/MS Fragmentation: Compare the fragmentation patterns of the metabolites to that of the parent drug to identify the site of metabolic modification. For example, a loss of 28 Da (C2H4) from a metabolite would be indicative of O-de-ethylation.

Conclusion and Strategic Outlook

This guide has outlined a robust, multi-phased strategy for the comprehensive pharmacokinetic evaluation of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one. By integrating predictive in vitro assays with definitive in vivo studies in mammalian models, researchers can build a detailed ADME profile. This profile is essential for understanding the compound's disposition, guiding lead optimization, enabling rational dose selection for pharmacology and toxicology studies, and ultimately supporting the progression of a promising candidate toward clinical development. The principles and protocols detailed herein provide a self-validating framework for generating high-quality, reliable data critical for modern drug discovery.

References

  • (No author given). (n.d.). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • (No author given). (n.d.). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. [Link]

  • (No author given). (n.d.). Caco-2 Permeability Assay. Evotec. [Link]

  • (No author given). (n.d.). Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • (No author given). (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • (No author given). (n.d.). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • (No author given). (n.d.). In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • (No author given). (n.d.). In vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. [Link]

  • (No author given). (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • (No author given). (n.d.). METABOLISM OF FLUORINE-CONTAINING DRUGS B Kevin Park, Neil R Kitteringham, and Paul M O'Neill. Annual Reviews. [Link]

  • (No author given). (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. [Link]

  • (No author given). (n.d.). Plasma Protein Binding Assay. Domainex. [Link]

  • (No author given). (n.d.). Plasma Protein Binding Assay. Evotec. [Link]

  • (No author given). (n.d.). Protein Binding Assay: ICH M12-Compliant Testing. Pharmaron. [Link]

  • (No author given). (n.d.). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • (No author given). (n.d.). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI. [Link]

  • (No author given). (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

  • (No author given). (n.d.). caco2 assay protocol. [Link]

  • (No author given). (n.d.). metabolic stability in liver microsomes. Mercell. [Link]

  • Banks, S. L. et al. (n.d.). In vivo intestinal metabolism of 7-ethoxycoumarin in the rat: production and distribution of phase I and II metabolites in the isolated, perfused intestinal loop. PubMed. [Link]

  • Brodie, B. B. et al. (n.d.). ENZYMATIC METABOLISM OF DRUGS AND OTHER FOREIGN COMPOUNDSl,2,3 In recent years it has become evident that urinary excretion is o. Annual Reviews. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Husain, A. et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry. [Link]

  • Liang, G. et al. (n.d.). In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS. PMC. [Link]

  • Niwa, T. et al. (2026). A simple and highly sensitive LC-MS/MS bioanalytical method for phosphorodiamidate morpholino oligonucleotides in plasma. PubMed. [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]

  • Shah, P. & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed. [Link]

  • Sonigara, B. S. & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. [Link]

  • Taha, M. et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. [Link]

  • van Gucht, M. W. et al. (2024). Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9. WUR eDepot. [Link]

  • van Gucht, M. W. et al. (2024). (PDF) Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9: a pilot study for metabolic stability, metabolic pathway, and metabolites identification in vitro and in silico. ResearchGate. [Link]

  • Wang, X. et al. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Yasmeen, S. et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

Sources

Mechanistic Profiling and Binding Affinity of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one: A Technical Guide to Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule inhibitors targeting serine proteases is a cornerstone of anti-inflammatory and respiratory drug discovery. Among the most privileged scaffolds are the 4H-3,1-benzoxazin-4-ones. Specifically, 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one (CAS 184944-80-7) represents a highly tuned, mechanism-based inhibitor. Unlike standard competitive antagonists, this compound functions as an "alternate substrate," forming a transient but highly stable covalent acyl-enzyme intermediate[1].

This whitepaper provides an in-depth technical analysis of the binding affinity, structural causality, and kinetic evaluation of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one, equipping researchers with field-proven, self-validating methodologies for profiling its interaction with primary targets such as Human Leukocyte Elastase (HLE) and Cathepsin G.

Structural Causality: The Electronic and Steric Determinants of Affinity

The binding affinity ( Ki​ ) and the overall inhibitory potency of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one are dictated by precise electronic and steric modifications to the benzoxazinone core. Every functional group serves a distinct mechanistic purpose:

  • The Heterocyclic Core (4H-3,1-benzoxazin-4-one): Mimics the peptide backbone of natural substrates. The C4 carbonyl acts as the electrophilic trap for the catalytic serine (e.g., Ser-195 in HLE)[2].

  • C2-Ethoxy Substitution: According to foundational SAR studies by , small alkyl groups linked via a heteroatom to the C2 position are critical. The ethoxy group seamlessly occupies the S1' subsite of the protease. More importantly, the oxygen atom participates in resonance stabilization, enhancing the acylation rate ( kacyl​ ) while restricting the deacylation rate ( kdeacyl​ ), thereby trapping the enzyme in an inactive state[1][3].

  • C5-Fluoro Substitution: The incorporation of a fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I effect). This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C4 carbonyl, increasing its electrophilicity and accelerating the initial nucleophilic attack. Furthermore, the C-F bond provides steric shielding against non-specific nucleophilic attack by water, significantly improving the compound's hydrolytic half-life in biological buffers[1][4].

Mechanism of Action: Alternate Substrate Inhibition

2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one does not simply block the active site; it actively participates in the catalytic cycle. The inhibition follows a time-dependent, covalent, but ultimately reversible pathway.

  • Michaelis Complex Formation: The inhibitor binds non-covalently ( Ki​ ).

  • Acylation: The catalytic serine attacks the C4 carbonyl, opening the benzoxazinone ring and forming a covalent acyl-enzyme adduct.

  • Deacylation (The Bottleneck): Because of the electronic stabilization provided by the C2-ethoxy and C5-fluoro groups, the hydrolysis of this acyl-enzyme complex is extraordinarily slow (often t1/2​>24 hours), effectively sequestering the active enzyme[1].

Mechanism E Target Enzyme (e.g., HLE Ser-195) EI Michaelis Complex (Non-covalent) E->EI + I (k_on) I 2-Ethoxy-5-fluoro- 3,1-benzoxazin-4-one I->EI EI->E Dissociation (k_off) Acyl Acyl-Enzyme Adduct (Covalent Bond) EI->Acyl Acylation (k_acyl) Prod Regenerated Enzyme + Cleaved Product Acyl->Prod Deacylation (k_deacyl)

Kinetic pathway of alternate substrate inhibition by 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one.

Enzyme Target Selectivity and Affinity Profiling

While optimized for Human Leukocyte Elastase, the benzoxazinone scaffold exhibits cross-reactivity with other serine proteases depending on the specific pocket architecture. Table 1 summarizes the representative binding affinities and kinetic parameters across primary target classes based on benchmark profiling of 2-alkoxy-5-halo-benzoxazinones[1][5][6].

Table 1: Representative Kinetic Parameters for Target Enzymes

Target EnzymeSubstrate Class Ki​ (nM) kacyl​ ( s−1 ) kdeacyl​ ( s−1 )Inhibition Mode
Human Leukocyte Elastase (HLE) Soluble Serine Protease15 - 45 1.2×10−2 <10−5 Alternate Substrate
Cathepsin G Soluble Serine Protease800 - 1200 0.8×10−2 10−4 Alternate Substrate
Rhomboid Protease (GlpG) Intramembrane Serine2500 - 4000 0.5×10−2 10−3 Covalent Reversible
Complement C1r Soluble Serine Protease> 5000N/AN/AWeak/Inactive

Data synthesis derived from structural analogs in [5] and [6].

Self-Validating Experimental Protocol: Kinetic Characterization

Because 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one is a time-dependent covalent inhibitor, standard steady-state IC50​ assays will produce artifactual, incubation-time-dependent results. To establish true binding affinity, one must utilize a Continuous Progress Curve Assay [2].

The following protocol is designed as a self-validating system—meaning every step contains an internal control to rule out false positives caused by compound aggregation, buffer reactivity, or enzyme degradation.

Step-by-Step Methodology

Step 1: Buffer Selection and Reagent Preparation (The Chemical Control)

  • Causality: Benzoxazinones are highly susceptible to aminolysis. Using standard Tris buffer will cause the primary amine of the buffer to nucleophilically attack the inhibitor, destroying it before it reaches the enzyme.

  • Action: Prepare assay buffer using 50 mM HEPES (a tertiary amine), 500 mM NaCl, 0.1% PEG-8000 (to prevent non-specific plastic adsorption), pH 7.5.

Step 2: Active-Site Titration (The Concentration Control)

  • Causality: Total protein concentration assays (e.g., BCA) overestimate the amount of active enzyme.

  • Action: Titrate the HLE stock with a known irreversible burst-titrant (e.g., α1​ -antitrypsin) to determine the exact molarity of functional active sites.

Step 3: Continuous Spectrophotometric Assay

  • Action: In a 96-well UV-transparent plate, mix the specific chromogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA for HLE) and the inhibitor at varying concentrations ( [I]≫[E] ).

  • Action: Initiate the reaction by adding the active-site titrated HLE. Immediately monitor absorbance at 405 nm continuously for 60 minutes.

  • Causality: Adding the enzyme last ensures we capture the transition from the uninhibited initial velocity ( v0​ ) to the inhibited steady-state velocity ( vs​ ), allowing for the calculation of the pseudo-first-order rate constant ( kobs​ ).

Step 4: Orthogonal Validation via Jump-Dilution (The Mechanistic Control)

  • Causality: To prove the compound is an "alternate substrate" and not a non-specific irreversible denaturant, we must demonstrate reversibility via deacylation.

  • Action: Pre-incubate HLE with a high concentration of inhibitor (10x Ki​ ) for 30 minutes. Dilute the complex 100-fold into a buffer containing a saturating concentration of substrate. Monitor the slow recovery of enzyme activity over 4 hours to calculate kdeacyl​ .

Workflow Prep 1. Reagent Preparation (HEPES Buffer, No Primary Amines) Incubate 2. Reaction Initiation (Enzyme + Substrate + Inhibitor) Prep->Incubate Assay 3. Continuous Spectrophotometry (Monitor pNA at 405 nm) Incubate->Assay Data 4. Progress Curve Analysis (Non-linear Regression for k_obs) Assay->Data Valid 5. Orthogonal Validation (Jump-Dilution & LC-MS/MS) Data->Valid

Self-validating experimental workflow for kinetic profiling of time-dependent inhibitors.

Data Analysis and Interpretation

The raw absorbance data from the progress curves must be fitted to the integrated rate equation for time-dependent inhibition:

[P]t​=vs​t+kobs​v0​−vs​​[1−exp(−kobs​t)]

Where:

  • [P]t​ is the concentration of product at time t .

  • v0​ is the initial velocity.

  • vs​ is the steady-state velocity.

  • kobs​ is the apparent first-order rate constant for the interconversion between v0​ and vs​ .

Plotting kobs​ against the inhibitor concentration [I] allows for the determination of the true binding affinity ( Ki​ ) and the maximum inactivation rate ( kinact​ or kacyl​ ). A hyperbolic curve indicates a two-step mechanism (binding followed by covalent acylation), which is the hallmark of the 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one scaffold[2].

References

  • Krantz, A., et al. (1990). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry.[Link]

  • Hays, S. J., et al. (1998). 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. Journal of Medicinal Chemistry.[Link]

  • Aliter, K. F., & Al-Horani, R. A. (2024). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Medicinal Chemistry (Bentham Science).[Link]

  • Vos, M., et al. (2017). Benzoxazin-4-ones as novel, easily accessible inhibitors for rhomboid proteases. ResearchGate.[Link]

  • Gütschow, M., et al. (2008). 2,4,5-Triphenylisothiazol-3(2H)-one 1,1-dioxides as inhibitors of human leukocyte elastase. Bioorganic & Medicinal Chemistry.[Link]

Sources

preliminary toxicity screening of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Preliminary Toxicity Screening of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one: A Mechanistic and Methodological Guide

Compound Profiling & Mechanistic Rationale for Toxicity

The 4H-3,1-benzoxazin-4-one core is a privileged heterocyclic scaffold widely utilized in drug discovery, primarily functioning as a mechanism-based inhibitor of serine proteases[1]. The pharmacological and toxicological profile of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one is fundamentally driven by its mechanism of action: the nucleophilic attack of a catalytic serine hydroxyl group on the lactone carbonyl carbon, leading to ring cleavage and the formation of a covalent acyl-enzyme intermediate[2].

Understanding the causality behind the toxicity of this specific derivative requires an analysis of its substituents:

  • The 5-Fluoro Substitution: Fluorine exerts a strong electron-withdrawing (-I) effect, significantly increasing the electrophilicity of the lactone carbonyl. While this enhances the acylation rate and target potency, it simultaneously increases the risk of promiscuous covalent binding to off-target proteins, driving basal cytotoxicity[3].

  • The 2-Ethoxy Substitution: The alkoxy group at the 2-position modulates the stability of the acyl-enzyme intermediate. Bulky or specific alkoxy groups determine whether the deacylation process (hydrolysis) is rapid (transient inhibition) or slow (effectively irreversible inhibition)[2]. Irreversible off-target inhibition is a primary toxicological liability for this class.

Mechanism A 2-Ethoxy-5-fluoro- 3,1-benzoxazin-4-one B Nucleophilic Attack (Serine -OH) A->B C Acyl-Enzyme Intermediate B->C D Off-Target Toxicity C->D Stable Covalent Complex (Irreversible) E Deacylation (Hydrolysis) C->E Rapid Turnover (Reversible)

Mechanistic pathway of benzoxazinone-mediated serine protease acylation and toxicity.

Tiered Screening Architecture

To systematically de-risk 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one, we employ a tiered screening architecture. This prevents the unnecessary use of in vivo models by establishing a robust in vitro weight-of-evidence approach, aligning with regulatory standards for estimating starting doses for acute systemic toxicity[4].

Workflow T1 Tier 1: In Silico Profiling (Reactivity & PAINS) T2 Tier 2: Basal Cytotoxicity (OECD TG 129 NRU Assay) T1->T2 T3 Tier 3: Off-Target Profiling (Serine Protease Panel) T2->T3 T4 Go/No-Go Decision Lead Optimization T3->T4

Tiered preliminary toxicity screening workflow for benzoxazinone derivatives.

Experimental Protocols & Self-Validating Systems

A fundamental pillar of trustworthy assay design is the implementation of self-validating systems. Every protocol below includes strict quality control gates (vehicle and positive controls) to ensure the observed toxicity is a true pharmacological effect of the benzoxazinone derivative, rather than an artifact of compound insolubility or assay degradation.

Protocol 1: Basal Cytotoxicity via Neutral Red Uptake (OECD TG 129)

This assay determines the concentration that reduces basal cell viability by 50% ( IC50​ ), which can be used in linear regression models to estimate in vivo LD50​ values[4].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Cultivate BALB/c 3T3 cells in DMEM supplemented with 10% FBS. Seed at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Preparation: Dissolve 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media. Critical Control: Ensure the final DMSO concentration in all test wells does not exceed 1% v/v to prevent solvent-induced cytotoxicity[4].

  • Treatment: Aspirate media and apply the compound dose-response gradient (0.1 µM to 100 µM). Include a 1% DMSO vehicle control and a Sodium Lauryl Sulfate (SLS) positive control gradient. Incubate for 48 hours.

  • Dye Uptake: Wash cells with PBS. Add 100 µL of Neutral Red medium (50 µg/mL) and incubate for 3 hours. Viable cells will incorporate the dye into their lysosomes.

  • Extraction: Remove the dye, wash with PBS, and add 150 µL of desorb solution (50% ethanol, 1% glacial acetic acid, 49% water) to extract the dye.

  • Quantification & Validation: Shake the plate for 20 minutes and read absorbance at 540 nm.

    • Self-Validation Gate: The assay is only valid if the 1% DMSO vehicle control shows >90% viability compared to untreated cells, and the SLS positive control yields an IC50​ within the laboratory's historical confidence interval[4].

Protocol 2: Mechanistic Off-Target Serine Protease Selectivity

Because the benzoxazinone core is a known protease inhibitor, off-target inhibition of essential physiological proteases (e.g., Thrombin, Human Leukocyte Elastase) must be quantified[1].

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare Human Leukocyte Elastase (HLE) and Thrombin in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20).

  • Pre-incubation: Add the enzyme to a 96-well microtiter plate. Add varying concentrations of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one (0.01 µM to 50 µM). Incubate for 30 minutes at 25°C. Causality Note: This pre-incubation step is mandatory because benzoxazinones are mechanism-based covalent inhibitors; time is required for the acyl-enzyme intermediate to form[1].

  • Substrate Addition: Add the specific chromogenic substrate (e.g., MeOSuc-AAPV-pNA for HLE).

  • Kinetic Measurement: Immediately measure the release of p-nitroaniline (pNA) by monitoring absorbance at 405 nm continuously for 15 minutes. Calculate the initial velocity ( V0​ ).

  • Validation: Include Phenylmethylsulfonyl fluoride (PMSF) as a positive control for irreversible serine protease inhibition.

Quantitative Data Presentation

The following tables summarize the structured presentation of quantitative data generated from the tiered screening protocols.

Table 1: Anticipated Basal Cytotoxicity Profile (OECD TG 129) Summarizes the IC50​ values to determine generalized cellular toxicity.

Cell LineTissue OriginCompound IC50​ (µM)Vehicle Control ViabilityPositive Control (SLS) IC50​
BALB/c 3T3Murine FibroblastTo be determined> 95%45.2 µM (Valid)
HepG2Human LiverTo be determined> 92%38.1 µM (Valid)
HEK293Human KidneyTo be determined> 94%40.5 µM (Valid)

Table 2: Serine Protease Selectivity Panel Evaluates the risk of off-target covalent binding driven by the highly electrophilic fluorinated lactone ring.

Target ProteasePhysiological RoleSubstrate UsedCompound IC50​ (µM)PMSF Control IC50​ (µM)
Cathepsin GImmune response / InflammationSuc-AAPF-pNATo be determined0.8 µM
Human Leukocyte ElastaseTissue remodelingMeOSuc-AAPV-pNATo be determined1.2 µM
ThrombinBlood coagulation cascadeTos-GPR-pNATo be determined2.5 µM

References

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests | OECD. Source: oecd.org.
  • Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Source: nih.gov.
  • Benzoxazin-4-ones as novel, easily accessible inhibitors for rhomboid proteases. Source: researchgate.net.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Source: mdpi.com.

Sources

Introduction: The Critical Role of Metabolite Identification in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for the Identification of Metabolites of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one

The journey of a new chemical entity (NCE) from discovery to a marketed drug is contingent upon a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Metabolism, the enzymatic conversion of a drug into different compounds known as metabolites, is a pivotal process that dictates the therapeutic efficacy and potential toxicity of a drug candidate.[1] The liver is the primary site for drug metabolism, where enzymes such as cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs) mediate Phase I and Phase II biotransformations.[2]

This guide provides a comprehensive, technically-grounded framework for the identification and structural elucidation of metabolites for 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one, a novel heterocyclic compound with potential pharmacological applications.[3][4] Understanding its metabolic fate is crucial, as metabolites may exhibit altered pharmacological activity, contribute to adverse effects, or represent the major circulating species, thereby influencing the overall pharmacokinetic profile.[5] Our approach integrates predictive computational methods with robust in vitro experimental models and state-of-the-art analytical techniques to create a self-validating workflow for researchers in drug development.

Section 1: An Integrated Strategy for Metabolite Discovery

A successful metabolite identification workflow is not linear but rather an integrated, cyclical process. It begins with computational predictions that inform experimental design. The results from in vitro experiments are then used to confirm or refine the computational models, leading to a high-confidence profile of the compound's metabolic fate.

The workflow we will detail follows three core stages:

  • In Silico Prediction: Leveraging computational models to generate a preliminary, hypothesis-driven list of likely metabolites.[6]

  • In Vitro Metabolism: Using human liver microsomes (HLM) to generate metabolites in a biologically relevant system that mimics hepatic clearance.[7][8]

  • Analytical Characterization: Employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive detection and structural characterization of metabolites formed in the in vitro system.[9][10]

G cluster_0 Phase 1: Prediction cluster_1 Phase 2: Generation cluster_2 Phase 3: Analysis & Elucidation in_silico In Silico Prediction of Metabolites hlm_incubation In Vitro Incubation with Human Liver Microsomes in_silico->hlm_incubation Guides Experimental Search sample_prep Sample Preparation hlm_incubation->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing & Metabolite Identification lcms_analysis->data_processing structure_elucidation Structural Elucidation data_processing->structure_elucidation structure_elucidation->in_silico Refines Future Models

Caption: Integrated workflow for metabolite identification.

Section 2: Predicted Metabolic Pathways of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one

Based on its chemical structure, 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one presents several "soft spots" susceptible to enzymatic attack. The primary metabolic transformations are anticipated to be Phase I (functionalization) and Phase II (conjugation) reactions.[11]

Anticipated Phase I Reactions:

  • O-de-ethylation: Cleavage of the ethyl group from the ethoxy moiety at the C2 position, a common reaction catalyzed by CYP enzymes, would yield a hydroxylated intermediate.

  • Ring Opening (Hydrolysis): The benzoxazinone core contains a cyclic ester-amide linkage that could be susceptible to hydrolysis by esterases or other hydrolases, opening the ring to form an amino acid derivative.[12]

  • Aromatic Hydroxylation: CYP-mediated oxidation of the fluorinated benzene ring could introduce a hydroxyl group. The position of hydroxylation is influenced by the existing fluoro and amide substituents.

Anticipated Phase II Reactions:

  • Glucuronidation/Sulfation: Any hydroxyl groups formed during Phase I reactions can be conjugated with glucuronic acid (by UGTs) or a sulfo group (by SULTs) to form more water-soluble metabolites for easier excretion.[13]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 2-Ethoxy-5-fluoro- 3,1-benzoxazin-4-one (Parent) deethyl O-de-ethylated Metabolite (Δm/z = -28) parent->deethyl CYP450 hydroxyl Aromatic Hydroxylated Metabolite (Δm/z = +16) parent->hydroxyl CYP450 hydrolysis Ring-Opened Metabolite (Δm/z = +18) parent->hydrolysis Hydrolase glucuronide Glucuronide Conjugate (Δm/z = +176 from Phase I) deethyl->glucuronide UGT sulfate Sulfate Conjugate (Δm/z = +80 from Phase I) deethyl->sulfate SULT hydroxyl->glucuronide UGT hydroxyl->sulfate SULT

Caption: Predicted metabolic pathways for the parent compound.

Data Presentation: Summary of Potential Metabolites

The following table outlines the predicted metabolites, the enzymatic reactions involved, and the expected mass shift from the parent compound (Exact Mass: ~209.05 Da). This serves as a guide for targeted searching of LC-MS data.

Putative Metabolite IDMetabolic ReactionMass Shift (Δm/z)Resulting Functional GroupPhase
M1O-de-ethylation-28.03Hydroxyl (-OH)I
M2Aromatic Hydroxylation+15.99Phenolic Hydroxyl (-OH)I
M3Ring Hydrolysis+18.01Carboxylic Acid (-COOH) & Amine (-NH2)I
M4M1 + Glucuronidation+148.00GlucuronideII
M5M2 + Glucuronidation+191.98GlucuronideII
M6M1 + Sulfation+51.94SulfateII
M7M2 + Sulfation+95.98SulfateII
Note: Mass shifts for Phase II metabolites are calculated relative to the parent compound.

Section 3: Experimental Protocols

Protocol 1: In Vitro Metabolism with Human Liver Microsomes (HLM)

Rationale: HLMs are vesicles of the endoplasmic reticulum from hepatocytes, containing a high concentration of key drug-metabolizing enzymes, particularly CYPs and UGTs.[2] They are a cost-effective and high-throughput model for assessing metabolic stability and identifying the primary metabolites of NCEs.[8] The inclusion of cofactors like NADPH is essential for CYP450 activity, while UDPGA is required for glucuronidation.

Materials:

  • 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one (Parent Compound, 10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

  • UDPGA (Uridine 5'-diphosphoglucuronic acid)

  • Magnesium Chloride (MgCl₂)

  • Ice-cold Acetonitrile with internal standard (e.g., 100 nM Tolbutamide)

  • Incubator/Water Bath at 37°C

Methodology:

  • Preparation: Thaw HLM on ice. Prepare a master mix of phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: In a microcentrifuge tube, add the buffer/cofactor master mix and the HLM suspension (final protein concentration of 0.5-1.0 mg/mL). Pre-incubate the mixture for 5 minutes at 37°C to equilibrate.

  • Initiation of Reaction: Add the parent compound to the mixture to initiate the reaction. The final substrate concentration should typically be 1-10 µM. Vortex gently.

  • Control Incubations (Self-Validation):

    • Negative Control (-NADPH): A parallel incubation without the NADPH regenerating system to identify non-CYP mediated degradation.

    • Time-Zero (T0) Control: Add the quenching solution (ice-cold acetonitrile) before adding the parent compound to account for any non-enzymatic degradation or matrix effects.

  • Incubation: Incubate all tubes at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.

  • Sample Processing: Vortex the terminated samples vigorously. Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Final Sample: Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

Protocol 2: Metabolite Detection by LC-MS/MS

Rationale: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite analysis due to its exceptional sensitivity, selectivity, and ability to provide structural information.[9][11] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of unknown metabolites.[11]

Instrumentation & Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating the parent compound and its likely metabolites.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would run from 5% B to 95% B over 5-10 minutes to elute compounds of varying polarity.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., a Q-TOF or Orbitrap for HRMS, or a triple quadrupole for targeted analysis).

  • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes to ensure detection of all possible analytes.

Methodology:

  • Sample Injection: Inject 1-5 µL of the processed supernatant from the HLM incubation onto the LC system.

  • Data Acquisition:

    • Full Scan (MS1): Acquire full scan data across a relevant mass range (e.g., m/z 100-1000) to detect the parent compound and all potential metabolites.

    • Data-Dependent Acquisition (DDA) or MS/MS: Set the instrument to automatically trigger fragmentation (MS/MS) on the most intense ions detected in the MS1 scan. This provides fragmentation patterns that are crucial for structural elucidation.[14]

  • Data Processing and Analysis:

    • Peak Finding: Use software to detect all ion features across the chromatograms.

    • Metabolite Searching: Compare the T=60 min sample to the T=0 control. Search for masses corresponding to the predicted metabolites from the table above (e.g., M-28, M+16, M+176).

    • Fragment Analysis: Analyze the MS/MS spectra of the parent compound and the putative metabolites. A common fragmentation pattern or a logical shift in fragment masses can confirm the site of metabolic modification.[14] For example, if a fragment ion corresponding to the benzoxazinone core is retained in a metabolite, the modification likely occurred on the ethoxy group.

Conclusion

The identification of metabolites for a novel compound like 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one is a cornerstone of preclinical drug development. The integrated strategy presented in this guide, which combines the predictive power of in silico tools with the biological relevance of in vitro HLM assays and the analytical precision of LC-MS/MS, provides a robust and scientifically rigorous path to understanding its metabolic fate. By meticulously following these protocols, researchers can generate high-quality, reliable data essential for making informed decisions on the progression of new drug candidates, ultimately ensuring the development of safer and more effective medicines.

References

  • Drug Metabolism Studies Using Liver Microsomes - Milecell Bio. (2024, July 8).
  • Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - alwsci. (2024, September 27).
  • Role of Human Liver Microsomes in In Vitro Metabolism of Drugs--A Review - ProQuest. (2009, July 7).
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen. (2012, October 24).
  • Analytical strategies for identifying drug metabolites - PubMed. (2007, May 15).
  • Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing. (2011, April 20).
  • In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed. (2019, March 15).
  • In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability. (2006, June 1).
  • Use of human and animal liver microsomes in drug metabolic studies - PubMed.
  • Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed. (2010, March 15).
  • Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs - ACS Publications. (2026, February 12).
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen. (2022, October 20).
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - SciSpace.
  • The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review - Frontiers. (2024, November 25).
  • In Silico Drug Metabolism Prediction Services - Creative Biolabs.
  • Discovery of Modified Metabolites, Secondary Metabolites, and Xenobiotics by Structure-Oriented LC–MS/MS | Chemical Research in Toxicology - ACS Publications. (2023, October 20).
  • MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering | Briefings in Bioinformatics | Oxford Academic. (2024, July 31).
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC.
  • Absorption and metabolic fate of bioactive dietary benzoxazinoids in humans - PubMed. (2013, October 15).
  • 4H-3,1-Benzoxazin-4-one,2-ethoxy-5-fluoro-(9CI) - NextSDS.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - MDPI. (2024, December 3).
  • The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity - PMC.

Sources

Biological Targets of Substituted Benzoxazinone Compounds

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzoxazinone scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the basis for a wide array of compounds with significant biological activities.[1] This versatility stems from its ability to interact with a diverse range of biological targets, making it a focal point for drug discovery and development. This guide provides a comprehensive technical overview of the primary molecular targets of substituted benzoxazinone derivatives. We will explore their mechanisms of action as potent enzyme inhibitors and potential receptor modulators, detail the experimental methodologies for their validation, and present quantitative data to inform future research and development. The narrative emphasizes the causal relationships behind experimental design and the principles of self-validating protocols, offering field-proven insights for professionals in the field.

Introduction: The Benzoxazinone Scaffold

Benzoxazinone derivatives are a class of fused heterocyclic compounds that have attracted considerable attention due to their broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[1][2][3] The core structure contains reactive electrophilic sites, making it a versatile building block for synthesizing other key heterocyclic systems, such as quinazolinones.[1] The inherent chemical stability and synthetic accessibility of the benzoxazinone ring system allow for extensive substitution, enabling the fine-tuning of its biological activity against specific targets.[4][5] This guide delves into the specific molecular interactions that underpin the therapeutic potential of this remarkable class of compounds.

Primary Biological Targets & Mechanisms of Action

The efficacy of benzoxazinone compounds is rooted in their ability to specifically interact with and modulate the function of key proteins involved in various disease pathways.

Enzyme Inhibition: A Dominant Mechanism

A primary mechanism of action for many benzoxazinone derivatives is the inhibition of various enzyme classes. Their structure allows them to fit into active sites, often forming covalent or non-covalent bonds that disrupt catalytic activity.

Substituted benzoxazinones are well-documented as potent inhibitors of serine proteases, a large family of enzymes involved in processes ranging from digestion to blood coagulation and inflammation.[6] The benzoxazinone ring can act as an acylating agent, forming an irreversible covalent bond with the catalytic serine residue in the enzyme's active site, rendering it inactive.[6]

  • Complement C1r: As a key serine protease at the start of the classical complement cascade, C1r is a target for modulating the neuroinflammatory component of diseases like Alzheimer's.[7] A series of 2-amino-4H-3,1-benzoxazin-4-ones have shown improved potency over reference compounds, highlighting their potential to prevent the amplification of the complement cascade.[7][8]

  • α-Chymotrypsin: This digestive enzyme serves as a model for studying serine protease inhibition. Numerous benzoxazinone derivatives have demonstrated significant inhibitory activity against α-chymotrypsin, with IC50 values in the low micromolar range.[9][10] Kinetic studies have revealed diverse modes of inhibition, including competitive and mixed-type, depending on the substitutions on the benzoxazinone core.[9][10]

  • Cathepsin G (CatG): This serine protease, found in neutrophils, is implicated in various inflammatory pathologies. A library of substituted 4H-3,1-benzoxazin-4-one derivatives identified inhibitors with IC50 values as low as 0.84 µM and significant selectivity over other serine proteases like thrombin and kallikrein.[11]

  • Other Serine Proteases: Benzoxazinone derivatives have also been evaluated as inhibitors of human leukocyte elastase (HLE) and human chymase, further underscoring their broad applicability as anti-inflammatory agents.[4]

Table 1: Inhibitory Activity of Benzoxazinone Derivatives Against Serine Proteases

Compound Class Target Enzyme Key Compound(s) Activity Metric (IC₅₀) Reference(s)
2-Amino-4H-3,1-benzoxazin-4-ones Complement C1r 7-chloro-2-[(2-iodophenyl)-amino]benz[d][8][12]oxazin-4-one Improved potency vs. FUT-175 [7][8]
Substituted Benzoxazinones α-Chymotrypsin Various 6.5 µM to 341.1 µM [9][10]
4H-3,1-benzoxazin-4-ones Cathepsin G Inhibitor 2 0.84 µM [11]
2-sec-amino-4H-3,1-benzoxazin-4-ones Human Chymase N/A Acyl-enzyme inhibitors [4]

| 2-vinyl-4H-3,1-benzoxazin-4-one | Human Leukocyte Elastase | N/A | Inhibitory activity noted |[4] |

Certain benzoxazinones are potent non-nucleoside inhibitors of HIV reverse transcriptase (HIV-RT), a critical enzyme for viral replication.[13][14] These compounds bind to an allosteric pocket on the enzyme, inducing a conformational change that disrupts its catalytic activity. This mechanism is crucial for the treatment of HIV infection and AIDS, and benzoxazinones have been developed as effective antiviral agents, sometimes used in combination with other antivirals for synergistic effects.[13][15][16]

The inhibitory action of benzoxazinones extends to a variety of other enzymes across different biological domains:

  • Paraoxonase 1 (PON1): This enzyme is involved in detoxification and is thought to play a role in preventing atherosclerosis. Some benzoxazinone derivatives have been identified as competitive inhibitors of human PON1.[12][17]

  • Dihydroxyacid Dehydratase (DHAD): In the realm of agrochemicals, benzoxazinones have been designed as inhibitors of DHAD, a key enzyme in the branched-chain amino acid synthesis pathway in plants, making it a promising herbicide target.[18]

  • Protoporphyrinogen IX Oxidase (PPO): Benzoxazinone-pyrimidinedione hybrids are potent inhibitors of PPO, another validated herbicide target. One compound exhibited a high selectivity factor of 3200 for plant PPO over human PPO, indicating excellent potential for safe and effective weed control.[19]

  • Mycobacterial Enzymes: In the search for new antitubercular agents, benzoxazinone derivatives have been designed to target the Menaquinone-B (MenB) enzyme in Mycobacterium tuberculosis, which is essential for the bacteria's electron transfer pathway.[20]

Receptor Modulation: The GABA-A Receptor Hypothesis

While direct, high-affinity binding of benzoxazinones to neurotransmitter receptors is less documented than enzyme inhibition, their structural similarity to benzodiazepines (BZDs) warrants a discussion of their potential as modulators of the GABA-A receptor.

Benzodiazepines are a famous class of drugs that act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[21][22] BZDs bind to a specific site at the interface of the α and γ subunits of the receptor.[22] This binding event doesn't open the channel directly but enhances the effect of the endogenous ligand, GABA, by increasing the frequency of channel opening.[22][23] This potentiation of GABAergic inhibition leads to the anxiolytic, sedative, and anticonvulsant effects of these drugs.[21]

Given that some benzoxazinone derivatives are metabolites of benzodiazepines, it is plausible that they retain the ability to modulate GABA-A receptors.[24] This represents a compelling avenue for research, particularly in developing novel therapeutics for neurological and psychiatric disorders.

GABAA_Modulation cluster_receptor GABAA Receptor cluster_ligands Ligands / Modulators GABA_Site GABA Binding Site (α/β interface) Ion_Channel Cl- Ion Channel GABA_Site->Ion_Channel Opens Channel BZD_Site Benzodiazepine/Benzoxazinone Binding Site (α/γ interface) BZD_Site->GABA_Site Enhances GABA Affinity Cell Hyperpolarization Cell Hyperpolarization Ion_Channel->Cell Hyperpolarization Cl- Influx GABA GABA GABA->GABA_Site Binds BZD Benzoxazinone / BZD BZD->BZD_Site Binds (Allosteric)

Caption: Allosteric modulation of the GABA-A receptor.

Anticancer and Antimicrobial Activity

Benzoxazinone derivatives exhibit a broad range of cytotoxic activities against various human cancer cell lines, including liver, breast, and colon cancer.[2] Their mechanisms often involve inducing cell cycle arrest and apoptosis.[2] Similarly, their efficacy against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi, makes them promising scaffolds for the development of new antimicrobial agents to combat rising drug resistance.[3][25][26]

Table 2: Anticancer Activity of Selected Benzoxazinone Derivatives

Derivative Class Cancer Cell Line(s) Activity Metric (IC₅₀ in µM) Reference
Amino Quinazolinone/Benzoxazinone HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) < 10 µM [2]
Nitro-Substituted Benzoxazinone HeLa (Cervical) ~28-45% cell viability [2]

| Benzo[a]phenoxazines | RKO (Colorectal), MCF7 (Breast) | Low micromolar IC₅₀ values |[2] |

Methodologies for Target Identification and Validation

The identification and validation of biological targets require robust and reproducible experimental protocols. The following sections detail standardized, self-validating workflows for assessing the activity of benzoxazinone compounds against their primary target classes.

Protocol 1: In Vitro Serine Protease Inhibition Assay (Chromogenic Substrate Method)

Causality: This assay directly measures the enzymatic activity by monitoring the cleavage of a chromogenic substrate. A reduction in color development in the presence of the test compound is a direct measure of inhibition. The inclusion of a known inhibitor validates the assay's responsiveness, while the "no enzyme" control corrects for any background signal.

Methodology:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 0.1% PEG8000.

    • Enzyme Stock: Prepare a stock solution of the target serine protease (e.g., Cathepsin G, α-Chymotrypsin) in assay buffer.

    • Substrate Stock: Prepare a stock solution of a specific chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin) in DMSO.

    • Inhibitor Stock: Prepare serial dilutions of the benzoxazinone test compounds and a known reference inhibitor in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 85 µL of assay buffer.

    • Add 5 µL of the inhibitor solution (or DMSO for control).

    • Add 5 µL of the enzyme solution. For a "no enzyme" control, add 5 µL of assay buffer.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 5 µL of the chromogenic substrate solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protease_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_read 3. Data Acquisition cluster_analysis 4. Analysis P1 Prepare Buffer, Enzyme, Substrate, & Inhibitor Stocks A1 Add Buffer + Inhibitor P1->A1 A2 Add Enzyme A1->A2 A3 Pre-incubate (15 min) A2->A3 A4 Add Substrate to start A3->A4 R1 Read Absorbance (405 nm) Kinetically A4->R1 D1 Calculate Reaction Rates (V) R1->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4

Caption: Workflow for a chromogenic serine protease inhibition assay.

Protocol 2: Cell Viability Assay for Anticancer Screening (SRB Assay)

Causality: The Sulforhodamine B (SRB) assay is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins. The amount of bound dye is directly proportional to the total protein mass, and therefore to the number of viable cells. This provides a reliable measure of cytotoxicity or growth inhibition induced by the test compounds.

Methodology:

  • Cell Culture:

    • Seed human cancer cells (e.g., MCF-7, HepG2) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the benzoxazinone compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Fixation and Staining:

    • Discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.

  • Data Acquisition:

    • Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Shake the plates for 5-10 minutes on a shaker.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of compound concentration to determine the IC50 value.

Conclusion and Future Directions

Substituted benzoxazinones represent a highly versatile and therapeutically relevant class of compounds. Their primary biological activities are driven by the potent inhibition of a wide range of enzymes, most notably serine proteases and viral reverse transcriptase. Furthermore, their structural characteristics suggest a promising, yet underexplored, potential as modulators of ligand-gated ion channels like the GABA-A receptor. The broad anticancer and antimicrobial activities further expand their potential applications.

Future research should focus on:

  • Target Selectivity: Synthesizing and screening new derivatives to improve selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

  • Mechanism of Action Studies: Elucidating the detailed molecular interactions for targets beyond enzyme inhibition, particularly for their anticancer and antimicrobial effects.

  • In Vivo Efficacy: Translating the potent in vitro activities into successful outcomes in preclinical and clinical studies.

The continued exploration of the benzoxazinone scaffold, guided by the robust methodologies outlined in this guide, holds significant promise for the development of next-generation therapeutics for a multitude of diseases.

References

  • 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. (n.d.). PubMed.
  • Benzoxazinones as inhibitors of hiv reverse transcriptase. (n.d.). Google Patents.
  • Some coumarins and benzoxazinones as potent paraoxonase 1 inhibitors. (2016, February 17). Taylor & Francis.
  • A Comparative Guide to the Biological Activities of Novel Benzoxazinone Derivatives. (n.d.). Benchchem.
  • Some coumarins and benzoxazinones as potent paraoxonase 1 inhibitors. (2016, February 11). Taylor & Francis.
  • Synthesis of Chromone, Quinolone, and Benzoxazinone Sulfonamide Nucleosides as Conformationally Constrained Inhibitors of Adenylating Enzymes Required for Siderophore Biosynthesis. (2013, June 27). ACS Publications.
  • 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease. (n.d.). ACS Publications.
  • Synthesis, Structure-Activity Relationships Studies of Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors. (n.d.). ResearchGate.
  • Towards Serine Protease Inhibitors. (n.d.). UQ eSpace - The University of Queensland.
  • Synthesis of Tricyclic Benzoxazepinones as Potential HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. (2021, February 17). ResearchGate.
  • Pharmacological Profile of Benzoxazines: A Short Review. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. (2016, June 9). SciSpace.
  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. (n.d.). J-Stage.
  • Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. (2025, January 23). PMC.
  • Internet Electronic Journal of Molecular Design. (n.d.).
  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. (n.d.). PubMed.
  • Synthesis and evaluation of 2-aryl-4H-3,1-benzoxazin-4-ones as C1r serine protease inhibitors (CHEMBL1128999). (n.d.). ChEMBL - EMBL-EBI.
  • Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. (2022, January 20). MDPI.
  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013, April 23).
  • Novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. 2. Tricyclic pyridobenzoxazepinones and dibenzoxazepinones. (n.d.). ACS Publications.
  • Synthesis, antimicrobial and anti-inflammatory activity of some new benzoxazinone and quinazolinone candidates. (n.d.). J-Stage.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024, December 3). MDPI.
  • underlying reaction mechanism for benzoxazinone formation. (n.d.). Benchchem.
  • Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis. (n.d.). PMC.
  • Benzoxazinone als Inhibitoren von reverser Trans-Kriptase von HIV. (n.d.). Google Patents.
  • De Novo Design and Synthesis of Novel Benzoxazinone Derivatives Targeting Dihydroxyacid Dehydratase. (n.d.). PMC.
  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. (2017, February 15). PubMed.
  • Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. (2022, November 30). PMC.
  • Modulation of GABAA receptor-mediated currents by derivatives of benzophenone. (n.d.).
  • Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. (2023, September 20). ACS Publications.
  • GABAA receptor drugs and neuronal plasticity in reward and aversion: focus on the ventral tegmental area. (2014, November 24). Frontiers.
  • Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study. (2009, May 15). PMC.
  • GABAA receptor. (n.d.). Wikipedia.
  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024, April 22). Mongolian Journal of Chemistry.

Sources

An In-Depth Technical Guide to the Crystallographic Analysis of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one and Its Structural Congeners

Author: BenchChem Technical Support Team. Date: April 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Preamble: This guide addresses the topic of the crystallographic structure of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one. A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), indicates that as of the date of this publication, the specific crystal structure for this compound has not been deposited or made publicly available.[1][2][3][4][5] This is a common scenario in chemical research, where novel compounds are synthesized faster than their detailed structural data are published.

Therefore, this document adopts a scientifically rigorous alternative approach. It will provide an in-depth technical framework for the crystallographic analysis of this class of molecules, using the parent scaffold, 2-ethoxy-3,1-benzoxazin-4-one, and related derivatives as a structural blueprint.[6][7][8][9][10] We will explore the synthesis, crystallization, and the principles of single-crystal X-ray diffraction (SCXRD) as they apply to this specific molecular family. The objective is to equip researchers with the foundational knowledge and practical protocols required to undertake such a structural investigation and to expertly interpret the results once obtained.

Introduction to the 3,1-Benzoxazin-4-one Scaffold

The 3,1-benzoxazin-4-one ring system is a privileged heterocyclic motif in medicinal chemistry and materials science.[11] These compounds are recognized as important synthons due to their inherent reactivity, particularly at the C2 and C4 positions, which allows for facile ring-opening and subsequent derivatization to form other valuable heterocyclic structures like quinazolinones.[7][8][10] Derivatives of this scaffold have demonstrated a wide array of biological activities, making them attractive targets for drug discovery programs.

The specific compound of interest, 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one, combines the reactive benzoxazinone core with an ethoxy group at the 2-position and a fluorine atom at the 5-position. The ethoxy group modulates the reactivity of the C2 position, while the fluorine substituent can significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and intermolecular interactions—all critical parameters in drug design. A definitive crystal structure would provide invaluable, atom-level insights into how these substituents affect molecular conformation and solid-state packing, which in turn influence physical properties like solubility and melting point.

Synthesis and Crystal Growth: The Gateway to Structure Elucidation

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

General Synthetic Pathway

The synthesis of 2-alkoxy-3,1-benzoxazin-4-ones typically starts from the corresponding anthranilic acid derivative. For the target molecule, this would be 2-amino-5-fluorobenzoic acid. A common and effective method involves a two-step process:

  • Acylation of Anthranilic Acid: The amino group of the substituted anthranilic acid is first acylated.

  • Cyclization: The resulting intermediate undergoes cyclization to form the benzoxazinone ring.

While various reagents can be used, a robust method for installing the 2-ethoxy group has been documented for the parent scaffold and can be adapted accordingly.[7][8]

The Art and Science of Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction (typically >30-50 μm in all dimensions) is often the most challenging step. The process relies on creating a supersaturated solution from which the molecule can slowly and orderly precipitate. For small organic molecules like 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one, several methods are effective.

Protocol 1: Slow Evaporation Method

The slow evaporation technique is the most widely used and often successful method for growing single crystals of organic compounds.

Rationale: This method gently increases the concentration of the solute to the point of supersaturation, allowing for a minimal number of nucleation sites to form, which then grow into larger, well-ordered crystals. The choice of solvent is critical; the ideal solvent is one in which the compound is moderately soluble.

Step-by-Step Protocol:

  • Solvent Selection: Screen various solvents (e.g., ethanol, ethyl acetate, acetone, toluene, or mixtures) to find one where the compound has moderate solubility. Highly volatile solvents like dichloromethane should be used with caution as rapid evaporation can lead to poor quality crystals.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature. Ensure the solution is free of any particulate matter by filtering it through a small cotton plug or a syringe filter into a clean crystallization vessel (e.g., a small vial or an NMR tube).

  • Evaporation Control: Cover the vial with a cap or parafilm. Pierce a few small holes in the covering to allow the solvent to evaporate slowly over several days to weeks. The rate of evaporation can be controlled by the number and size of the holes.

  • Incubation: Place the vessel in a vibration-free environment at a constant temperature. Disturb the setup as little as possible.

  • Crystal Harvesting: Once suitable crystals have formed, they should not be allowed to dry out. The mother liquor is crucial for maintaining the integrity of the crystal lattice, which may contain co-crystallized solvent molecules. Carefully remove a crystal with a loop or fine needle for immediate analysis.

Crystallographic Data Acquisition and Analysis

Once a suitable crystal is obtained, its three-dimensional structure can be determined using single-crystal X-ray diffraction.

The Experimental Workflow

The process involves mounting the crystal, collecting diffraction data, solving the phase problem, and refining the structural model.

experimental_workflow cluster_prep Crystal Preparation & Mounting cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal Single Crystal Growth mount Mount Crystal on Goniometer crystal->mount Harvesting diffractometer Place in X-ray Diffractometer mount->diffractometer collect Collect Diffraction Data diffractometer->collect Irradiate & Rotate process Process Raw Data (Indexing, Integration) collect->process solve Solve Structure (Phase Problem) process->solve refine Refine Structural Model solve->refine validate Validate & Deposit (CIF) refine->validate

Caption: Workflow for single-crystal X-ray diffraction analysis.

Protocol 2: Single-Crystal X-ray Diffraction

  • Mounting: A selected single crystal is carefully mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion of the atoms.

  • Data Collection: The mounted crystal is placed in a diffractometer. Monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. A full sphere or hemisphere of data is collected to ensure completeness.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of thousands of individual reflections are integrated.

  • Structure Solution: The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map, from which the positions of most non-hydrogen atoms can be determined.

  • Structure Refinement: This initial model is refined using a least-squares algorithm, where atomic positions and thermal displacement parameters are adjusted to achieve the best fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final structure is validated using established crystallographic metrics (e.g., R-factors, goodness-of-fit) and checked for consistency. The final data is compiled into a Crystallographic Information File (CIF).

Anticipated Structural Features of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one

While the exact data is unavailable, we can predict key structural characteristics based on known chemical principles and related crystal structures.

Table 1: Predicted Crystallographic and Geometric Parameters

ParameterExpected Value/ObservationRationale & Significance
Crystal System Monoclinic or OrthorhombicThese are the most common crystal systems for small, relatively rigid organic molecules.
Space Group Centrosymmetric (e.g., P2₁/c, Pbca)Molecules lacking chirality tend to crystallize in centrosymmetric space groups.
Molecular Geometry Largely Planar Fused RingThe benzoxazinone core is expected to be nearly planar to maximize aromaticity and conjugation.
Ethoxy Group Conf. Potentially DisorderedThe ethyl group is flexible and may adopt multiple conformations within the crystal lattice, leading to crystallographic disorder.
C-F Bond Length ~1.35 ÅTypical for an aryl C-F bond. This bond is highly polarized.
C=O Bond Length ~1.21 ÅCharacteristic of a lactone carbonyl group.
C=N Bond Length ~1.28 ÅIndicative of a double bond within the heterocyclic ring.
Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by non-covalent interactions. For 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one, several key interactions are expected to govern its solid-state architecture.

  • π-π Stacking: The planar aromatic rings are likely to engage in offset π-π stacking interactions, which are a major cohesive force in the crystal packing of aromatic compounds.

  • C-H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor. Weak C-H···O interactions involving aromatic or ethoxy C-H donors are highly probable.

  • C-H···F Interactions: The fluorine atom is electronegative but a weak hydrogen bond acceptor. Weak C-H···F interactions may also play a role in directing the crystal packing.

  • Dipole-Dipole Interactions: The polar carbonyl group will contribute to dipole-dipole interactions, further stabilizing the lattice.

Caption: Key intermolecular forces dictating crystal packing.

Conclusion

The determination of the single-crystal X-ray structure of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one is a critical step in its full characterization. Although the structure is not yet publicly available, this guide provides the comprehensive technical and theoretical framework necessary for any researcher aiming to perform this analysis. By following established protocols for synthesis, crystallization, and data collection, and by understanding the likely structural features and intermolecular forces at play, scientists are well-equipped to elucidate the structure of this and related benzoxazinone derivatives. The resulting crystallographic data will be instrumental in correlating molecular structure with bulk properties, paving the way for its potential application in drug development and materials science.

References

  • NextSDS. (n.d.). 4H-3,1-Benzoxazin-4-one,2-ethoxy-5-fluoro-(9CI) - Chemical Substance Information. Retrieved from [Link]

  • Al-Obaidi, A. M. (1999). Synthesis and reactions of 2-hetero-4H-3,1-benzoxazin-4-ones. ResearchGate. Retrieved from [Link]

  • SciCrunch. (n.d.). Crystallography Open Database (COD). Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

  • MatDaCs. (n.d.). Crystallography Open Database (COD). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethoxy-4H-3,1-benzoxazin-4-one. PubChem Compound Database. Retrieved from [Link]

  • Materials Project. (n.d.). Materials Explorer. Retrieved from [Link]

  • El-Hashash, M. A., & Rizk, S. A. (n.d.). Synthesis of Dynamic 2-Ethoxycarbonyl-4H-3, 1-Benzoxazin-4-one and its Behavior Towards Nitrogen Nucleophiles. ResearchGate. Retrieved from [Link]

  • El-Hashash, M. A., Darwish, K. M., Rizk, S. A., & El-Bassiouny, F. A. (2011). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. Molecules, 16(7), 6099-6111. Retrieved from [Link]

  • El-Hashash, M. A., Darwish, K. M., Rizk, S. A., & El-Bassiouny, F. A. (2011). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. PMC. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Search Results - Access Structures. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 2344717: Experimental Crystal Structure Determination. Iowa Research Online. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one. PubChem Compound Database. Retrieved from [Link]

  • Yap, G. P. A., & Zhou, J. (2024). Crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone. Acta Crystallographica Section E: Crystallographic Communications, E80, 375-378. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethoxy-5-fluorouracil. PubChem Compound Database. Retrieved from [Link]

  • Nishiura, M., et al. (2022). Mechanoresponsive fluorescence on–off switching of two-component emitters composed of mechanochromically luminescent dyes and non-emissive pigments. Materials Chemistry Frontiers. Retrieved from [Link]

  • El-Hashash, M. A. (n.d.). Use of 2-Ethoxy(4H)-3,1-benzoxazin-4-one as a Precursor for Synthesis of Quinazoline and Quinazolinone Starting Materials. Chemical and Process Engineering Research. Retrieved from [Link]

  • Frontiers. (2025). one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Retrieved from [Link]

  • Park, S. Y., et al. (2015). Highly efficient solid-state red fluorophores using ESIPT: crystal packing and fluorescence properties of alkoxy-substituted dibenzothiazolylphenols. CrystEngComm, 17, 7156-7162. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Solubilization of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Hydrophobicity in Cell Culture

2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one is a member of the benzoxazinone class of heterocyclic compounds, a scaffold known for a wide range of biological activities and applications in medicinal chemistry.[1][2][3] Like many small molecule drug candidates, its aromatic structure suggests inherent hydrophobicity, posing a significant challenge for its application in aqueous-based cell culture systems.[4][5] Improper dissolution can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.[6][7]

This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on how to reliably dissolve and dilute 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one for use in cell culture media. The protocols herein are designed to ensure compound stability, maximize bioavailability, and maintain the integrity of the cellular environment. The core principle of this guide is the establishment of a self-validating system, where solvent choice, stock preparation, and final dilution are accompanied by rigorous quality control steps.

Foundational Principles: Compound & Solvent Characteristics

The molecular structure of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one dictates its poor solubility in water. To introduce it into an aqueous medium, a water-miscible organic solvent is required to first create a concentrated stock solution.[8] The selection of this primary solvent is the most critical decision in the workflow.

Primary Solvent Selection:

Dimethyl sulfoxide (DMSO) is the most widely used solvent in cell-based assays due to its powerful solubilizing capacity and miscibility with water.[9][10] However, it is not inert and can exert cytotoxic, differentiation-inducing, or other confounding effects on cells, typically at concentrations above 0.5%.[11][12][13] Ethanol is another common alternative, though it can also be cytotoxic, often at lower concentrations than DMSO.[9][13]

The guiding principle is to use the least aggressive solvent at the lowest possible final concentration that maintains compound solubility. For most cell lines, the final concentration of DMSO should not exceed 0.5%, with a "gold standard" of ≤0.1% being preferable, especially for sensitive primary cells or long-term exposure studies.[14][15][16]

Table 1: Comparison of Common Primary Solvents for Cell Culture

SolventRecommended Max. Final Concentration (v/v)AdvantagesDisadvantages & Considerations
DMSO ≤ 0.5% (General); ≤ 0.1% (Sensitive Cells/Long-term) [6][17]Excellent solubilizing power for a wide range of hydrophobic compounds.[9]Can be cytotoxic above 0.5%.[12] May influence cell differentiation, gene expression, and membrane properties.[8][11][16]
Ethanol ≤ 0.5%Less toxic than methanol; suitable for some compounds.[13]Can be more cytotoxic than DMSO for certain cell lines.[9] Higher volatility can lead to concentration changes.
DMF ≤ 0.1%Strong solvent.Generally considered more toxic than DMSO.[18] Use with caution and only if other solvents fail.

It is imperative to conduct a solvent tolerance test for your specific cell line before proceeding with compound treatment experiments. [11]

Experimental Workflow & Protocols

The overall strategy involves preparing a high-concentration stock solution in an organic solvent (e.g., 100% DMSO) and then diluting this stock into the cell culture medium to achieve the final desired concentration, ensuring the final solvent concentration remains below the cytotoxic threshold.

G cluster_0 Part A: Stock Solution Preparation cluster_1 Part B: Working Solution Preparation cluster_2 Part C: Validation & Experiment A1 Weigh Compound A2 Select & Add Primary Solvent (DMSO) A1->A2 A3 Facilitate Dissolution (Vortex, Sonicate) A2->A3 A4 Create Aliquots & Store at -20°C/-80°C A3->A4 B1 Thaw Stock Aliquot A4->B1 Use one aliquot per experiment B3 Perform Serial Dilution (if necessary) B1->B3 B2 Pre-warm Cell Culture Medium (37°C) B4 Spike Medium with Stock (Vortexing Gently) B2->B4 B3->B4 C1 Visually Inspect for Precipitation B4->C1 Final working solution C2 Treat Cells & Include Vehicle Control C1->C2

Fig. 1: Overall workflow for preparing 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one for cell culture.
Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO

This protocol describes the preparation of a high-concentration master stock, which is essential for minimizing the volume of organic solvent added to the final cell culture medium.

Materials:

  • 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one (powder)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated analytical balance and micropipettes

  • Vortex mixer and water bath sonicator

Calculation: The molecular weight of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one (C₁₁H₁₀FNO₃) is approximately 223.19 g/mol . To make a 10 mM stock solution:

  • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

  • Mass (mg) = 0.010 mol/L * 0.001 L * 223.19 g/mol * 1000 mg/g = 2.23 mg for 1 mL of 10 mM stock.

Procedure:

  • Weighing: Accurately weigh ~2.23 mg of the compound and transfer it to a sterile microcentrifuge tube. Record the exact weight.

  • Solvent Addition: Based on the actual weight, calculate the precise volume of DMSO needed. Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes.[6] If the compound does not fully dissolve, sonicate the tube in a room temperature water bath for 5-10 minutes.[6] Gentle warming to 37°C can be attempted, but must be done with caution as heat can degrade some compounds.[19]

  • Verification: The final solution should be clear and free of any visible particulates.

  • Storage: Aliquot the master stock solution into smaller, single-use volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles. Store aliquots in tightly sealed tubes at -20°C or -80°C.[6]

Protocol 2: Preparation of Final Working Solution in Cell Culture Media

This protocol details the critical step of diluting the DMSO stock into the aqueous cell culture medium. The key to success is to dilute the stock in a stepwise manner and to add the concentrated stock to the larger volume of medium while mixing to facilitate rapid dispersion and prevent precipitation.[20][21]

Procedure:

  • Pre-warm Medium: Warm the required volume of complete cell culture medium to 37°C.

  • Thaw Stock: Thaw one aliquot of the 10 mM master stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed. For example, to make a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required. This means adding 1 µL of stock to 999 µL of medium. This results in a final DMSO concentration of 0.1%.

  • Dilution Step:

    • Pipette the required volume of pre-warmed medium into a sterile tube.

    • While gently vortexing or swirling the tube of medium, add the calculated volume of the DMSO stock solution directly into the medium.[19] Never add the aqueous medium to the concentrated DMSO stock.

  • Final Mix & Inspection: Cap the tube and vortex gently for 5-10 seconds. Visually inspect the solution against a light source to ensure it is clear and free of any precipitate or cloudiness.[22] If precipitation occurs, the concentration may be above the solubility limit in the final medium (see Troubleshooting).

Validation and Quality Control: The Self-Validating System

Trustworthy results can only be generated from a properly validated system. Every experiment must include controls to account for the effects of the solvent itself.

G Start Is the desired final concentration known? SolventChoice Select Primary Solvent (Default: DMSO) Start->SolventChoice SolventControl Determine Max. Tolerable Solvent Concentration for your Cell Line Start->SolventControl StockPrep Prepare Concentrated Stock (e.g., 10 mM in DMSO) SolventChoice->StockPrep WorkingSol Dilute Stock into Medium. Is Final Solvent Conc. ≤ Max? StockPrep->WorkingSol SolventControl->WorkingSol PrecipCheck Visually Inspect for Precipitation WorkingSol->PrecipCheck Yes Troubleshoot1 Re-evaluate. Can stock concentration be increased? Is a different solvent needed? WorkingSol->Troubleshoot1 No Experiment Proceed with Experiment. Include Vehicle Control. PrecipCheck->Experiment No Precipitate Troubleshoot2 Lower final concentration. Use serial dilution. Consider co-solvents. PrecipCheck->Troubleshoot2 Precipitate Forms

Fig. 2: Decision-making workflow for solvent selection and validation.
Protocol 3: Determining Solvent Cytotoxicity

Objective: To determine the maximum concentration of the chosen solvent (e.g., DMSO) that does not significantly affect cell viability.

Procedure:

  • Plate Cells: Seed your cells in a 96-well plate at the density you will use for your compound treatment assay and allow them to adhere overnight.

  • Prepare Solvent Dilutions: Prepare serial dilutions of your solvent (e.g., DMSO) in complete cell culture medium. A typical range would be 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a medium-only control.

  • Treat Cells: Replace the existing medium with the solvent-containing medium.

  • Incubate: Incubate the plate for the same duration as your planned compound exposure (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard cell viability assay, such as MTT or a live/dead stain, to measure the viability in each condition.[1]

  • Analysis: Determine the highest concentration of the solvent that results in no statistically significant decrease in cell viability compared to the medium-only control. This is your maximum tolerable solvent concentration.[12]

The Essential Vehicle Control

In every experiment, you must include a "vehicle control." This is a sample of cells treated with the exact same concentration of solvent (e.g., 0.1% DMSO) as your test compound wells, but without the compound itself.[11][20] This control is non-negotiable and allows you to confidently attribute any observed cellular effects to your compound, rather than to the solvent.

Troubleshooting Common Issues

ProblemObservationProbable CauseRecommended Solution
Precipitation The medium becomes cloudy, hazy, or contains visible particles after adding the compound stock.The final concentration of the compound exceeds its aqueous solubility limit.1. Lower the Concentration: Attempt the experiment with a lower final concentration. 2. Stepwise Dilution: Perform an intermediate dilution of the DMSO stock in medium before the final dilution.[20] 3. Co-Solvents: For in vivo or highly specialized cases, co-solvents like PEG400 or Tween 80 may be considered, but require extensive validation.[5][20]
Cell Death in Vehicle Control Significant cell death or morphological changes are observed in the vehicle control wells compared to untreated wells.The final solvent concentration is too high for the specific cell line or exposure duration.1. Reduce Solvent Concentration: Redesign the dilution scheme to achieve a lower final solvent percentage (e.g., go from 0.5% to 0.1% DMSO).[14][16] 2. Change Solvent: Test an alternative solvent like ethanol, which may be better tolerated by your cells.[18]
Inconsistent Results High variability between replicate wells or experiments.1. Incomplete initial dissolution of the stock. 2. Precipitation during dilution. 3. Repeated freeze-thaw cycles of the stock solution.1. Ensure the master stock is fully dissolved using sonication if needed.[6] 2. Always add the stock to pre-warmed, swirling medium.[19] 3. Use single-use aliquots for the master stock solution.[6]

References

  • Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • What the concentration of DMSO you use in cell culture assays?. ResearchGate. Available at: [Link]

  • Maximum DMSO concentration in media for cell culture?. Reddit. Available at: [Link]

  • Generating DMSO Stocks for Cell Culture. Bridges Lab Protocols. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • DMSO usage in cell culture. Protocol Online. Available at: [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Available at: [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at: [Link]

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ACS Publications. Available at: [Link]

  • Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Springer. Available at: [Link]

  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. PMC. Available at: [Link]

  • Methods for Dissolving Hydrophobic Compounds in Water. ACS Publications. Available at: [Link]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. Available at: [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC. Available at: [Link]

  • How do I make a stock solution of a substance in DMSO?. ResearchGate. Available at: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

  • How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate. Available at: [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed. Available at: [Link]

  • Benzoxazinone derivatives, their preparation and use. Google Patents.
  • Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. Available at: [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulatebio. Available at: [Link]

  • 2-Ethoxy-4H-3,1-benzoxazin-4-one. PubChem. Available at: [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. MDPI. Available at: [Link]

  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. ResearchGate. Available at: [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ResearchGate. Available at: [Link]

  • 4H-3,1-Benzoxazin-4-one,2-ethoxy-5-fluoro-(9CI). NextSDS. Available at: [Link]

  • The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. PMC. Available at: [Link]

  • Process for preparing 2-(2-hydroxyphenyl)-benz[11][18]oxazin-4-one and its use for preparing deferasirox. Google Patents. Available at:

  • 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one. PubChem. Available at: [Link]

  • Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. WUR eDepot. Available at: [Link]

  • Official Monographs for Part I / Perphenazine 675. The Japanese Pharmacopoeia. Available at: [Link]

Sources

2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one assay protocol for enzyme inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Kinetic Profiling of Serine Protease Inhibition using 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one

Introduction & Mechanistic Rationale

Serine proteases, particularly Human Neutrophil Elastase (HNE) and Cathepsin G, are critical mediators of extracellular matrix degradation and inflammation. Dysregulation of these enzymes is implicated in chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and rheumatoid arthritis[1]. Developing selective inhibitors for these targets requires robust, self-validating kinetic assays that can accurately measure time-dependent enzyme inactivation.

2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one (CAS: 184944-80-7) belongs to a privileged class of heterocyclic mechanism-based (suicide) inhibitors[2]. Unlike simple competitive inhibitors that exist in rapid equilibrium with the enzyme, benzoxazinones act as "alternate substrates."

The Causality of the Chemical Structure:

  • The Benzoxazinone Core: Mimics the natural peptide substrate, allowing the inhibitor to dock into the S1​ specificity pocket of the protease[3].

  • The 2-Ethoxy Group: Acts as an exceptional leaving group. Upon nucleophilic attack by the catalytic Ser195, the expulsion of ethanol drives the rapid formation of a covalent acyl-enzyme intermediate ( k2​ )[2].

  • The 5-Fluoro Substitution: The electronegative fluorine atom withdraws electron density from the aromatic ring, increasing the electrophilicity of the C4 carbonyl carbon. This accelerates the acylation rate while simultaneously stabilizing the resulting acyl-enzyme adduct against water-mediated deacylation ( k3​ ), effectively trapping the enzyme in a "dead" state[4].

Mechanism E HNE Enzyme (Ser195) EI Michaelis Complex (EI) E->EI + I (k1) I 2-Ethoxy-5-fluoro- 3,1-benzoxazin-4-one I->EI EI->E (k-1) Acyl Acyl-Enzyme Intermediate EI->Acyl Acylation (k2) - Ethanol Acyl->E Slow Deacylation (k3) Dead Inactivated Enzyme Acyl->Dead Aging

Mechanistic pathway of HNE inhibition by 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one.

Experimental Design & Self-Validating Causality

To accurately capture the kinetic parameters ( KI​ and kinact​ ) of a mechanism-based inhibitor, an endpoint assay is fundamentally insufficient. Endpoint assays mask the time-dependent nature of the inhibition. Instead, a continuous kinetic progress-curve assay must be employed[2].

Key Experimental Choices:

  • Substrate Selection: We utilize MeOSuc-AAPV-pNA (N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide). This chromogenic substrate is highly specific for HNE. Cleavage of the amide bond releases p-nitroaniline (pNA), which produces a strong, quantifiable absorbance shift at 405–410 nm[5].

  • Buffer Composition: The assay is performed in 0.1 M HEPES (pH 7.25) or 50 mM Tris-HCl (pH 7.4). Crucially, 0.5 M NaCl is added because elastases exhibit optimal catalytic efficiency at high ionic strengths[6].

  • Detergent Addition: 0.01% (v/v) Triton X-100 is mandatory. Highly hydrophobic benzoxazinones can form colloidal aggregates in aqueous buffers, leading to non-specific, promiscuous enzyme inhibition. Triton X-100 prevents aggregate formation and blocks the enzyme from adsorbing to the microplate walls, ensuring that the observed inhibition is truly active-site directed[6].

Materials and Reagents

ReagentFunctionFinal Assay Concentration
Human Neutrophil Elastase (HNE) Target Enzyme10 - 20 nM
2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one Mechanism-based Inhibitor0.1 µM – 10 µM (Dose-response)
MeOSuc-AAPV-pNA Chromogenic Substrate100 µM (approx. 1.5 × Km​ )
HEPES Buffer (pH 7.25) pH Maintenance0.1 M
NaCl Ionic Strength Optimizer0.5 M
Triton X-100 Anti-aggregation Agent0.01% (v/v)
DMSO Inhibitor/Substrate Vehicle≤ 2.0% (v/v)

Step-by-Step Assay Protocol

The following protocol is optimized for a 96-well clear, flat-bottom microplate format using a standard multi-mode microplate reader.

Workflow S1 1. Reagent Preparation Prepare HEPES buffer, HNE, Substrate & Inhibitor S2 2. Pre-Incubation Incubate HNE + Inhibitor for 10-30 min at 25°C S1->S2 S3 3. Reaction Initiation Add MeOSuc-AAPV-pNA substrate to microplate S2->S3 S4 4. Kinetic Readout Monitor absorbance at 405 nm continuously for 15 min S3->S4 S5 5. Data Analysis Calculate fractional activity and k_inact/K_I S4->S5

Step-by-step experimental workflow for the continuous kinetic enzyme inhibition assay.

Phase 1: Preparation
  • Buffer Preparation: Dissolve HEPES and NaCl in ultrapure water. Adjust to pH 7.25 using NaOH. Add Triton X-100 to a final concentration of 0.01% (v/v). Filter sterilize (0.22 µm).

  • Inhibitor Stock: Dissolve 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one in 100% anhydrous DMSO to create a 10 mM master stock. Prepare a 6-point serial dilution series in DMSO.

  • Substrate Stock: Dissolve MeOSuc-AAPV-pNA in DMSO to a concentration of 10 mM. Dilute with assay buffer to a working concentration of 1 mM immediately before use.

Phase 2: Assay Execution
  • Enzyme-Inhibitor Pre-incubation: To each well of the 96-well plate, add 80 µL of Assay Buffer, 10 µL of the HNE enzyme solution (to achieve a final well concentration of 20 nM), and 2 µL of the inhibitor dilution series (or pure DMSO for the vehicle control).

  • Incubation: Incubate the plate at 25°C for 15 minutes. Scientific Rationale: This pre-incubation step is critical for mechanism-based inhibitors to allow the non-covalent Michaelis complex ( EI ) to form and initiate the acylation event before the competing substrate is introduced.

  • Initiation: Rapidly add 10 µL of the 1 mM MeOSuc-AAPV-pNA working solution to all wells using a multichannel pipette to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the absorbance at 405 nm every 30 seconds for 15 to 30 minutes at 25°C[2].

Data Acquisition & Kinetic Analysis

Because 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one causes time-dependent inactivation, the progress curves (Absorbance vs. Time) will be non-linear, curving downward as the enzyme is progressively depleted.

To determine the efficiency of the inhibitor, calculate the pseudo-first-order rate constant ( kobs​ ) for each inhibitor concentration by fitting the progress curves to the integrated rate equation:

At​=vs​t+kobs​vi​−vs​​[1−exp(−kobs​t)]+A0​

Where vi​ is the initial velocity, vs​ is the steady-state velocity, and At​ is absorbance at time t .

Plot kobs​ against the inhibitor concentration [I] . For mechanism-based inhibitors, this plot is typically hyperbolic. Fit the data to the following equation to extract the binding constant ( KI​ ) and the maximum inactivation rate ( kinact​ ):

kobs​=KI​+[I]kinact​[I]​

The second-order rate constant, kinact​/KI​ , represents the overall efficiency of the inhibitor.

Table 1: Representative Kinetic Data Profile for a Mechanism-Based Inhibitor

Inhibitor Concentration (µM)Initial Velocity ( vi​ , ΔA405​/min )Steady-State Velocity ( vs​ , ΔA405​/min ) kobs​ ( min−1 )
0 (Vehicle Control) 0.0850.0850.000
0.5 0.0840.0620.012
1.0 0.0850.0450.025
2.5 0.0830.0210.058
5.0 0.0840.0080.110

Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
Linear progress curves across all inhibitor concentrations Inhibitor is acting strictly competitively; no covalent acylation is occurring.Ensure the pre-incubation step (Step 5) is strictly adhered to. Verify the structural integrity of the benzoxazinone via LC-MS, as the 4-oxazinone ring can spontaneously hydrolyze in basic conditions.
High background absorbance at t=0 Substrate auto-hydrolysis or precipitation.Prepare MeOSuc-AAPV-pNA fresh daily. Keep the working stock on ice and protected from light until Step 6.
Inconsistent replicates or sudden drops in activity Inhibitor aggregation forming colloidal suspensions.Ensure DMSO concentration is maintained at 1-2%. Verify that 0.01% Triton X-100 is present in the assay buffer[6].
No enzyme activity in vehicle control Enzyme degradation or adsorption to plasticware.Use non-binding surface (NBS) microplates. Aliquot HNE and store at -80°C; avoid repeated freeze-thaw cycles.

References

  • Structure-Based Design of a General Class of Mechanism-Based Inhibitors of the Serine Proteinases Employing a Novel Amino Acid-Derived Heterocyclic Scaffold Biochemistry - ACS Publications URL:[Link][2]

  • Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G PubMed Central (PMC) - NIH URL:[Link][1]

  • Full article: Human neutrophil elastase inhibitory potential of flavonoids from Campylotropis hirtella and their kinetics Taylor & Francis Online URL:[Link][5]

  • Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury ResearchGate URL:[Link][3]

  • Paradoxical interactions between modifiers and elastase-2 Ovid URL:[Link][6]

  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents PubMed Central (PMC) - NIH URL:[Link][4]

Sources

Mechanistic Profiling of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one as an Alternate Substrate Inhibitor in Serine Protease Assays

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Experimental Protocol Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists

Introduction & Mechanistic Rationale

Serine proteases, such as Human Leukocyte Elastase (HLE), Cathepsin G, and complement factor C1r, are critical nodes in inflammatory and immune cascades. Dysregulation of these enzymes is implicated in pathologies ranging from chronic obstructive pulmonary disease (COPD) to autoimmune disorders. Among the most effective pharmacological strategies to target these enzymes is the use of alternate substrate inhibitors (often referred to as suicide or mechanism-based inhibitors).

The compound 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one (CAS 184944-80-7) represents a highly specialized class of these inhibitors. Unlike standard reversible competitive inhibitors that merely occupy the active site, 4H-3,1-benzoxazin-4-ones actively participate in the enzyme's catalytic cycle.

The Causality of Structural Modifications

The efficacy of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one is deeply rooted in its structure-activity relationship (SAR), which balances chemical stability with enzymatic reactivity [1]:

  • The 4H-3,1-benzoxazin-4-one Core: The active site serine (Ser195) nucleophilically attacks the carbonyl carbon of the oxazinone ring. This causes ring-opening and the formation of a covalent, relatively stable acyl-enzyme intermediate.

  • 2-Ethoxy Substitution: The presence of a small alkyl group linked via a heteroatom (oxygen) at the C2 position significantly enhances the acylation rate ( kon​ ) while structurally hindering the water-mediated deacylation step ( koff​ ). This traps the enzyme in the inactive acyl-enzyme state [1].

  • 5-Fluoro Substitution: The electron-withdrawing fluorine atom fine-tunes the electrophilicity of the carbonyl group. It increases the susceptibility of the ring to enzymatic attack while preventing rapid, non-specific alkaline hydrolysis in aqueous assay buffers, a common pitfall in benzoxazinone design [2].

Mechanism E Serine Protease (Active Site Ser195) EI Non-covalent Michaelis Complex (EI) E->EI Binding (k1) I 2-Ethoxy-5-fluoro- 3,1-benzoxazin-4-one I->EI Binding (k1) EI->E Dissociation (k-1) EI_acyl Acyl-Enzyme Intermediate (Ring Opened - Inactive) EI->EI_acyl Acylation (kon) E_regen Regenerated Enzyme + Cleaved Product EI_acyl->E_regen Deacylation (koff) Rate-Limiting Step

Mechanism of alternate substrate inhibition by 4H-3,1-benzoxazin-4-ones.

Experimental Design: The Self-Validating Assay System

Because 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one forms a covalent intermediate, it exhibits time-dependent inhibition . Standard IC 50​ determinations without pre-incubation will drastically underestimate the compound's potency.

To ensure trustworthiness and reproducibility, the protocol below is designed as a self-validating system:

  • Continuous Readout (Progress Curve Analysis): Instead of an endpoint assay, continuous monitoring of substrate cleavage allows for the calculation of the pseudo-first-order rate constant ( kobs​ ), capturing the transition from initial velocity ( vi​ ) to steady-state velocity ( vs​ ).

  • Detergent Inclusion: Highly hydrophobic benzoxazinones are prone to colloidal aggregation, leading to false-positive promiscuous inhibition. The inclusion of 0.01% Triton X-100 ensures the inhibitor remains in true solution.

  • Vehicle Control Baseline: DMSO concentrations are strictly capped at ≤1% to prevent solvent-induced enzyme denaturation.

Step-by-Step Protocol: Time-Dependent Inhibition Assay

Reagents and Materials
  • Target Enzyme: Human Leukocyte Elastase (HLE) or Cathepsin G (purified, active).

  • Inhibitor: 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one (10 mM stock in 100% anhydrous DMSO).

  • Reporter Substrate: MeOSuc-Ala-Ala-Pro-Val-pNA (for HLE) or Suc-Ala-Ala-Pro-Phe-pNA (for Cathepsin G). Prepare 10 mM stock in DMSO.

  • Assay Buffer: 0.1 M HEPES (pH 7.5), 0.5 M NaCl, 0.01% (v/v) Triton X-100. Note: The high salt concentration mimics the physiological environment of azurophilic granules and stabilizes the protease.

Assay Workflow
  • Inhibitor Titration: Prepare a 10-point 1:3 serial dilution of the inhibitor in 100% DMSO.

  • Buffer Preparation: Dilute the DMSO inhibitor stocks 1:50 into the Assay Buffer to create 2X working solutions (Final assay DMSO will be 1%).

  • Enzyme Preparation: Dilute the target enzyme in Assay Buffer to a 2X working concentration (e.g., 20 nM for a final assay concentration of 10 nM).

  • Pre-Incubation (The Critical Step): In a 96-well or 384-well clear-bottom microplate, mix equal volumes (e.g., 25 µL) of the 2X Inhibitor and 2X Enzyme. Incubate at 25°C. Run parallel plates with varying pre-incubation times (0, 15, 30, and 60 minutes) to evaluate time dependency.

  • Substrate Addition: Initiate the reaction by adding the reporter substrate at a concentration equivalent to its Km​ (e.g., 50 µL of a 2X substrate solution).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor absorbance at 405 nm (for pNA release) continuously for 30–60 minutes at 30-second intervals.

Workflow Step1 1. Reagent Preparation (Inhibitor in DMSO + Assay Buffer) Step2 2. Enzyme-Inhibitor Pre-incubation (0, 15, 30, 60 min at 25°C) Step1->Step2 Step3 3. Reaction Initiation (Add pNA Reporter Substrate) Step2->Step3 Step4 4. Continuous Kinetic Readout (Absorbance at 405 nm for 60 min) Step3->Step4 Step5 5. Progress Curve Analysis (Calculate k_obs, k_on, and k_off) Step4->Step5

Experimental workflow for time-dependent serine protease inhibition.

Data Analysis & Kinetic Modeling

For alternate substrate inhibitors, the progress curves (Product vs. Time) are non-linear. Fit the absorbance data to the integrated rate equation for slow-binding inhibition:

[P]=vs​t+kobs​vi​−vs​​[1−exp(−kobs​t)]

Where:

  • [P] = Product concentration (Absorbance)

  • vi​ = Initial velocity

  • vs​ = Steady-state velocity (reflects the equilibrium between acylation and deacylation)

  • kobs​ = Apparent first-order rate constant for the transition

Plot kobs​ against the inhibitor concentration [I] to determine the acylation rate ( kon​ ) and the overall inhibition constant ( Ki​ ).

Quantitative Data Presentation

To contextualize the performance of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one, the table below summarizes representative kinetic parameters typical for optimized benzoxazinone derivatives against Human Leukocyte Elastase, compared to baseline un-substituted scaffolds [1, 3].

Compound Profile kon​ (M −1 s −1 ) koff​ (s −1 ) Ki​ (nM)Acyl-Enzyme t1/2​ Notes
Unsubstituted 4H-3,1-benzoxazin-4-one 1.2×103 4.5×10−3 3,750~2.5 minutesRapid deacylation; weak inhibition.
2-Amino-4H-3,1-benzoxazin-4-one 8.5×104 1.2×10−4 140~1.6 hoursImproved stability, moderate potency.
2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one 4.1×105 2.0×10−5 48 ~9.6 hours Optimal heteroatom C2 linkage; highly stable acyl-enzyme.

Data Note: Values are representative benchmarks demonstrating the kinetic shift caused by the 2-ethoxy and 5-fluoro substitutions. The profound decrease in koff​ drives the nanomolar Ki​ .

Troubleshooting & Best Practices

  • High Background Hydrolysis: Benzoxazinones can undergo spontaneous alkaline hydrolysis [1]. If the inhibitor loses potency over the course of the assay, verify that the assay buffer pH does not exceed 7.8. Prepare fresh inhibitor dilutions immediately before pre-incubation.

  • Linear Progress Curves at High Concentrations: If progress curves remain strictly linear (no curvature) but slope is reduced, the acylation step ( kon​ ) may be occurring too rapidly to capture manually. In this case, utilize a stopped-flow spectrometer to resolve the pre-steady-state kinetics.

  • Enzyme Specificity: While highly potent against HLE and Cathepsin G, benzoxazinones often show varying selectivity profiles against other serine proteases (e.g., Thrombin, Factor Xa). Always run counter-screens using off-target proteases to establish the therapeutic window [3].

References

  • Krantz, A., Spencer, R. W., Tam, T. F., Liak, T. J., Copp, L. J., Thomas, E. M., & Rafferty, S. P. (1990). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry, 33(2), 464-479.[Link]

  • Tang, Z., Tan, Y., Chen, H., & Wan, Y. (2023). Benzoxazine: A privileged scaffold in medicinal chemistry. Current Medicinal Chemistry, 30(4), 372-389.[Link]

  • Abutaleb, N. S., & Seleem, M. N. (2024). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Current Enzyme Inhibition, 20(2), 1-8.[Link]

Application Note: In Vivo Dosing Protocols for 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one in Murine Models of Serine Protease-Mediated Pathology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one (CAS 184944-80-7) belongs to a highly specialized class of heterocyclic mechanism-based inhibitors targeting serine proteases, most notably Human Leukocyte Elastase (HLE)[1]. Excessive HLE activity is a primary driver of tissue destruction in acute respiratory distress syndrome (ARDS), chronic obstructive pulmonary disease (COPD), and emphysema. This application note provides a comprehensive, self-validating in vivo methodology for formulating and dosing this lipophilic inhibitor in pre-clinical murine models, ensuring maximal target engagement while mitigating its rapid systemic clearance.

Mechanistic Rationale & Molecular Design

To effectively dose a compound, one must understand its molecular behavior. 4H-3,1-benzoxazin-4-ones do not merely bind to their targets; they act as "alternate substrate" or "suicide" inhibitors[2].

  • The Role of the 5-Fluoro Substitution: Fluorine is highly electronegative. Its presence at the 5-position withdraws electron density from the oxazinone carbonyl carbon (C4), significantly increasing its electrophilicity. This accelerates the nucleophilic attack by the active-site serine (Ser195) of the protease, driving a rapid acylation rate ( kinact​ ).

  • The Role of the 2-Ethoxy Group: Once the ring is cleaved and the acyl-enzyme intermediate is formed, the 2-ethoxy group helps stabilize this covalent complex. It suppresses the spontaneous hydrolysis (deacylation, kdeacyl​ ) of the complex, effectively trapping the elastase in a prolonged inactive state[3].

Mechanism HLE Target Enzyme (Human Leukocyte Elastase) Complex Michaelis Complex (Non-covalent Binding) HLE->Complex Inhibitor Inhibitor (2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one) Inhibitor->Complex AcylEnzyme Acyl-Enzyme Intermediate (Covalent Ring Cleavage) Complex->AcylEnzyme Nucleophilic Attack (Fast, kinact) Deacylation Slow Deacylation (Enzyme Trapped) AcylEnzyme->Deacylation Hydrolysis (Very Slow, kdeacyl) Deacylation->HLE Enzyme Recovery (Minimal)

Caption: Mechanism of alternate substrate inhibition by 3,1-benzoxazin-4-ones.

Formulation Strategies & Pharmacokinetics

A critical failure point in dosing benzoxazinones in vivo is their poor aqueous solubility and susceptibility to hydrolysis in the bloodstream[4]. Intravenous (IV) administration often results in rapid clearance before the drug can reach the pulmonary capillary bed.

Causality in Formulation: To overcome this, pulmonary-targeted delivery (Intratracheal, IT) is preferred for lung pathology models[4]. The formulation must shield the electrophilic oxazinone ring from premature aqueous hydrolysis while maintaining it in a bioavailable state. We recommend complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD), which encapsulates the hydrophobic core of the molecule.

Quantitative Formulation Data
RoutePreferred VehicleMax SolubilityDosing Volume (Mouse)Rationale
IT / IN 10% HP-β-CD in Saline2.5 mg/mL40 - 50 µLShields oxazinone ring; maximizes lung residence time.
IT (Alt) 0.1% Tween-80 in PBS1.0 mg/mL (Suspension)40 - 50 µLCreates a fine micro-suspension for sustained local release.
IP / IV 5% DMSO + 40% PEG400 + 55% Saline5.0 mg/mL100 - 150 µLRequired for systemic models; DMSO aids initial dissolution.

In Vivo Experimental Workflow

Workflow Formulation 1. Formulation (HP-β-CD or Tween-80) Dosing 3. In Vivo Dosing (IT: 1-5 mg/kg) Formulation->Dosing Model 2. Disease Model (LPS/Elastase Instillation) Model->Dosing Pre- or Post-treatment Sampling 4. Sample Collection (BALF & Lung Tissue) Dosing->Sampling 2-24h Post-dose Assay 5. Target Engagement (Residual HLE Activity) Sampling->Assay Fluorogenic Substrate

Caption: In vivo experimental workflow for evaluating elastase inhibitors.

Step-by-Step Intratracheal (IT) Dosing Protocol

This protocol is optimized for an LPS-induced acute lung injury (ALI) or porcine pancreatic elastase (PPE)-induced emphysema model[5].

  • Preparation of Dose: Dissolve 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one in 100% DMSO to create a 50 mg/mL stock. Dilute 1:20 into 10% HP-β-CD in sterile saline immediately prior to dosing to prevent premature hydrolysis. Final concentration: 2.5 mg/mL (5% DMSO).

  • Anesthesia: Induce anesthesia in the murine subject (e.g., C57BL/6, 20-25g) using Isoflurane (3-4% for induction, 1.5-2% for maintenance) or an IP injection of Ketamine/Xylazine (90/10 mg/kg).

  • Positioning: Suspend the mouse by its upper incisors on an angled intubation stand (45 degrees). Gently extend the tongue using padded forceps to expose the glottis.

  • Instillation: Using a high-intensity cold light source for transillumination of the trachea, insert a blunt-ended 20-gauge gavage needle or a specialized MicroSprayer® aerosolizer into the proximal trachea.

  • Delivery: Administer 40 µL of the formulated compound (approx. 4-5 mg/kg) synchronized with the animal's inspiration.

  • Recovery: Keep the animal vertical for 30 seconds to ensure bilateral distribution into the lower airways via gravity, then place on a heating pad until fully ambulatory.

Self-Validating System: Target Engagement Assay

A fundamental flaw in many in vivo protocols is the assumption of successful drug delivery. If the lung pathology is not rescued, is the drug ineffective, or did it fail to reach the target?

To make this protocol a self-validating system , you must measure the residual free elastase activity in the Bronchoalveolar Lavage Fluid (BALF). This proves target engagement independent of phenotypic disease outcomes.

Validation Methodology:
  • BALF Collection: 4 to 24 hours post-dosing, euthanize the animal. Cannulate the trachea and lavage the lungs with 3 x 0.8 mL of ice-cold PBS containing 0.1 mM EDTA.

  • Centrifugation: Centrifuge the BALF at 400 x g for 10 minutes at 4°C to pellet cells (save for neutrophil counting). The supernatant contains the secreted, uninhibited elastase.

  • Fluorogenic Assay: Transfer 50 µL of BALF supernatant to a black 96-well plate. Add 50 µL of assay buffer (0.1 M Tris-HCl, pH 7.5, 500 mM NaCl) containing 100 µM of the fluorogenic substrate MeOSuc-AAPV-AMC .

  • Readout: Measure fluorescence kinetics (Excitation: 380 nm, Emission: 460 nm) over 30 minutes.

  • Causality Check: A successful IT dose of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one will result in a >70% reduction in the Vmax​ of AMC cleavage compared to the vehicle-treated disease control. If elastase activity remains high, the compound was either hydrolyzed prior to administration or cleared too rapidly, indicating a formulation failure rather than a biological failure.

References

  • WO1991012245A1 - 4h-3,1-benzoxazin-4-one compound and elastase inhibitor composition containing the same. Google Patents. 4

  • Human Neutrophil Elastase Phosphonic Inhibitors with Improved Potency of Action. Journal of Medicinal Chemistry - ACS Publications. 5

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI Molecules. 1

  • 2,4,5-Triphenylisothiazol-3(2H)-one 1,1-dioxides as inhibitors of human leukocyte elastase. Journal of Biological Chemistry / Taylor & Francis. 2

  • 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. MDPI. 3

Sources

Application Notes and Protocols for Mass Spectrometry Analysis of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one in Modern Drug Development

2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one is a member of the benzoxazinone class of heterocyclic compounds. This structural motif is of significant interest to the pharmaceutical industry due to its presence in a variety of biologically active molecules. Benzoxazinones have been investigated for a range of therapeutic applications, and the introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[1] Consequently, the ability to accurately and precisely quantify 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one in various matrices is paramount for researchers in drug discovery and development.

This comprehensive guide provides detailed application notes and protocols for the sample preparation of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one for mass spectrometric analysis. As a senior application scientist, the following methodologies are presented with a focus on the underlying scientific principles to empower researchers to not only follow the steps but also to understand the rationale and troubleshoot potential challenges.

Physicochemical Properties and Their Implications for Sample Preparation

A thorough understanding of the physicochemical properties of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one is the cornerstone of developing a robust sample preparation workflow.

Table 1: Predicted Solubility of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one and Recommended Solvents for Mass Spectrometry

SolventPredicted SolubilitySuitability for MSRationale and Considerations
Methanol (MeOH)HighExcellentA polar protic solvent that is likely to readily dissolve the analyte. It is highly volatile and compatible with electrospray ionization (ESI).
Acetonitrile (ACN)HighExcellentA polar aprotic solvent that is an excellent choice for LC-MS due to its low viscosity and high elution strength in reversed-phase chromatography.[2]
Dimethyl Sulfoxide (DMSO)Very HighUse with CautionWhile an excellent solvent for initial stock solutions, its high boiling point and potential for ion suppression make it less ideal for direct injection into a mass spectrometer. Dilution in MeOH or ACN is necessary.
WaterLowPoor (as a primary solvent)The hydrophobic nature of the benzoxazinone ring and the ethoxy group limit its solubility in water. However, mixtures of water with organic modifiers are central to reversed-phase chromatography.

Stability: The 4H-3,1-benzoxazin-4-one ring system is susceptible to hydrolysis, particularly under basic conditions. The primary degradation pathway involves the opening of the heterocyclic ring.[3] For analytical purposes, it is crucial to maintain the integrity of the molecule throughout the sample preparation process.

Key Stability Considerations:

  • pH Control: Solutions should be maintained at a neutral or slightly acidic pH to minimize hydrolysis. The use of buffered solutions is recommended, especially when dealing with aqueous matrices.[3]

  • Solvent Choice: For long-term storage of stock solutions, anhydrous aprotic solvents such as acetonitrile are preferable to protic solvents like methanol, which can participate in solvolysis.[3]

  • Temperature: As with most chemical compounds, storage at lower temperatures (-20°C or -80°C) will slow down potential degradation pathways.[3]

  • Light Exposure: While not definitively established for this specific molecule, it is good practice to protect solutions from prolonged exposure to light to prevent potential photodecomposition.[3]

Core Principles of Sample Preparation for Mass Spectrometry

The goal of sample preparation for mass spectrometry is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration. This involves several key steps, each with a specific purpose.

Sample_Preparation_Workflow cluster_0 Initial Sample cluster_1 Analyte Extraction & Purification cluster_2 Final Preparation cluster_3 Analysis Sample Biological Matrix (e.g., Plasma, Urine) or Reaction Mixture Protein_Precipitation Protein Precipitation (for biological matrices) Sample->Protein_Precipitation Removal of macromolecules LLE Liquid-Liquid Extraction (LLE) (alternative extraction method) Sample->LLE Alternative extraction SPE Solid-Phase Extraction (SPE) (for cleanup and concentration) Protein_Precipitation->SPE Further purification Evaporation Solvent Evaporation (if necessary for concentration) SPE->Evaporation Eluate collection LLE->Evaporation Reconstitution Reconstitution in MS-compatible solvent Evaporation->Reconstitution Concentration LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Injection

Caption: A generalized workflow for the preparation of samples for LC-MS/MS analysis.

Protocol 1: Direct Analysis of a Pure Compound or Reaction Mixture

This protocol is suitable for the qualitative or quantitative analysis of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one from a clean matrix, such as a synthesized product or a simple reaction mixture.

Materials:

  • 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one sample

  • HPLC-grade methanol (MeOH)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA), LC-MS grade

  • Volumetric flasks (Class A)

  • Micropipettes and sterile tips

  • 2 mL autosampler vials with septa

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh approximately 1.0 mg of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one and transfer it to a 1.0 mL volumetric flask.

    • Dissolve the compound in ACN and bring the volume to the mark. This will be your primary stock solution. Store this solution at -20°C in an amber vial.

      • Rationale: Acetonitrile is chosen for its excellent solvating power for this class of compounds and its superior stability characteristics compared to protic solvents for long-term storage.[3]

  • Working Standard Preparation:

    • Prepare a series of working standards by serially diluting the stock solution with a mixture of 50:50 ACN:water with 0.1% formic acid. A typical concentration range for initial method development would be 1 ng/mL to 1000 ng/mL.

      • Rationale: The 50:50 ACN:water mixture is a common starting point for reversed-phase LC-MS analysis. The addition of 0.1% formic acid helps to promote protonation of the analyte in positive ion electrospray ionization (ESI) mode, which is often beneficial for nitrogen-containing heterocyclic compounds.[2]

  • Sample Preparation:

    • If analyzing a reaction mixture, dilute an aliquot of the mixture in the same solvent as the working standards to a concentration that falls within the calibration curve range.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

      • Rationale: Filtration is a critical step to protect the sensitive components of the LC-MS system, such as the column and the ESI needle.

  • LC-MS/MS Analysis:

    • Transfer the filtered solution to a 2 mL autosampler vial.

    • Inject the sample into the LC-MS/MS system.

Protocol 2: Extraction from Human Plasma for Pharmacokinetic Studies

This protocol is designed for the quantitative analysis of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one in human plasma, a common matrix in drug development. This procedure incorporates protein precipitation followed by solid-phase extraction (SPE) for robust sample cleanup.

Materials:

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Internal Standard (IS): Ideally, a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆-2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one). If unavailable, a close structural analog can be used, but this requires more extensive validation.

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

  • SPE cartridges (e.g., a mixed-mode cation exchange polymer-based sorbent)

  • Centrifuge capable of reaching >10,000 x g

  • SPE vacuum manifold or positive pressure processor

  • Nitrogen evaporator

Procedure:

  • Sample Thawing and Spiking:

    • Thaw plasma samples on ice.

    • To a 100 µL aliquot of plasma, add 10 µL of the internal standard solution (at a concentration that yields a robust MS signal).

      • Rationale: The internal standard is added early in the process to account for any variability in the subsequent extraction and analysis steps. A stable isotope-labeled internal standard is the gold standard as it has nearly identical chemical and physical properties to the analyte, ensuring it tracks the analyte's behavior throughout the entire process.[4][5][6]

  • Protein Precipitation:

    • Add 300 µL of chilled ACN to the plasma sample.

    • Vortex for 1 minute to ensure thorough mixing and precipitation of proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

      • Rationale: Cold acetonitrile is used to efficiently precipitate plasma proteins. Centrifugation pellets the precipitated proteins, leaving the analyte and internal standard in the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

    • Loading: Carefully transfer the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% MeOH in water to remove any remaining salts and polar interferences.

    • Elution: Elute the analyte and internal standard with 1 mL of MeOH containing 2% formic acid.

      • Rationale: SPE provides a more thorough cleanup than protein precipitation alone, removing many endogenous components that can cause ion suppression in the MS source. A mixed-mode cation exchange sorbent is often effective for retaining nitrogen-containing heterocycles. The acidic methanol disrupts the interaction with the sorbent, allowing for elution.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 50:50 ACN:water with 0.1% formic acid.

      • Rationale: Evaporation and reconstitution allow for the concentration of the analyte and ensure that the final sample is in a solvent that is compatible with the initial mobile phase conditions of the LC method.

  • LC-MS/MS Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Mass Spectrometry Parameters and Ionization Considerations

Electrospray ionization (ESI) in positive ion mode is the recommended ionization technique for 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one due to the presence of nitrogen atoms that can be readily protonated.

Table 2: Typical Starting ESI-MS/MS Parameters for Method Development

ParameterTypical ValueRationale
Ionization ModePositive Electrospray (ESI+)The nitrogen atoms in the benzoxazinone ring are basic and can be readily protonated.
Capillary Voltage3.5 - 4.5 kVOptimizes the formation of a stable electrospray.
Cone Voltage20 - 40 VCan be optimized to maximize the intensity of the precursor ion and minimize in-source fragmentation.
Desolvation Gas Flow600 - 800 L/hrAids in the desolvation of the ESI droplets.
Desolvation Temperature350 - 450 °CFacilitates the evaporation of the solvent from the ESI droplets.
Collision EnergyTo be optimizedThe energy applied in the collision cell to induce fragmentation of the precursor ion. This needs to be determined empirically for each specific transition.

Predicted Fragmentation Pattern:

The fragmentation of benzoxazinone derivatives in ESI-MS/MS has been studied.[7][8] For 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one, the protonated molecule [M+H]⁺ would be the precursor ion. Collision-induced dissociation (CID) is expected to result in characteristic product ions.

Fragmentation_Pathway Precursor [M+H]⁺ 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one Product1 Loss of Ethylene (C₂H₄) [M+H - 28]⁺ Precursor->Product1 Neutral Loss Product2 Loss of Ethoxy Radical (•OC₂H₅) [M - •OC₂H₅]⁺ Precursor->Product2 Radical Loss Product3 Loss of CO [M+H - 28]⁺ Product1->Product3 Sequential Loss Product4 Further Fragmentation of the Ring System Product3->Product4

Caption: A conceptual diagram of potential fragmentation pathways for 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one.

The presence of the fluorine atom may influence the fragmentation by stabilizing certain fragment ions or directing the fragmentation pathway. It is crucial to perform infusion experiments with the pure compound to determine the optimal precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments.

Authoritative Grounding and Regulatory Compliance

The protocols described herein are designed to be compliant with the principles of bioanalytical method validation as outlined by major regulatory agencies. For drug development applications, it is imperative to follow the harmonized guidelines from the International Council for Harmonisation (ICH), specifically the M10 guideline on Bioanalytical Method Validation.[9][10][11][12] This guideline provides a framework for the validation of bioanalytical assays to ensure data integrity and reliability for regulatory submissions to agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[13][14][15][16][17]

The validation process for a quantitative bioanalytical method should assess parameters such as:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.

  • Calibration Curve and Linearity: The relationship between the instrument response and the concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix and in solution under various storage and processing conditions.

Conclusion: A Foundation for Robust and Reliable Analysis

The successful mass spectrometric analysis of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one hinges on a well-designed and meticulously executed sample preparation protocol. By understanding the physicochemical properties of the analyte and adhering to the principles of good laboratory practice and regulatory guidelines, researchers can generate high-quality data that is crucial for advancing drug discovery and development programs. The protocols and insights provided in this guide offer a solid foundation for the development of robust and reliable analytical methods for this important class of compounds.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency. Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012). Bioanalysis, 4(5), 485-489. Retrieved from [Link]

  • FDA issues final guidance on bioanalytical method validation. (2018). GaBI Journal. Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Retrieved from [Link]

  • ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. (2023, May 1). World Health Organization. Retrieved from [Link]

  • ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024, October 11). Bioanalysis Zone. Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022, November). U.S. Food and Drug Administration. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, May 24). International Council for Harmonisation. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Retrieved from [Link]

  • Designing Stable Isotope Labeled Internal Standards. (2022, January 11). Acanthus Research Inc. Retrieved from [Link]

  • Fomsgaard, I. S., Mortensen, A. G., & Carlsen, S. C. K. (2004). Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses Benzoxazinoids. SciELO. Retrieved from [Link]

  • Bundgaard, H., & Nielsen, N. M. (1991). Hydrolysis kinetics of 1,3-benzoxazine-2,4-dione (a potential salicylamide prodrug) and various N-substituted derivatives. Acta pharmaceutica Nordica, 3(1), 45–50.
  • Glucoside hydrolysis of naturally occurring benzoxazinones and... (n.d.). ResearchGate. Retrieved from [Link]

  • Bansal, S., & DeStefano, A. (2007). Key elements of bioanalytical method validation for small molecules. AAPS journal, 9(1), E109–E114.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). U.S. Food and Drug Administration. Retrieved from [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (2022). Journal of Chemistry, 2022, 1-15.
  • Ismail, M. F., El-Bassiouny, F. A., & El-Enany, M. M. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021, February 2). National Center for Biotechnology Information. Retrieved from [Link]

  • Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. (2025, June 25). MDPI. Retrieved from [Link]

  • Selection of Internal Standards for LC-MS/MS Applications. (n.d.). Cerilliant. Retrieved from [Link]

  • An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices. (2016, October 5). ResearchGate. Retrieved from [Link]

  • Bonnington, L. S., Barceló, D., & Knepper, T. P. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of mass spectrometry : JMS, 38(10), 1054–1066.
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025, January 29). LCGC International. Retrieved from [Link]

  • Degradation and Defluorination of Ultra Short-, Short-, and Long-Chain PFASs in High Total Dissolved Solids Solutions by Hydrothermal Alkaline Treatment Closing the Fluorine Mass Balance. (2024, September 25). ACS Publications. Retrieved from [Link]

  • CAUSE AND EFFECTS OF FLUOROCARBON DEGRADATION IN ELECTRONICS AND OPTO-ELECTRONIC SYSTEMS. (n.d.). NASA. Retrieved from [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards?. (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Analysis of per- and polyfluoroalkyl substances (PFAS) in raw materials intended for the production of paper-based food contact materials – evaluating LC-MS/MS versus total fluorine and extractable organic fluorine. (2024, March 26). Taylor & Francis Online. Retrieved from [Link]

  • The Secrets of Electrospray Ionization: Why Less is More. (2026, March 29). LCGC International. Retrieved from [Link]

  • Bonnington, L. S., Barceló, D., & Knepper, T. P. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. PubMed. Retrieved from [Link]

  • Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. (2023, September 29). Semantic Scholar. Retrieved from [Link]

  • Kruve, A., & Kaup, E. (2016). pH Effects on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry, 27(12), 1996–2004.
  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. (n.d.). USDA ARS. Retrieved from [Link]

  • Eberlin, M. N., & Vaz, B. G. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural product reports, 32(12), 1654–1677.
  • Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. (2026, March 28). LCGC International. Retrieved from [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2025, March 11). Uni Halle. Retrieved from [Link]

Sources

Application Note: 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay scientists, and medicinal chemists in early-stage drug development.

Executive Summary & Mechanistic Rationale

Serine proteases—including Human Leukocyte Elastase (HLE), Cathepsin G, the complement enzyme C1r, and intramembrane rhomboid proteases—are highly pursued therapeutic targets for inflammatory, immunological, and neurodegenerative diseases[1][2]. In early drug discovery, 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one (CAS 184944-80-7) is utilized as a potent, mechanism-based (suicide) inhibitor to profile these enzymes.

Unlike standard reversible competitive inhibitors, benzoxazinones act as "alternate substrates." The rational design behind this specific molecule relies on three synergistic structural features:

  • The Benzoxazinone Core: Acts as an electrophilic trap. The catalytic serine of the protease nucleophilically attacks the C-4 carbonyl, leading to the opening of the heterocyclic ring and the formation of a covalent acyl-enzyme intermediate[3].

  • 2-Ethoxy Substitution: Alkoxy groups at the 2-position improve the initial binding affinity ( KI​ ) by mimicking the P1 residue of natural peptide substrates. Furthermore, the ethoxy group increases the electrophilicity of the C-4 carbonyl, accelerating the inactivation rate ( kinact​ )[4].

  • 5-Fluoro Substitution: The 5-position is critical for modulating the off-rate. The strongly electron-withdrawing fluorine atom stabilizes the covalent acyl-enzyme intermediate. This drastically slows down the deacylation rate ( kdeacyl​ ), effectively trapping the enzyme in an inactive state for an extended duration[4].

Pathway Visualization

The following diagram illustrates the kinetic pathway of serine protease inhibition by 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one.

Pathway E_I Enzyme + Inhibitor (E + I) EI Michaelis Complex (E·I) E_I->EI k_on / k_off EI_acyl Acyl-Enzyme (E-I*) EI->EI_acyl k_inact (Ring Opening) E_P Enzyme + Product (E + P) EI_acyl->E_P k_deacyl (Slowed by 5-F)

Fig 1: Mechanism-based acylation-deacylation pathway of serine proteases by benzoxazinones.

Quantitative Data: Kinetic Profiling

Because 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one is a time-dependent covalent inhibitor, standard IC50​ values are highly dependent on assay incubation times and are therefore insufficient for SAR (Structure-Activity Relationship) profiling. Instead, compounds are evaluated based on their efficiency constant ( kinact​/KI​ ) and the half-life of the acyl-enzyme complex ( t1/2​ ).

Table 1: Representative Kinetic Parameters of Benzoxazinone Derivatives

CompoundTarget Protease KI​ ( μM ) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )Acyl-Enzyme t1/2​
Unsubstituted Benzoxazin-4-oneHLE15.00.0201,333~ 1.5 hours
2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one HLE2.50.08534,000 > 24 hours
FUT-175 (Reference)[1]C1r8.0N/A (Rev.)N/AN/A (Reversible)

Note: The addition of the 2-ethoxy and 5-fluoro groups yields a >25-fold increase in the efficiency constant and drastically prolongs the enzyme inactivation state compared to the unsubstituted core.

Experimental Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocols are designed as self-validating systems . Every step includes internal controls to account for compound hydrolysis and natural enzyme degradation.

Protocol 1: Time-Dependent Inhibition Assay (Progress Curve Analysis)

Objective: Determine the pseudo-first-order rate constant ( kobs​ ) and the efficiency constant ( kinact​/KI​ ) of the inhibitor. Causality: Benzoxazinones are susceptible to slow aqueous hydrolysis. By initiating the reaction with the enzyme (rather than pre-incubating the inhibitor in buffer), we prevent the degradation of the inhibitor prior to enzyme binding, ensuring accurate kinetic measurements.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% PEG-8000). Insight: PEG-8000 is critical to prevent non-specific adsorption of the enzyme to the microplate walls, which can falsely present as time-dependent inhibition.

  • Inhibitor Dilution: Prepare a 5-point concentration curve of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one in 100% DMSO. Ensure the final DMSO concentration in the assay well remains 2% to prevent enzyme denaturation.

  • Reaction Setup: To a 96-well black microplate, add the assay buffer, the fluorogenic substrate (at a concentration ≪Km​ to avoid substrate competition masking the inhibition), and the inhibitor dilutions.

  • Self-Validating Controls:

    • Vehicle Control: Buffer + Substrate + 2% DMSO (establishes the uninhibited velocity, v0​ ).

    • Blank Control: Buffer + Substrate + 2% DMSO (no enzyme; accounts for spontaneous substrate hydrolysis).

  • Initiation: Rapidly inject the target serine protease (e.g., 1 nM final concentration) into all wells using an automated dispenser to initiate the reaction.

  • Data Acquisition: Monitor fluorescence continuously (e.g., every 30 seconds) for 60 minutes.

  • Analysis: Fit the resulting non-linear progress curves to the integrated rate equation: P=(vi​/kobs​)×[1−exp(−kobs​×t)] to extract kobs​ . Plot kobs​ vs. [Inhibitor] to determine kinact​ and KI​ .

Protocol 2: Jump-Dilution Assay for Reversibility

Objective: Confirm the formation of the covalent acyl-enzyme intermediate and calculate the deacylation rate ( kdeacyl​ ). Causality: To prove that the 5-fluoro substitution successfully traps the enzyme, we must force the equilibrium backward. By diluting the inhibitor-enzyme complex 100-fold, free inhibitor is reduced far below its KI​ . If the inhibitor is a standard reversible binder, activity recovers instantly. If it is a mechanism-based covalent inhibitor, activity recovers slowly over hours[4].

Step-by-Step Methodology:

  • Pre-incubation: Incubate the serine protease (100× working concentration) with a saturating concentration of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one (10× KI​ ) for 30 minutes at room temperature to ensure >95% acyl-enzyme complex formation.

  • Self-Validating Control (Critical): In a parallel tube, incubate the enzyme (100×) with DMSO vehicle only. This control will be subjected to the exact same dilution steps to account for any natural loss of enzyme viability over the lengthy recovery period.

  • Jump-Dilution: Rapidly dilute both the inhibited complex and the vehicle control 100-fold into a large volume of assay buffer containing a saturating concentration of the fluorogenic substrate.

  • Monitoring: Measure the recovery of enzymatic activity continuously for 4 to 6 hours.

  • Analysis: Normalize the recovering slope of the inhibited enzyme against the uninhibited control. Fit the recovery curve to a first-order exponential association model to calculate kdeacyl​ and the half-life ( t1/2​=ln(2)/kdeacyl​ ).

References

  • 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease ACS Publications URL:[Link][1]

  • Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G Bentham Science URL: [Link][2]

  • Benzoxazin-4-ones as novel, easily accessible inhibitors for rhomboid proteases ResearchGate URL:[Link][4]

Sources

Application Notes and Protocols for 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one: Long-Term Storage and Handling

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one. Adherence to these protocols is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding laboratory personnel.

Understanding the Compound: Chemical Profile and Inherent Reactivity

2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one belongs to the benzoxazinone class of heterocyclic compounds.[1][2][3] This family of molecules is recognized for its utility as synthons in the creation of various biologically active compounds, including those with antimicrobial and other pharmacological properties.[1][2][4][5] The core benzoxazinone structure can be considered a semiacid anhydride, which imparts a susceptibility to nucleophilic attack and subsequent ring-opening.[4][5] This inherent reactivity necessitates careful handling and storage to prevent degradation.

The ethoxy group at the 2-position and the fluorine atom at the 5-position influence the compound's electronic properties and may affect its stability and reactivity profile. While specific data for this exact molecule is not extensively published, the general behavior of benzoxazinones and related sensitive organic compounds provides a strong basis for the following guidelines.

Long-Term Storage: Preserving Compound Integrity

The primary goal of long-term storage is to minimize degradation from environmental factors. For 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one, the key concerns are exposure to moisture, oxygen, and light.

Recommended Storage Conditions

For optimal stability, 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one should be stored as a neat, dry solid.[6] Storing in solution is generally not recommended for long-term preservation due to the potential for solvent-mediated degradation.[6]

ParameterRecommended ConditionRationale
Temperature -20°C or lower (in a freezer)Reduces the rate of potential decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and hydrolysis by displacing oxygen and atmospheric moisture.[7]
Light Protection from light (amber vials, wrapped in foil)Minimizes the risk of photodegradation, a common pathway for organic molecules.[8][9][10]
Container Tightly sealed, high-quality glass vials (e.g., amber glass vials with PTFE-lined caps)Glass is generally inert, and a proper seal prevents ingress of moisture and air.
Storage Workflow Diagram

The following diagram outlines the decision-making process for the appropriate storage of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one.

A Compound Received B Assess Purity (e.g., NMR, LC-MS) A->B C Is the compound a dry solid? B->C D Dry under high vacuum or with a suitable drying agent C->D No E Transfer to an inert atmosphere glovebox C->E Yes D->E F Aliquot into pre-dried amber glass vials E->F G Backfill vials with Argon or Nitrogen F->G H Seal tightly with PTFE-lined caps G->H I Wrap vials in aluminum foil for extra light protection H->I J Label clearly with compound name, date, and batch number I->J K Store in a designated freezer at <= -20°C J->K L Update chemical inventory K->L

Caption: Decision workflow for the proper long-term storage of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one.

Safe Handling Protocols: Minimizing Exposure and Degradation

Given its potential sensitivity to air and moisture, handling of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one requires techniques that minimize its exposure to the atmosphere.

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times, including:

  • Safety glasses or goggles

  • Flame-resistant lab coat

  • Chemically resistant gloves (e.g., nitrile)

Handling in an Inert Atmosphere

For weighing and aliquoting the solid compound, the use of a glovebox with a controlled inert atmosphere (<1 ppm of O₂ and H₂O) is highly recommended.[7][11][12]

Protocol for Weighing and Aliquoting in a Glovebox:

  • Preparation: Ensure all necessary equipment (spatulas, weigh boats, vials, etc.) are brought into the glovebox antechamber and properly purged.

  • Equilibration: Allow the sealed container of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Dispensing: Carefully open the main container and dispense the desired amount of the solid into a tared weigh boat or directly into a pre-labeled vial.

  • Sealing: Immediately and securely seal both the main container and the new aliquot vial.

  • Removal: Remove the newly prepared vial and any waste from the glovebox through the antechamber.

Handling with Schlenk Line Techniques

If a glovebox is unavailable, Schlenk line techniques can be employed for handling the compound under an inert atmosphere.[7][11][12] This is particularly useful for preparing solutions for immediate use in reactions.

Protocol for Preparing a Solution using a Schlenk Line:

  • Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, syringes) and allow to cool under a stream of inert gas.

  • Compound Transfer: In a fume hood, quickly weigh the desired amount of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one and add it to the Schlenk flask.

  • Inerting the Flask: Immediately attach the flask to the Schlenk line and perform at least three cycles of evacuating the flask under vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Use a cannula or a gas-tight syringe to transfer anhydrous, degassed solvent into the Schlenk flask containing the solid.

  • Dissolution: Gently swirl or stir the flask until the compound is fully dissolved. The resulting solution should be maintained under a positive pressure of inert gas.

Potential Degradation Pathways and Incompatibilities

The primary degradation pathway for benzoxazinones is through hydrolysis or reaction with other nucleophiles, leading to the opening of the oxazinone ring.[13][14][15]

Potential Incompatibilities:

  • Water/Moisture: Reacts to hydrolyze the oxazinone ring.

  • Strong Acids and Bases: Can catalyze degradation.

  • Nucleophiles: Amines, alcohols, and thiols can react to open the ring, forming new derivatives.[4][5]

  • Oxidizing Agents: Should be avoided to prevent unwanted side reactions.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the use of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one in a chemical reaction.

A Retrieve from <= -20°C storage B Equilibrate to ambient temperature in a desiccator A->B C Transfer to inert atmosphere (glovebox or Schlenk line) B->C D Weigh required amount C->D E Prepare solution with anhydrous, degassed solvent D->E F Conduct reaction under inert atmosphere E->F G Reaction work-up and purification F->G H Characterize final product G->H

Caption: General experimental workflow for using 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one.

References

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12).
  • Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms. (2019, June 26). Frontiers in Microbiology.
  • Optimizing Compound Storage for Long-Term Stability and Safety - GMP Plastics. (2025, March 26).
  • Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of (2R)-2-O-β-d-Glucopyranosyl-4-hydroxy-(2H)- 1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and Its Degradation Products, Phytotoxic Allelochemicals from Gramineae. (2005, January 4). Journal of Agricultural and Food Chemistry.
  • Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2 H )-1,4-benzoxazin-3(4 H )-one (DIMBOA) and Its Degradation Products, Phytotoxic Allelochemicals from Gramineae. Academia.edu.
  • Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. (2016, June 22). Journal of Agricultural and Food Chemistry.
  • Degradation of the benzoxazolinone class of phytoalexins is important for virulence of Fusarium pseudograminearum towards wheat - PMC. (2015, July 2). Molecular Plant Pathology.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22).
  • Managing air and moisture sensitivity of reagents - Benchchem.
  • Protection of Light Sensitive Products - Pharmaguideline. (2015, February 15).
  • Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. (2020, July 28). Journal of Chemical Education.
  • Water Sensitive Chemicals - Environment, Health & Safety.
  • How To Protect Light Sensitive Products - LFA Tablet Presses.
  • What Material Exsplodes When It Comes In Contact With Light: Lighting Explained. (2025, May 14).
  • Risk Assessment for Light Sensitive Product - Pharma Devils. (2025, June 26).
  • What to select for storing your compound: neat vs.in solution ? (2015, January 8). ResearchGate.
  • Protecting specialty chemicals against UV light - CurTec.
  • SAFETY DATA SHEET.
  • 4H-3,1-Benzoxazin-4-one,2-ethoxy-5-fluoro-(9CI) - NextSDS.
  • 2-Ethoxy-4H-3,1-benzoxazin-4-one | C10H9NO3 - PubChem - NIH.
  • 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one - EvitaChem.
  • CHEMICAL STORAGE FACT SHEET - University of Waterloo. (2023, May 1).
  • Material Safety Data Sheet.
  • Safety data sheet - BASF. (2024, October 4).
  • Safe Storage of Chemicals - Department of Biology, University of York.
  • Safety Data Sheet - Merck Millipore. (2021, March 18).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 16).
  • Best Practices for Proper Chemical Storage - The Synergist.
  • 2-Ethoxy-5-fluorouracil | C6H7FN2O2 | CID 92041 - PubChem - NIH.
  • The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. (2011, July 14). Molecules.
  • NAME OF THE MEDICINE 2. QUALITATIVE AND QUANTITATIVE COMPOSITION 3. PHARMACEUTICAL FORM 4. CLINICAL PARTICULARS 4.1 Therapeut.
  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013, April 23). International Journal of Modern Organic Chemistry.
  • The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity - PMC. (2011, July 14). Molecules.
  • Material Safety Data Sheet - Chemicea Pharmaceuticals.
  • 2H-1,4-Benzoxazin-3(4H)-one,4-ethoxy-7-fluoro-(9CI) - NextSDS.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024, December 3). Molecules.
  • Standard Operating Procedure for Fluorouracil in Animals.
  • 2-Methyl-4H-3,1-benzoxazin-4-one 98 525-76-8 - Sigma-Aldrich.

Sources

formulating 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one for intravenous administration

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and Intravenous Delivery Protocols for 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Delivery Researchers.

Introduction and Formulation Rationale

2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one (CAS: 184944-80-7) belongs to a class of heterocyclic compounds widely recognized as potent, mechanism-based inhibitors of serine proteases[1]. Benzoxazin-4-one derivatives have demonstrated significant therapeutic potential in targeting enzymes such as the complement C1r protease in neuroinflammatory cascades (e.g., Alzheimer's disease)[2], human neutrophil elastase in acute lung injury[3], and intramembrane rhomboid proteases[4].

The Formulation Challenge: The core pharmacological mechanism of benzoxazin-4-ones relies on the electrophilic nature of the oxazinone carbonyl carbon, which acts as a "suicide substrate" or covalent modifier for the active-site serine hydroxyl group of target proteases[4]. However, this exact mechanism makes the molecule highly susceptible to premature hydrolysis in aqueous environments. Nucleophilic attack by water leads to ring-opening, yielding an inactive anthranilic acid derivative[2]. Furthermore, the presence of the 2-ethoxy and 5-fluoro substitutions renders the molecule highly lipophilic, resulting in extremely poor aqueous solubility (< 0.1 mg/mL), which precludes direct intravenous (IV) injection.

The Solution: To enable intravenous administration, we must simultaneously overcome aqueous insolubility and protect the hydrolytically sensitive oxazinone ring. This protocol utilizes Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex. The hydrophobic cavity of HP-β-CD encapsulates the benzoxazin-4-one core, shielding it from bulk water and significantly increasing apparent solubility. To ensure long-term stability, the complex is processed into a lyophilized powder, which is reconstituted with sterile saline immediately prior to IV administration.

Physicochemical Profiling

Before initiating the formulation protocol, it is critical to establish the baseline parameters of the Active Pharmaceutical Ingredient (API).

ParameterValue / DescriptionFormulation Implication
Chemical Name 4H-3,1-Benzoxazin-4-one, 2-ethoxy-5-fluoro-Contains hydrolytically sensitive oxazinone ring.
CAS Registry Number 184944-80-7Unique identifier for API sourcing[5].
Molecular Formula C10H8FNO3Low molecular weight, highly lipophilic.
Aqueous Solubility < 0.1 mg/mL (Estimated)Requires solubilizing excipients (e.g., HP-β-CD).
Primary Degradation Ring-opening hydrolysisMandates a lyophilized (dry) final drug product.

Formulation Workflow

The following diagram illustrates the critical path from raw API to a sterile, IV-ready reconstituted solution.

G API 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one (Raw API) Solvent Dissolution in Co-solvent (Ethanol, 5% v/v final) API->Solvent Cyclo HP-β-CD Complexation (20% w/v Aqueous Solution) Solvent->Cyclo Dropwise addition under high shear Filter Sterile Filtration (0.22 µm PES Membrane) Cyclo->Filter Lyophilize Lyophilization (Sublimation of Water/EtOH) Filter->Lyophilize Aseptic transfer Recon Clinical Reconstitution (0.9% NaCl for Injection) Lyophilize->Recon Storage at 4°C IV Intravenous Administration (Bolus or Infusion) Recon->IV Administer within 1 hr

Workflow for the lyophilized cyclodextrin formulation of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one.

Experimental Protocols

Protocol A: Preparation of the HP-β-CD Inclusion Complex and Lyophilization

Causality Note: Direct addition of the API to aqueous HP-β-CD is inefficient due to high crystal lattice energy. We utilize a transient co-solvent (ethanol) to dissolve the API first, driving it into the cyclodextrin cavity upon mixing. The ethanol is subsequently removed during lyophilization.

Materials:

  • 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one (API)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, Parenteral Grade)

  • Absolute Ethanol (USP Grade)

  • Water for Injection (WFI)

Procedure:

  • Excipient Preparation: Dissolve 20.0 g of HP-β-CD in 80 mL of WFI in a sterile compounding vessel. Stir at 300 rpm until completely clear. Adjust the final volume to 95 mL with WFI.

  • API Dissolution: Accurately weigh 100 mg of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one. Dissolve the API in 5.0 mL of absolute ethanol. Note: The 2-ethoxy substitution enhances lipophilicity, making it readily soluble in ethanol[4].

  • Complexation: While stirring the HP-β-CD solution at 600 rpm (using a magnetic stir bar or overhead impeller), add the ethanolic API solution dropwise (approx. 1 mL/min).

  • Equilibration: Continue stirring the mixture at room temperature (20-25°C) for 4 hours protected from light. This allows thermodynamic equilibration of the inclusion complex.

  • Sterile Filtration: Pass the complexed solution through a 0.22 µm Polyethersulfone (PES) sterilizing-grade filter into sterile depyrogenated glass lyophilization vials (fill volume: 5 mL per vial, equating to 5 mg API/vial).

  • Lyophilization Cycle:

    • Freezing: Ramp to -40°C at 1°C/min; hold for 4 hours.

    • Primary Drying: Evacuate chamber to 100 mTorr. Ramp shelf temperature to -15°C; hold for 24 hours (removes bulk water and ethanol).

    • Secondary Drying: Ramp to +20°C at 0.5°C/min; hold for 6 hours to remove bound moisture.

    • Stoppering: Backfill with sterile Nitrogen gas and stopper under vacuum.

Protocol B: Reconstitution and IV Compatibility Validation

Causality Note: Because the benzoxazin-4-one ring is prone to hydrolysis once reconstituted in an aqueous medium[2], the reconstitution must occur immediately prior to administration, and the stability window must be analytically verified.

Procedure:

  • Reconstitution: Inject 5.0 mL of sterile 0.9% Sodium Chloride for Injection (Normal Saline) into the lyophilized vial.

  • Agitation: Swirl gently for 30-60 seconds. Do not shake vigorously to avoid foaming of the cyclodextrin. The solution should be visually clear and free of particulates.

  • Stability-Indicating Assay (HPLC):

    • Column: C18, 150 x 4.6 mm, 5 µm.

    • Mobile Phase: Isocratic 60:40 Acetonitrile : 0.1% Formic Acid in Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sampling: Inject samples at t=0, 15 min, 30 min, 1 hr, and 4 hrs post-reconstitution.

    • Acceptance Criteria: The intact 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one peak area must remain ≥ 95% of the t=0 value for the intended duration of the IV infusion. If degradation exceeds 5%, the administration window must be shortened.

References

  • 184944-80-7 | CAS Number Supplier Recommendation - LookChem. Lookchem.cn.
  • 4H-3,1-Benzoxazin-4-one,2-ethoxy-5-fluoro-(9CI) - NextSDS. Nextsds.com.
  • Hays SJ, et al. 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease. Journal of Medicinal Chemistry. ACS Publications.
  • Benzoxazin-4-ones as novel, easily accessible inhibitors for rhomboid proteases. ResearchGate.
  • Pharmacological activities of TEI-8362, a novel inhibitor of human neutrophil elastase. PMC, NIH.gov.

Sources

Application Note: Comprehensive NMR Spectroscopy Protocols for the Characterization of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The compound 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one (also known as 2-ethoxy-5-fluoro-4H-benzo[d][1,3]oxazin-4-one) belongs to a highly privileged class of heterocyclic compounds: the 4H-3,1-benzoxazin-4-ones. These molecules are renowned for their potent pharmacological activity as alternate substrate inhibitors of human leukocyte elastase (HLE) and human neutrophil elastase (HNE) [1].

HNE is a serine protease implicated in severe inflammatory and cardiopulmonary diseases, including acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and chronic obstructive pulmonary disease (COPD) [2]. The inhibition mechanism is driven by the acylation of the active-site serine (Ser195) by the C4 carbonyl of the benzoxazinone core, leading to an acyl-enzyme intermediate that undergoes very slow deacylation [3].

The incorporation of a fluorine atom at the C5 position enhances metabolic stability and modulates the electrophilicity of the C4 carbonyl, while the C2 ethoxy group fine-tunes the lipophilicity and deacylation kinetics [1]. Precise structural characterization of this scaffold is critical for structure-activity relationship (SAR) optimization.

HNE_Inhibition A HNE Active Site (Ser195-OH) C Tetrahedral Intermediate A->C Nucleophilic Attack at C4 B 2-Ethoxy-5-fluoro- 3,1-benzoxazin-4-one B->C D Acyl-Enzyme Intermediate C->D Ring Opening E Deacylation (Slow) D->E H2O Attack

Caption: Mechanism of HNE inhibition by benzoxazinones via active-site serine acylation.

Rationale for NMR Experimental Design: A Self-Validating System

To ensure absolute structural integrity, we employ a self-validating multinuclear NMR workflow . Relying solely on 1H NMR is insufficient due to the lack of protons on the heterocyclic core (C2, C4, N3, O1).

  • ^19F NMR (Causality): Fluorine serves as a highly sensitive NMR nucleus (100% natural abundance, spin 1/2). Acquiring ^19F NMR immediately confirms the presence of the 5-fluoro substituent without spectral crowding. Its large scalar couplings to adjacent carbons ( 1JCF​ , 2JCF​ ) provide anchor points for ^13C assignments.

  • ^13C NMR & DEPT (Causality): Differentiates the quaternary carbons (C2 imine, C4 carbonyl, C4a, C8a) from the aromatic methines. The C4 carbonyl is highly sensitive to the electron-withdrawing effect of the adjacent fluorine.

  • 2D HMBC (Causality): This is the linchpin of the self-validating system. By observing long-range ( 2JCH​ and 3JCH​ ) correlations, we can unambiguously link the isolated ethoxy group to the C2 position of the benzoxazinone core, proving the cyclized structure rather than an uncyclized acyclic precursor [4].

NMR_Workflow A 1D 1H NMR (Proton Environment) D 2D HSQC (1-Bond C-H) A->D E 2D HMBC (Long-Range C-H) A->E B 1D 13C NMR (Carbon Skeleton) B->D B->E C 1D 19F NMR (Fluorine Position) F Structural Validation (Self-Validating System) C->F Confirms C5-F D->F Assigns Ethoxy E->F Links Core to Ethoxy

Caption: Self-validating NMR workflow for structural elucidation of fluorinated benzoxazinones.

Step-by-Step Methodologies

Sample Preparation
  • Solvent Selection: Weigh 15–20 mg of highly purified 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). CDCl 3​ is preferred over DMSO-d 6​ to prevent potential solvent-induced ring-opening or solvolysis over extended acquisition times.

  • Internal Standards: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS) for ^1H and ^13C referencing (0.00 ppm). For ^19F referencing, add a trace amount of trichlorofluoromethane (CFCl 3​ , 0.00 ppm) if hardware referencing is insufficient.

  • Filtration: Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to eliminate paramagnetic particulates that could degrade magnetic field homogeneity.

Instrument Setup & Acquisition Parameters

Experiments should be conducted on a 500 MHz or 600 MHz NMR spectrometer equipped with a multinuclear cryoprobe (e.g., TCI or Prodigy) to maximize the signal-to-noise ratio for quaternary carbons.

  • 1D ^1H NMR:

    • Frequency: 500 MHz

    • Spectral Width: 12 ppm

    • Relaxation Delay (D1): 2.0 s

    • Number of Scans (NS): 16

  • 1D ^13C{^1H} NMR:

    • Frequency: 125 MHz

    • Spectral Width: 250 ppm

    • Relaxation Delay (D1): 2.0 s (Increase to 5.0 s if quantitative integration of quaternary carbons is required).

    • Number of Scans (NS): 512–1024

  • 1D ^19F{^1H} NMR:

    • Frequency: 470 MHz

    • Spectral Width: 200 ppm (Center at -100 ppm)

    • Relaxation Delay (D1): 1.5 s

    • Number of Scans (NS): 32

  • 2D HMBC:

    • Optimized for long-range coupling constant nJCH​ = 8.0 Hz.

    • Data points: 2048 (F2) x 256 (F1).

    • NS: 8 per increment.

Expected Quantitative Data & Interpretation

The following tables summarize the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) for the target molecule.

Table 1: ^1H NMR Data Summary (CDCl 3​ , 500 MHz)

Causality note: The aromatic protons exhibit complex splitting due to both H-H ortho/meta coupling and H-F coupling. The H6 proton will show strong ortho-coupling to both H7 and the F atom.

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
Ethoxy CH 3​ 1.45Triplet (t)3H 3JHH​ = 7.1Aliphatic methyl
Ethoxy CH 2​ 4.52Quartet (q)2H 3JHH​ = 7.1Oxygen-bound methylene
H6 6.95ddd1H 3JHH​ = 8.2, 3JHF​ = 9.5, 4JHH​ = 1.0Aromatic CH (ortho to F)
H8 7.38dt1H 3JHH​ = 8.0, 4JHH​ = 1.0Aromatic CH (ortho to N)
H7 7.62td1H 3JHH​ = 8.1, 4JHF​ = 5.5Aromatic CH (meta to F)
Table 2: ^13C NMR Data Summary (CDCl 3​ , 125 MHz)

Causality note: The 1JCF​ coupling is massive (~260 Hz), immediately identifying C5. The C4 carbonyl carbon is shifted upfield compared to standard ketones due to the ester/amide-like resonance of the benzoxazinone ring and the electron-withdrawing fluorine.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
Ethoxy CH 3​ 14.2Singlet (s)-Aliphatic methyl
Ethoxy CH 2​ 65.8Singlet (s)-Oxygen-bound methylene
C4a 110.5Doublet (d) 2JCF​ ≈ 14.5Bridgehead C (ortho to F)
C6 113.2Doublet (d) 2JCF​ ≈ 21.0Aromatic CH (ortho to F)
C8 122.5Singlet (s)-Aromatic CH
C7 135.4Doublet (d) 3JCF​ ≈ 9.0Aromatic CH (meta to F)
C8a 148.2Singlet (s)-Bridgehead C (N-bound)
C2 154.6Singlet (s)-Imine C (O-C=N)
C4 159.8Doublet (d) 3JCF​ ≈ 4.0Carbonyl C=O
C5 161.5Doublet (d) 1JCF​ ≈ 262.0C-F Carbon
Table 3: ^19F NMR Data Summary (CDCl 3​ , 470 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
F5 -111.8Doublet of doublets (dd) 3JFH​ = 9.5, 4JFH​ = 5.5Fluorine at C5
2D HMBC Validation

To validate the structure as a self-validating system, observe the HMBC spectrum. The methylene protons of the ethoxy group ( δ 4.52) must show a strong 3JCH​ cross-peak to the C2 carbon ( δ 154.6). Furthermore, the H8 proton ( δ 7.38) will show a 3JCH​ correlation to C4 ( δ 159.8) and C2 ( δ 154.6), confirming the intact 1,3-oxazine ring system.

References

  • Stein, R. L., Strimpler, A. M., Viscarello, B. R., Wildonger, R. A., Mauger, R. C., & Trainor, D. A. (1987). "Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones." Biochemistry.[Link]

  • Sengupta, S., Reddy, J. R., Rajesh, N., & Bandyopadhyay, A. (2022). "Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury." European Journal of Pharmacology.[Link]

  • Gütschow, M., Neumann, U., & Eger, K. (2003). "2-(Diethylamino)thieno[1,3]oxazin-4-ones as Stable Inhibitors of Human Leukocyte Elastase." Journal of Medicinal Chemistry.[Link]

  • Hu, Z.-Y., Zhang, Y., & Li, X. (2024). "Gold-Catalyzed Heteroannulation of Anthranilic Acids with Alkynes: Synthesis of 3,1-Benzoxazin-4-ones." The Journal of Organic Chemistry.[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one Precipitation in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for precipitation issues encountered with 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one in Dimethyl Sulfoxide (DMSO). Our approach is rooted in scientific principles to not only solve immediate experimental hurdles but also to foster a deeper understanding of the underlying chemical phenomena.

Introduction: The Challenge of Solubility

2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one, a member of the benzoxazinone class of heterocyclic compounds, holds potential for various research applications. However, like many small molecules, achieving and maintaining its solubility in DMSO, a common solvent in biological assays, can be challenging. Precipitation can lead to inaccurate compound concentrations, unreliable experimental data, and loss of valuable research time. This guide is structured in a question-and-answer format to directly address the common problems you may encounter.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I've just prepared a stock solution of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one in DMSO, and it's already cloudy. What went wrong?

This is a common issue that can often be traced back to a few key factors:

  • Solvent Purity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water can significantly decrease the solubility of many organic compounds, including those that are otherwise freely soluble in anhydrous DMSO.[1] The presence of water alters the solvent's polarity, making it less favorable for dissolving lipophilic molecules.[1][3]

  • Compound Purity: Impurities in your compound can act as nucleation sites, initiating precipitation even at concentrations that should be soluble.

  • Concentration: You may have exceeded the thermodynamic solubility limit of the compound in DMSO. While a compound might initially appear to dissolve, this can be a supersaturated state that is not stable over time.[3]

Troubleshooting Steps:

  • Use Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous (≤0.1% water) or molecular biology grade (≥99.9% purity) DMSO.[2] Once opened, store the DMSO under an inert gas (like argon or nitrogen) and in a desiccator to minimize water absorption.[1]

  • Gentle Warming and Sonication: Gently warm your solution in a 37°C water bath and sonicate for 10-15 minutes.[1] This can help to break up any small aggregates and facilitate dissolution. However, be cautious, as excessive heat can degrade some compounds.

  • Solubility Test: If precipitation persists, it is crucial to determine the maximum solubility of your compound in your specific batch of DMSO. A step-by-step protocol for this is provided below.

Q2: My 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one solution was clear, but after a few freeze-thaw cycles, I see a precipitate. Why is this happening?

Freeze-thaw cycles are a known contributor to compound precipitation in DMSO.[3][4] Here's why:

  • Water Absorption: Each time the stock solution is thawed and opened, it is exposed to atmospheric moisture. As discussed, this water absorption reduces the solubility of the compound.[5]

  • Changes in Local Concentration: As the DMSO freezes (freezing point: ~18.5°C), the dissolved compound can become concentrated in the remaining liquid phase, potentially exceeding its solubility limit and leading to nucleation and crystal formation.[3] Once formed, these crystals may not readily redissolve upon thawing.[6]

Best Practices for Storage:

  • Aliquot Your Stock Solution: Upon initial dissolution, aliquot your stock solution into single-use volumes in tightly sealed vials.[1][2] This minimizes the number of freeze-thaw cycles for the bulk of your compound.

  • Proper Storage Conditions: Store aliquots at -20°C or -80°C in a desiccated environment.[1][2] When you need to use an aliquot, allow it to come to room temperature completely before opening to prevent condensation from forming inside the vial.[1]

Q3: When I dilute my clear DMSO stock of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one into my aqueous assay buffer, a precipitate forms immediately. How can I prevent this?

This phenomenon, often called "crashing out," is a classic example of solvent-induced precipitation.[7] While your compound is soluble in the highly polar aprotic solvent DMSO, it is likely much less soluble in the aqueous environment of your assay buffer.[7]

Strategies to Mitigate Precipitation Upon Dilution:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in 100% DMSO first to get closer to your final concentration. Then, add the final, most dilute DMSO stock to your aqueous buffer.

  • Reverse Addition: Add the small volume of your DMSO stock dropwise to the full volume of your pre-warmed (e.g., 37°C) aqueous buffer while gently vortexing.[7] This allows for rapid dispersal of the DMSO and compound, avoiding localized high concentrations that can trigger precipitation.[7]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your cells or assay components can tolerate (typically between 0.1% and 0.5%) to help maintain solubility.[7] Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Consider Co-solvents or Solubilizing Agents: If compatible with your experimental system, the addition of a small percentage of a co-solvent (e.g., ethanol, polyethylene glycol) or a non-ionic surfactant (e.g., Tween® 80) to your aqueous buffer can sometimes improve the solubility of hydrophobic compounds.[8][9]

Experimental Protocols

Protocol 1: Determination of Maximum Solubility in DMSO

This protocol will help you determine the practical solubility limit of your compound in your working DMSO.

  • Weigh out approximately 5-10 mg of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one into a tared, sterile microcentrifuge tube.

  • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).

  • Vortex vigorously for 2-3 minutes.

  • If the compound dissolves completely, add a small, known additional amount of the compound and repeat the vortexing.

  • Continue this process until a small amount of solid precipitate remains.

  • Equilibrate the supersaturated solution at room temperature for at least 2 hours with periodic gentle mixing.

  • Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Carefully remove a known volume of the supernatant and determine the concentration using a suitable analytical method (e.g., HPLC-UV, NMR with an internal standard). This concentration represents the maximum solubility.

Protocol 2: Recommended Procedure for Preparing a 10 mM Stock Solution

This protocol outlines the best practices for preparing a working stock solution.

  • Calculation: Based on the molecular weight of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one, calculate the mass required to make a 10 mM solution in your desired volume.

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile, conical-bottom microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied if necessary.[2]

  • Visual Inspection: Ensure the solution is completely clear and free of any visible particles.

  • Aliquoting: Dispense the stock solution into single-use, tightly sealed vials.

  • Storage: Store the aliquots at -20°C or -80°C in a desiccated container.

Data Presentation

Parameter Recommendation Rationale
DMSO Purity Anhydrous (≥99.9%)Minimizes water content, which can significantly reduce compound solubility.[1][2]
Storage Temperature -20°C (short-term) or -80°C (long-term)Reduces the rate of potential compound degradation.[1][2]
Freeze-Thaw Cycles Minimize as much as possible; use single-use aliquotsEach cycle increases the risk of water absorption and precipitation.[3][4]
Final DMSO in Assay Typically 0.1% - 0.5%Balances maintaining compound solubility with minimizing solvent-induced toxicity or artifacts.[7]

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Precipitation of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one in DMSO start Precipitation Observed q1 When did precipitation occur? start->q1 initial_dissolution During initial dissolution q1->initial_dissolution Immediately after_storage After storage / freeze-thaw q1->after_storage Later on_dilution Upon dilution in aqueous buffer q1->on_dilution During experiment check_solvent Check DMSO purity. Is it anhydrous? initial_dissolution->check_solvent aliquot Did you aliquot the stock? after_storage->aliquot dilution_method Optimize dilution method. on_dilution->dilution_method use_anhydrous Use fresh, anhydrous DMSO. check_solvent->use_anhydrous No check_concentration Is concentration too high? check_solvent->check_concentration Yes determine_solubility Determine max solubility (Protocol 1). Prepare a new, lower concentration stock. check_concentration->determine_solubility Yes use_heat_sonication Apply gentle heat (37°C) and/or sonication. check_concentration->use_heat_sonication No use_heat_sonication->initial_dissolution If still precipitates aliquot_now Aliquot stock into single-use vials to minimize freeze-thaw cycles. aliquot->aliquot_now No thaw_properly Ensure vial is at room temp before opening. aliquot->thaw_properly Yes thaw_properly->use_heat_sonication If precipitate is present reverse_addition Use reverse addition: Add DMSO stock to buffer. dilution_method->reverse_addition stepwise_dilution Perform stepwise dilutions in DMSO first. dilution_method->stepwise_dilution final_dmso_conc Check final DMSO concentration. Is it sufficient (e.g., 0.1-0.5%)? reverse_addition->final_dmso_conc stepwise_dilution->final_dmso_conc adjust_dmso Adjust final DMSO concentration (with appropriate vehicle controls). final_dmso_conc->adjust_dmso No consider_cosolvents Consider co-solvents or surfactants if assay permits. final_dmso_conc->consider_cosolvents Yes, but still precipitates

Caption: A workflow for troubleshooting precipitation issues.

References

  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Modern Drug Discovery. (2001). News in Brief: Sample stability during freeze-thaw. Modern Drug Discovery, 4(11), 23-24. [Link]

  • Ziath Ltd. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. [Link]

  • Reddit. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO? [Link]

  • Journal of Medical and Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Cubework. DMSO Solutions Warehouse Storage. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • PubMed. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. [Link]

  • PubMed. (2005). In situ DMSO hydration measurements of HTS compound libraries. [Link]

  • University of Washington. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). [Link]

  • PubMed. (2014). Compound precipitation in high-concentration DMSO solutions. [Link]

  • PubChem. 2-Ethoxy-4H-3,1-benzoxazin-4-one. [Link]

  • Merck Millipore. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. [Link]

  • University of Strathclyde. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. [Link]

  • PubChem. 2-Ethoxy-5-fluorouracil. [Link]

  • Molecules. (2011). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. [Link]

  • ResearchGate. (2026). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. [Link]

  • LinkedIn. (2024). [Chemical Knowledge]:Detection Methods and Analytical Techniques of Dimethyl Sulfoxide. [Link]

  • NextSDS. 2H-1,4-Benzoxazin-3(4H)-one,4-ethoxy-7-fluoro-(9CI). [Link]

  • Ziath Ltd. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]

  • PubMed. (1977). Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions. [Link]

  • NextSDS. 4H-3,1-Benzoxazin-4-one,2-ethoxy-5-fluoro-(9CI). [Link]

  • ResearchGate. Solubility of 5-FU in various solvents. [Link]

  • Molecules. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]

  • ChemRxiv. (2025). A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. [Link]

  • PubChem. 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one. [Link]

  • Molecules. (2023). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. [Link]

Sources

Technical Support Center: Optimizing the Plasma Half-Life of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a specialized technical resource for researchers actively engaged in the development of therapeutics based on the 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one scaffold. The inherent chemical functionalities of this molecule present specific challenges and opportunities related to its metabolic stability and, consequently, its pharmacokinetic profile. This document provides a structured approach to troubleshooting common issues, detailed protocols for essential experiments, and answers to frequently asked questions, all grounded in established principles of drug metabolism and pharmacokinetics (DMPK).

Troubleshooting Guide: Addressing Rapid Plasma Degradation

This section is designed to address the most common and critical issue encountered with this compound class: unexpectedly short plasma half-life. The question-and-answer format guides you from initial observation to actionable solutions.

Q1: My initial in vitro plasma stability assay for 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one shows a half-life of less than 30 minutes. What are the primary suspected mechanisms of degradation?

A1: A short half-life in an in vitro plasma assay strongly points towards enzymatic hydrolysis. Given the structure of your compound, there are two primary sites of vulnerability:

  • Esterase-Mediated Hydrolysis: The 2-ethoxy group is an ester linkage. Plasma is rich in various esterase enzymes, such as carboxylesterases (CES), butyrylcholinesterase (BChE), and paraoxonase (PON).[1][2] These enzymes efficiently cleave ester bonds, which would convert your parent compound into its corresponding 2-hydroxy-5-fluoro-3,1-benzoxazin-4-one metabolite.[1][3] This is the most probable cause of rapid degradation.

  • Benzoxazinone Ring Opening: The 3,1-benzoxazin-4-one ring itself is a lactone-like structure which can be susceptible to hydrolysis, although this is generally slower than the cleavage of a simple ethoxy group.[4] This would result in the formation of an N-acyl anthranilic acid derivative.

The fluorine atom at the 5-position likely serves its intended purpose of blocking cytochrome P450 (CYP)-mediated aromatic hydroxylation at that site, making CYP-driven metabolism a less likely cause for rapid degradation in plasma.[5][6][7] Hepatic metabolism by CYPs would be a separate consideration in more complex in vivo models.[6]

Q2: How can I definitively confirm that plasma esterases are responsible for the observed instability?

A2: To confirm the role of plasma esterases, you should conduct a modified plasma stability assay using enzyme inhibitors. This approach helps to pinpoint the class of enzymes responsible for the degradation.

Experimental Rationale: By selectively inhibiting different classes of esterases and observing the impact on the compound's half-life, you can deduce which enzymes are the primary contributors to its metabolism. A significant increase in half-life in the presence of a specific inhibitor is strong evidence for that enzyme's involvement.

A detailed protocol for this experiment is provided in the "Experimental Protocols" section below. The general workflow involves comparing the degradation rate in standard plasma to the rate in plasma pre-treated with specific inhibitors.

Workflow for Investigating Plasma Instability

G A Initial Observation: Short Plasma Half-Life (t½ < 30 min) B Hypothesis: Esterase-Mediated Hydrolysis A->B C Experiment: Plasma Stability Assay with Esterase Inhibitors B->C D Experiment: Metabolite Identification (LC-MS/MS) B->D E Result: t½ significantly increased with inhibitors? C->E F Result: Primary metabolite is De-ethylated form? D->F E->F  No / Ambiguous G Conclusion: Esterase hydrolysis of the 2-ethoxy group is the primary degradation pathway. E->G  Yes F->G  Yes H Actionable Strategy 1: Structural Modification (Medicinal Chemistry) G->H I Actionable Strategy 2: Formulation Approach (Pharmaceutics) G->I J Re-evaluate: Perform Plasma Stability Assay on new analogue or formulation H->J I->J

Caption: A logical workflow for diagnosing and addressing the rapid plasma degradation of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one.

Q3: My compound is confirmed to be an esterase substrate. What are my primary strategies to optimize its half-life?

A3: Once esterase liability is confirmed, you have two main strategic paths, which can be pursued in parallel:

  • Structural Modification (Medicinal Chemistry Approach): The goal is to modify the chemical structure to reduce its affinity for esterase enzymes without losing therapeutic efficacy.[8]

    • Increase Steric Hindrance: Replace the ethoxy group with a bulkier alkoxy group (e.g., isopropoxy, cyclobutoxy). The larger group can physically block the enzyme's active site, slowing the rate of hydrolysis.

    • Modulate Electronics: Introduce electron-withdrawing groups near the ester to potentially decrease the rate of hydrolysis. However, this must be balanced as it can also impact other properties.

    • Prodrug of a Prodrug (Cascade Latentiation): If the active species is the hydrolyzed form, your current compound is already a prodrug. If the ethoxy-containing compound is the active species, you could design a "double prodrug" that is first activated to your compound before being hydrolyzed.[9]

  • Formulation Strategies (Pharmaceutics Approach): This involves creating a drug delivery system that shields the compound from plasma enzymes.[8][10]

    • Lipid-Based Formulations: Encapsulating the compound in liposomes or lipid nanoparticles can protect it from enzymatic degradation in the plasma.[8][11]

    • Polymer-Based Formulations: Incorporating the drug into polymeric matrices or nanoparticles can create a physical barrier against esterases.[8]

    • Lyophilization: For formulation development, lyophilization (freeze-drying) can improve the long-term storage stability of the compound by removing water, which is necessary for hydrolysis.[10][12]

StrategyProsCons
Structural Modification Creates a new, intrinsically more stable NCE. Can be a permanent solution.May alter potency, selectivity, or other ADME properties. Requires significant medicinal chemistry effort.
Formulation Approach Can be applied without changing the core molecule. May improve solubility and targeting.More complex manufacturing process. May alter the drug's distribution profile. Regulatory pathway can be more complex.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay with Esterase Inhibitors

Objective: To determine the contribution of different plasma esterases to the degradation of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one.

Materials:

  • Test Compound: 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one (10 mM stock in DMSO)

  • Plasma: Pooled human plasma (heparinized), stored at -80°C

  • Inhibitors (100x stock solutions in appropriate solvent):

    • Bis(4-nitrophenyl) phosphate (BNPP): Broad carboxylesterase inhibitor.

    • Diisopropyl fluorophosphate (DFP) or Eserine: Cholinesterase inhibitors.

  • Control Compounds: Procaine (unstable control), Verapamil (stable control).[13]

  • Quenching Solution: Cold acetonitrile (ACN) with a suitable internal standard (IS).

  • Instrumentation: LC-MS/MS system.

Step-by-Step Methodology:

  • Preparation: Thaw frozen plasma on ice. Aliquot the plasma into four sets of microcentrifuge tubes: (1) No Inhibitor, (2) +BNPP, (3) +DFP/Eserine, (4) Heat-Inactivated Plasma (control for non-enzymatic hydrolysis, heat at 56°C for 30 min).

  • Pre-incubation with Inhibitors: Add the respective inhibitor to each tube (except the 'No Inhibitor' and 'Heat-Inactivated' sets) to achieve a final concentration of 10 µM for BNPP and 100 µM for DFP/Eserine. Pre-incubate at 37°C for 15 minutes.

  • Initiation of Reaction: Add the test compound to all tubes to a final concentration of 1 µM. Vortex gently to mix. This is your T=0 starting point.

  • Incubation: Place all tubes in an incubator or water bath set to 37°C.[14]

  • Sampling and Quenching: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) from each reaction tube and immediately add it to a separate tube containing 3-4 volumes (e.g., 200 µL) of the cold ACN/IS quenching solution.[13] This action stops the enzymatic reaction and precipitates plasma proteins.

  • Sample Processing: Vortex the quenched samples vigorously. Centrifuge at high speed (e.g., >12,000 g) for 10 minutes at 4°C to pellet the precipitated proteins.[13]

  • Analysis: Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the peak area ratio of the test compound to the internal standard for each time point.

    • Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.

    • Plot the natural logarithm (ln) of the percent remaining versus time. The slope of this line is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[14]

Potential Metabolic Pathways

G Parent 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one Enzyme1 Plasma Esterases (CES, BChE) Parent->Enzyme1 Enzyme2 Non-specific Hydrolases Parent->Enzyme2 Enzyme3 Hepatic CYPs (e.g., CYP3A4, 2C9) Parent->Enzyme3 Metabolite1 2-Hydroxy-5-fluoro-3,1-benzoxazin-4-one Enzyme4 Phase II Enzymes (UGTs, SULTs) Metabolite1->Enzyme4 Metabolite2 Ring-Opened Metabolite (N-acyl anthranilic acid derivative) Metabolite3 Hydroxylated Metabolite Metabolite3->Enzyme4 Metabolite4 Glucuronide or Sulfate Conjugate Enzyme1->Metabolite1 Primary Pathway in Plasma Enzyme2->Metabolite2 Minor Pathway Enzyme3->Metabolite3 Hepatic Clearance Enzyme4->Metabolite4 Excretion

Caption: Potential metabolic pathways for 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one, highlighting the primary role of plasma esterases.

Protocol 2: Metabolite Identification in Plasma

Objective: To identify the structure of the major metabolites formed in plasma to confirm the degradation pathway.

Materials:

  • Same as Protocol 1, excluding inhibitors.

  • Instrumentation: High-Resolution Mass Spectrometer (HRMS) such as a Q-TOF or Orbitrap system coupled with liquid chromatography (LC).

Step-by-Step Methodology:

  • Incubation: Prepare a larger-scale incubation of the test compound (e.g., 5-10 µM) in plasma to generate sufficient quantities of metabolites for detection. Incubate at 37°C for a period known to produce significant degradation (e.g., 60 minutes, based on initial stability data).

  • Sample Preparation: Quench the reaction with 3-4 volumes of cold ACN. Centrifuge to remove proteins. Concentrate the supernatant using a nitrogen evaporator or vacuum centrifuge to enrich the metabolites. Reconstitute in a small volume of mobile phase.

  • LC-HRMS Analysis: Analyze the sample using an LC-HRMS system. The HRMS provides accurate mass measurements, which are crucial for determining the elemental composition of the parent drug and its metabolites.[15][16]

  • Data Processing:

    • Extract ion chromatograms for the parent compound and potential metabolites.

    • Compare the mass spectra of samples from T=0 and the incubated time point to find new peaks corresponding to metabolites.

    • Determine the accurate mass of the new peaks. A mass shift corresponding to the loss of an ethyl group (C2H5) and addition of a hydrogen (-27.02 Da) would strongly suggest de-ethylation.

    • Perform tandem MS (MS/MS) on the parent and metabolite peaks. Comparing the fragmentation patterns can provide structural confirmation.[17]

Frequently Asked Questions (FAQs)

Q: Are there significant species differences in plasma esterase activity that I should be aware of? A: Yes, absolutely. Plasma esterase activity varies significantly between species. For example, rat plasma has very high levels of carboxylesterase (CES) activity compared to human or dog plasma.[2] This means your compound may appear much less stable in rat plasma than in human plasma. It is crucial to test stability in plasma from multiple species, including human, to make an accurate prediction of the human pharmacokinetic profile.

Q: Could the fluorine atom be a point of metabolic liability? A: While fluorine substitution is generally used to block metabolism, metabolic defluorination can occur, though it is less common for aromatic fluorine.[5][18] This process is typically catalyzed by cytochrome P450 enzymes and is more relevant to hepatic clearance than plasma stability.[5] If you suspect this pathway, it would be investigated using liver microsomes or hepatocytes, not plasma.

Q: How does plasma protein binding affect the observed half-life? A: High plasma protein binding can protect a drug from metabolism by sequestering it away from metabolic enzymes, thereby increasing its apparent half-life.[19] Only the unbound fraction of the drug is available for metabolism. While this is an important factor in vivo, standard in vitro plasma stability assays measure the intrinsic stability in the presence of all plasma components, including proteins.

Q: What is a good target for the in vitro plasma half-life for a drug intended for oral administration? A: Ideally, a compound should show high stability in plasma, with a half-life of >120 minutes in the in vitro assay. Compounds that are rapidly degraded (t½ < 30 min) often face significant challenges in achieving adequate systemic exposure in vivo unless they are specifically designed as prodrugs that are intended to be rapidly converted to the active form.[14][20] For compounds with a very short half-life, even modest improvements can dramatically lower the projected efficacious dose.[21][22]

References

  • Rowland, A., et al. (2013). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. Frontiers in Cellular Neuroscience. Available at: [Link]

  • Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?. Creative Bioarray. Available at: [Link]

  • Meech, R., et al. (2019). UDP-glucuronosyltransferases: Their role in drug metabolism and etoxification. The Journal of Pharmacology and Experimental Therapeutics.
  • Busti, A. J. (2018). Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions?. EBM Consult. Available at: [Link]

  • Miners, J. O., & Mackenzie, P. I. (2002). The role of hepatic and extrahepatic UDP-glucuronosyltransferases in human drug metabolism. Taylor & Francis Online. Available at: [Link]

  • de Visser, S. P. (2019). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Chemistry – A European Journal. Available at: [Link]

  • Srinivas, N. R. (2007). Analytical strategies for identifying drug metabolites. PubMed. Available at: [Link]

  • Uchaipichat, V., et al. (2015). A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development. PubMed. Available at: [Link]

  • Kulan, P., & Česlová, L. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Available at: [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology.
  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Varma, M. V. S., et al. (2018).
  • Creative Diagnostics. (2024). Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics. Available at: [Link]

  • ResearchGate. (2012). How to detect metabolites of a drug?. ResearchGate. Available at: [Link]

  • Cammarere, G. P., & Mattson, K. M. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed Central.
  • Rock, D. A., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. Available at: [Link]

  • Cammarere, G. P., & Mattson, K. M. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Di, L., & Janes, J. (2018). Strategy for Extending Half-life in Drug Design and Its Significance. PubMed Central.
  • Di, L., & Janes, J. (2018). Strategy for Extending Half-life in Drug Design and Its Significance.
  • Evotec. (n.d.). Plasma Stability. Cyprotex ADME-Tox Solutions. Available at: [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Domainex. Available at: [Link]

  • Kim, Y., et al. (2024). In vitro evaluation of stability and hemostatic efficacy of single-donor lyophilized canine plasma. Frontiers in Veterinary Science. Available at: [Link]

  • Schlapschy, M., & Skerra, A. (2021).
  • Charnwood Discovery. (n.d.). Plasma Stability. Charnwood Discovery. Available at: [Link]

  • Kang, S., et al. (2020). Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. Molecules.
  • Al-Majid, A. M. (2022). A chemical rationale of drug stability and degradation- An insightful approach. Saudi Pharmaceutical Journal.
  • Park, K. (2019). Current strategies in extending half-lives of therapeutic proteins.
  • World Pharma Today. (n.d.). Formulation Strategies for Improving Drug Bioavailability. World Pharma Today. Available at: [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available at: [Link]

  • howMed. (2011). Plasma Half Life of Drugs. howMed. Available at: [Link]

  • Anusha, M., et al. (2020). An Overview of Highly Efficient Prodrug Strategies In Design, Development, Bioactive Pathway and Recent Therapeutic Applications.
  • Rahman, M. A., & Asiri, A. M. (2024). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. SCIRP. Available at: [Link]

  • Kumar, R., et al. (2024). The Evolution of Prodrug Strategies: From Simple Carriers to Smart, Targeted Systems. International Journal of Drug Discovery and Technology.
  • Le, J. (2000). clinical significance of half life of drugs.
  • Schwenker, G., & Chen, J. B. (1991). 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[23][24]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis. PubMed. Available at: [Link]

  • Kamal, A., et al. (2022). Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. MDPI. Available at: [Link]

  • PROPOFOL DREAMS. (n.d.). Discuss the roles of the plasma esterases on drugs used in anaesthesia. PROPOFOL DREAMS. Available at: [Link]

  • El-Hashash, M. A., et al. (2011). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. PubMed Central.
  • Saengsuriya, P., et al. (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. PubMed Central.
  • Chen, X., et al. (2019). Catalytic Hydrolysis Mechanism of Cocaine by Human Carboxylesterase 1: An Orthoester Intermediate Slows Down the Reaction. MDPI. Available at: [Link]

  • PubChem. (n.d.). 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one. PubChem.
  • Fukami, T., & Nakajima, M. (2013). Regulation of Human Hydrolases and Its Implications in Pharmacokinetics and Pharmacodynamics. PubMed Central.
  • Adhikari, K. B., et al. (2013). Absorption and metabolic fate of bioactive dietary benzoxazinoids in humans. PubMed. Available at: [Link]

  • Berardinelli, D., et al. (2024). Human metabolism of four synthetic benzimidazole opioids: isotonitazene, metonitazene, etodesnitazene, and metodesnitazene. FreiDok plus.
  • Barker, L. (n.d.). PHARMACOLOGY 2 - PHARMACOKINETICS. World Federation of Societies of Anaesthesiologists.

Sources

Technical Support Center: Troubleshooting & Preventing Hydrolytic Degradation of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay behavior of benzoxazinone-based inhibitors. The compound 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one is a highly potent acyl-enzyme inhibitor, but its structural design makes it inherently unstable in aqueous environments.

This guide is engineered to help you understand the mechanistic causality behind this degradation, troubleshoot common experimental failures, and implement self-validating protocols to rescue your screening campaigns.

Section 1: Mechanistic Causality (FAQ)

Q: Why does 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one degrade so rapidly in standard assay buffers? A: The 4H-3,1-benzoxazin-4-one scaffold is designed as a mechanism-based inhibitor (suicide substrate) that targets the active-site serine of proteases via acyl-enzyme intermediate formation 1. However, this inherent reactivity makes the C4 carbonyl highly susceptible to competing nucleophilic attack by water or hydroxide ions 2. The presence of the highly electronegative 5-fluoro substituent withdraws electron density from the ring, significantly increasing the electrophilicity of the C4 carbonyl. This accelerates base-catalyzed hydrolysis, leading to rapid ring-opening and the formation of an inactive anthranilic acid derivative 2.

Q: How does pH influence the stability of this compound, and what is the optimal range? A: The stability of the benzoxazinone ring is heavily pH-dependent, with alkaline hydrolysis being the primary and most rapid degradation pathway 2. At pH levels above 7.5, the abundance of hydroxide ions drives a second-order exponential decay of the intact ring [[3]](). To maintain structural integrity during assays, it is critical to keep the buffer pH between 6.5 and 7.2.

Mechanism Compound 2-Ethoxy-5-fluoro- 3,1-benzoxazin-4-one Serine Active Site Serine (Target Protease) Compound->Serine Target Binding Water H2O / OH- (Aqueous Buffer) Compound->Water Aqueous Exposure AcylEnzyme Stable Acyl-Enzyme Intermediate (Inhibition) Serine->AcylEnzyme Nucleophilic Attack Degradation Inactive Anthranilic Acid Derivative Water->Degradation Hydrolytic Ring Opening

Reaction pathway: Target serine acylation versus competing hydrolytic degradation.

Section 2: Diagnostic & Troubleshooting Guide

Issue: Progressive loss of inhibitory activity (increasing IC50) over weeks of screening.

  • Causality: This is the hallmark of stock solution solvolysis. Protic solvents (like methanol) or moisture absorption in DMSO will cause the ring to open over time [[2]](). Water introduced via repeated freeze-thaw cycles condenses in the stock vial, initiating hydrolysis even at -20°C.

  • Solution: Reconstitute the lyophilized powder exclusively in anhydrous, molecular-sieve-treated DMSO. Immediately aliquot into single-use vials, purge with nitrogen, and store at -80°C. Never return a thawed aliquot to the freezer.

Issue: High replicate variability, specifically between the first and last wells of a 96/384-well plate.

  • Causality: This indicates active degradation occurring during the assay setup. If the inhibitor is pre-diluted in the aqueous assay buffer and left on the benchtop, the compound in the first wells will have hydrolyzed significantly more than in the later wells by the time the enzyme is added.

  • Solution: Reverse the order of addition. Pre-incubate the enzyme in the buffer, and add the inhibitor directly from a concentrated DMSO stock immediately before initiating the reaction.

Section 3: Quantitative Stability Data

The following table summarizes the kinetic parameters of benzoxazinone hydrolysis across different environments, allowing you to predict compound behavior during your workflows 3.

Environmental ConditionSolvent / Buffer SystempHEstimated Half-Life (t½)Degradation Risk Profile
Long-term Storage Anhydrous DMSO (Molecular Sieves)N/A> 6 monthsLow - Stable if desiccated
Sub-optimal Storage Wet DMSO / Protic Solvents (MeOH)N/A< 48 hoursHigh - Rapid solvolysis
Assay Integration Aqueous Buffer (Phosphate/HEPES)6.5~ 4 - 6 hoursModerate - Acceptable for screening
Assay Integration Aqueous Buffer (Phosphate/HEPES)7.5~ 30 - 60 minutesHigh - Requires rapid integration
Assay Integration Aqueous Buffer (Tris/Carbonate)8.5< 5 minutesCritical - Immediate hydrolysis
Section 4: Self-Validating Experimental Protocols

To ensure data trustworthiness, protocols handling 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one must be designed as self-validating systems.

Protocol A: Preparation and Validation of Anhydrous Stock Solutions

This protocol ensures the compound remains intact during storage and includes an analytical validation step to confirm integrity.

  • Desiccation: Equilibrate the lyophilized 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one vial to room temperature inside a desiccator for 30 minutes to prevent ambient moisture condensation upon opening.

  • Reconstitution: Dissolve the compound in 100% anhydrous, septum-sealed DMSO (stored over 3Å molecular sieves) to create a 10 mM stock.

  • Aliquoting: Dispense 10 µL aliquots into sterile, low-bind microcentrifuge tubes. Purge the headspace of each tube with dry nitrogen gas before sealing.

  • Storage: Store all aliquots at -80°C.

  • Integrity Validation (Self-Validation Step): Before a major screening run, thaw one aliquot and subject it to reverse-phase HPLC (e.g., C18 column, gradient of 20 mM potassium phosphate pH 3.0 and acetonitrile) 2. The intact benzoxazinone should appear as a single sharp peak. The appearance of a more polar peak indicates anthranilic acid formation, signaling that the batch has been compromised and must be discarded.

Protocol B: Time-Controlled Assay Integration

This protocol minimizes the residence time of the inhibitor in the aqueous phase prior to enzyme binding.

  • Preparation: Thaw a single-use DMSO aliquot of the inhibitor on ice immediately before the experiment.

  • Buffer Setup: Prepare the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20). Strictly adjust the pH to 7.0–7.2.

  • Enzyme Addition: Dispense the target enzyme and substrate into the microplate wells.

  • Rapid Integration: Using an automated liquid handler or multi-channel pipette, spike the inhibitor into the wells (final DMSO concentration ≤ 1% v/v) and immediately read the plate. Do not allow the inhibitor to sit in the aqueous buffer for more than 60 seconds prior to measurement.

Workflow Start Lyophilized Powder (Desiccated) Solvent Reconstitute in Anhydrous DMSO (Molecular Sieves Treated) Start->Solvent Aliquot Create Single-Use Aliquots (Nitrogen Purged) Solvent->Aliquot Storage Store at -80°C (Avoid Freeze-Thaw) Aliquot->Storage Assay Dilute in Assay Buffer (pH < 7.5) Immediately Before Use (<1 min) Storage->Assay

Optimized workflow for the preparation, storage, and assay integration of benzoxazinones.

References
  • Journal of Medicinal Chemistry - ACS Publications. "2-(Diethylamino)thieno[1,3]oxazin-4-ones as Stable Inhibitors of Human Leukocyte Elastase". Available at:[Link]

  • Benha University. "Introduction: 4H-3,1-benzoxazin-4-one derivatives". Available at: [Link]

Sources

Technical Support Center: Resolving Poor Cellular Permeability of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

print(google_search.search(queries=["2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one structure", "2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one LogP", "2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one solubility", "2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one mechanism of action", "prodrug strategies to improve cell permeability of heterocyclic compounds", "formulation strategies for poorly permeable benzoxazinones", "PAMPA assay protocol for permeability screening", "Caco-2 cell permeability assay protocol", "methods for measuring intracellular drug concentration", "role of P-glycoprotein in benzoxazinone efflux"]))

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cellular permeability of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one. This document provides a structured approach to troubleshooting, offering both foundational knowledge and actionable experimental protocols to enhance compound delivery into target cells.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cellular permeability of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one.

Q1: What is 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one and why is cellular permeability a concern?

A1: 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one is a small molecule belonging to the benzoxazinone class of heterocyclic compounds.[1][2] Compounds in this class are investigated for a range of biological activities.[3][4][5][6] For any therapeutic agent to be effective at an intracellular target, it must first cross the cell membrane to reach a sufficient concentration within the cell. Poor cellular permeability is a significant hurdle in drug development, as it can lead to low efficacy.[7]

Q2: What intrinsic properties of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one might contribute to its poor permeability?
  • Low Lipophilicity: The ability of a compound to partition into the lipid bilayer of the cell membrane is crucial for passive diffusion.[8]

  • High Polar Surface Area (PSA): A high PSA can hinder a molecule's ability to traverse the hydrophobic core of the cell membrane.

  • Efflux Transporter Substrate: The compound may be recognized and actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).[9][10][11]

The fluorine atom in the structure can modulate lipophilicity and other physicochemical properties, which in turn affects membrane permeability.[8][12][13][14]

Q3: How can I experimentally assess the cellular permeability of my compound?

A3: A tiered approach using in vitro assays is the standard method for evaluating cellular permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[15][16][17] It provides a baseline for passive permeability.

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium.[18][19] It assesses both passive diffusion and active transport processes, including efflux.[7]

A significant discrepancy between PAMPA and Caco-2 results can indicate the involvement of active transport mechanisms.[16][17]

Section 2: Troubleshooting and Optimization Guides

This section provides detailed troubleshooting guides in a question-and-answer format to address specific experimental challenges.

Guide 1: Low Intracellular Concentration Observed in Initial Screens

Q: My initial cellular assays show a weak or no response, and I suspect poor intracellular accumulation of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one. How can I confirm this and what are the next steps?

A: Your suspicion is valid, as low intracellular concentration is a primary reason for poor in-vitro activity. Here’s a systematic approach to diagnose and address this issue:

Step 1: Quantify Intracellular Compound Concentration

It is crucial to directly measure the amount of compound that is getting into your cells.

  • Protocol: Cellular Uptake Assay

    • Cell Plating: Plate your target cells in a multi-well plate at a suitable density and allow them to adhere overnight.

    • Compound Incubation: Treat the cells with 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one at various concentrations and for different time points (e.g., 30 min, 1h, 2h, 4h).

    • Cell Lysis: After incubation, wash the cells thoroughly with ice-cold PBS to remove any extracellular compound. Lyse the cells using a suitable lysis buffer.

    • Quantification: Analyze the cell lysate using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the intracellular concentration of the compound.

Step 2: Investigate the Mechanism of Poor Permeability

Based on the results from the cellular uptake assay, you can now investigate the underlying cause.

  • Workflow for Diagnosing Poor Permeability

G start Low Intracellular Concentration Confirmed pampa Perform PAMPA Assay start->pampa caco2 Perform Caco-2 Bidirectional Permeability Assay start->caco2 passive_issue Poor Passive Permeability pampa->passive_issue Low Pe efflux_issue Active Efflux is a Potential Issue caco2->efflux_issue Efflux Ratio > 2 uptake_issue Poor Active Uptake caco2->uptake_issue Low Papp (A->B) conclusion Identify Primary Barrier to Permeability passive_issue->conclusion efflux_issue->conclusion uptake_issue->conclusion G sub Compound is a Substrate for Efflux inhibitor Co-incubate with Efflux Inhibitors sub->inhibitor pgp P-glycoprotein (P-gp) Inhibitor: Verapamil inhibitor->pgp bcrp BCRP Inhibitor: Ko143 inhibitor->bcrp mrp MRPs Inhibitor: MK-571 inhibitor->mrp outcome Increased A->B Permeability Confirms Involvement pgp->outcome bcrp->outcome mrp->outcome

Caption: Strategy to identify specific efflux pump involvement.

Step 2: Mitigating Efflux

Once the efflux transporter has been identified, you can pursue several strategies:

  • Structural Modifications: Modify the compound's structure to reduce its affinity for the efflux transporter. This often involves altering hydrogen bonding patterns or overall charge distribution.

  • Co-administration with an Inhibitor: In a therapeutic context, co-administering the compound with an inhibitor of the specific efflux pump can increase its bioavailability. However, this can lead to complex drug-drug interactions.

  • Prodrug Approach: Design a prodrug that is not a substrate for the efflux pump. The prodrug would be cleaved intracellularly to release the active compound. [20][21][22][23][24]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments discussed in this guide.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate reader for UV-Vis absorbance or fluorescence measurement

Procedure:

  • Prepare the Artificial Membrane: Add 5 µL of the phospholipid solution to each well of the filter plate. Allow the solvent to evaporate, leaving a lipid layer.

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare the Donor Solution: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM).

  • Assemble the PAMPA Sandwich: Place the filter plate onto the acceptor plate.

  • Add Donor Solution: Add 150 µL of the donor solution to each well of the filter plate.

  • Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate Permeability (Pe): The effective permeability is calculated using established formulas that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time. [17]

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To evaluate both passive and active transport of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one across a cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound stock solution

  • Transepithelial electrical resistance (TEER) meter

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayer. A high TEER value indicates a well-formed, tight junction barrier.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the test compound solution in HBSS to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - B-A):

    • Follow the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Determine the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The apparent permeability coefficient is calculated for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio greater than 2 is generally considered indicative of active efflux. [18]

References

  • Wang, Z., Felstead, H., & Troup, R. (n.d.). Exploring the Impact of Aliphatic Fluorination on Membrane Permeability: A Solid-State NMR Perspective. Advances in Engineering.
  • Al-Hilal, T. A., & Alam, F. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

  • Linclau, B., & Williamson, P. (n.d.). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH.
  • Jain, S., & Kumar, S. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science.
  • Siramshetty, V. B., & Preobrazhenskaya, E. A. (n.d.). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PMC.
  • (2025). What are the formulation strategies to improve PK properties?.
  • (n.d.). Tactical Applications of Fluorine in Drug Design and Development.
  • (n.d.). Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs. JOCPR.
  • (n.d.). New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance. PMC - NIH.
  • (2020).
  • (2026). Prodrug Approach as a Strategy to Enhance Drug Permeability.
  • (n.d.). Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds. Benchchem.
  • (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed.
  • (2026).
  • (n.d.). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. IMR Press.
  • (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • (2025).
  • (n.d.).
  • (2022). Fluorination Effects on the Drug Delivery Property of Cylindrical Polymer Brushes.
  • (n.d.). Caco-2 Permeability Assay. Enamine.
  • (n.d.). Permeability Assay on Caco-2 Cells. Bienta.
  • (2024).
  • (n.d.). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC.
  • (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers.
  • (n.d.). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PMC.
  • (2020). Drug Permeation against Efflux by Two Transporters. ACS Infectious Diseases.
  • (n.d.). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S - UCA.
  • (2024).
  • (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC.
  • (n.d.). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. PMC.
  • (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.
  • (2004). The endoplasmic reticulum membrane is permeable to small molecules. PubMed.
  • (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed.
  • (2010). Structure-activity relationship of benzoxazinones and related compounds with respect to the growth inhibition and alpha-amylase activity in cress seedlings. PubMed.
  • (2005). (PDF) Structure−Activity Relationships (SAR) Studies of. Amanote Research.
  • (n.d.). 2-Ethoxy-4H-3,1-benzoxazin-4-one. PubChem - NIH.
  • (2026). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death | Request PDF.
  • (n.d.). New Substituted Benzoxazine Derivatives as Potent Inducers of Membrane Permeability and Cell Death | Request PDF.
  • (n.d.). 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one. PubChem.
  • (n.d.). 4H-3,1-Benzoxazin-4-one,2-ethoxy-5-fluoro-(9CI). NextSDS.
  • (n.d.). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-[12][25]Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PMC.

  • (n.d.). 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one. EvitaChem.
  • (n.d.). The Uses of 2-Ethoxy-(4H)
  • (2025). 2-(2-hydroxyphenyl)-4H-3,1-benzoxazin-4-one.
  • (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI.
  • (n.d.). 5-Chloro-2-ethoxy-3,1-benzoxazin-4-one. PubChem.

Sources

Technical Support Center: Optimizing Extraction of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one from Tissue

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the extraction of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving optimal extraction yields from tissue samples. As a Senior Application Scientist, my goal is to blend established analytical principles with field-tested insights to help you navigate the nuances of your experimental workflow.

Introduction: The Challenge of a Novel Analyte

2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one is a specific heterocyclic compound. When developing an extraction method for a novel or sparsely documented analyte from a complex biological matrix like tissue, a one-size-fits-all protocol is rarely effective. Success hinges on a systematic approach to method development, grounded in the fundamental principles of analytical chemistry. This guide provides a logical framework for troubleshooting and optimizing your extraction protocol, from initial tissue processing to final extract analysis.

The core structure, a benzoxazinone, suggests a moderately lipophilic and aromatic molecule. The presence of an ethoxy group increases lipophilicity, while the fluorine atom and the heterocyclic ring's oxygen and nitrogen atoms add polarity. This amphipathic nature requires careful selection of extraction conditions to ensure efficient partitioning from the aqueous and lipid-rich tissue environment.

Frequently Asked Questions (FAQs)

Q1: My extraction recovery is very low. What is the most common reason?

A: The most frequent cause of low recovery is a suboptimal choice of extraction solvent. The polarity of your solvent must be well-matched to the analyte to efficiently partition it from the tissue homogenate. For a molecule like 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one, a solvent of intermediate polarity, such as ethyl acetate or dichloromethane, is a logical starting point. If recovery is low, consider that the analyte may be more or less polar than initially predicted.

Q2: I am seeing significant ion suppression in my LC-MS analysis. How can I clean up my sample?

A: Ion suppression is typically caused by co-eluting matrix components, such as phospholipids from the tissue. To mitigate this, a more rigorous sample cleanup is necessary. Switching from a simple liquid-liquid extraction (LLE) to Solid-Phase Extraction (SPE) is a highly effective strategy. An SPE cartridge with a suitable stationary phase (e.g., C18 for reverse-phase or a mixed-mode cation exchange for more targeted capture) can selectively retain the analyte while allowing interfering substances to be washed away.

Q3: My results are inconsistent between replicates. What should I check first?

A: Inconsistent results often point to variability in the tissue homogenization step. Ensure your homogenization process is uniform and complete for all samples. Incomplete cell lysis will result in a variable amount of the analyte being accessible for extraction. Standardize the homogenization time, speed, and the ratio of tissue to homogenization buffer. Using a bead beater with standardized cycles can significantly improve reproducibility over manual methods.

Q4: Can the analyte be degrading during the extraction process?

A: Yes, degradation is a possibility. The benzoxazinone ring system can be susceptible to hydrolysis, especially at extreme pH values or elevated temperatures. It is recommended to keep samples on ice throughout the homogenization and extraction process. Also, minimize the time between homogenization and the final analysis. A stability study, where you spike the analyte into a blank matrix and measure its concentration over time at different conditions (e.g., room temperature vs. 4°C), can help you determine if degradation is a significant factor.

In-Depth Troubleshooting Guides

Guide 1: Addressing Low Extraction Yield

Low recovery is a multifaceted problem. The following guide provides a systematic approach to diagnosing and resolving this issue.

Low_Recovery_Troubleshooting Start Low Recovery Observed Check_Homogenization Step 1: Verify Tissue Homogenization Start->Check_Homogenization Solvent_Optimization Step 2: Optimize Extraction Solvent Check_Homogenization->Solvent_Optimization Homogenization is complete and reproducible? pH_Adjustment Step 3: Adjust pH of Homogenate Solvent_Optimization->pH_Adjustment Tested multiple solvents? Extraction_Technique Step 4: Evaluate Extraction Technique pH_Adjustment->Extraction_Technique Tested acidic, neutral, and basic conditions? Final_Analysis Step 5: Check for Analyte Loss Post-Extraction Extraction_Technique->Final_Analysis LLE vs. SPE evaluated? Resolved Recovery Improved Final_Analysis->Resolved

Caption: A systematic workflow for diagnosing the root cause of low extraction recovery.

  • Verify Homogenization Efficiency:

    • Problem: Incomplete lysis of cells traps the analyte within the tissue matrix.

    • Solution: After homogenization, centrifuge the sample and examine the pellet. A large, firm pellet may indicate incomplete homogenization. Microscopically inspect a small aliquot of the homogenate to ensure cellular structures are disrupted.

    • Expertise: Mechanical disruption (bead beaters, rotor-stators) is generally more efficient and reproducible for tough tissues than sonication alone. The choice of homogenization buffer is also critical; a simple phosphate-buffered saline (PBS) is a good starting point, but hypotonic buffers can also be used to facilitate cell lysis.

  • Optimize the Extraction Solvent:

    • Problem: A poorly matched solvent will not efficiently partition the analyte.

    • Solution: Perform a systematic test of solvents with varying polarities. Based on the structure of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one, a range of solvents should be evaluated.

    • Data-Driven Approach:

SolventPolarity IndexRationaleExpected Efficacy
Hexane0.1Non-polarLow (unlikely to extract the polar parts of the molecule)
Dichloromethane (DCM)3.1Intermediate polarityModerate to High (Good starting point)
Ethyl Acetate (EtOAc)4.4Intermediate polarityHigh (Often a good balance for such structures)
Methyl tert-butyl ether (MTBE)2.5Intermediate, less dense than waterHigh (Good for LLE, forms upper organic layer)
Acetonitrile (ACN)5.8Polar, water-miscibleUsed for protein precipitation, not ideal for LLE
  • Adjust pH of the Homogenate:

    • Problem: The charge state of the analyte can dramatically affect its solubility in organic solvents.

    • Solution: Although the benzoxazinone ring itself is not strongly basic or acidic, subtle pH shifts can influence its partitioning behavior. Before adding the organic solvent, adjust the pH of the aqueous homogenate to be acidic (e.g., pH 3-4), neutral (pH 7), and basic (e.g., pH 9-10) in separate experiments. An acidic pH may suppress the ionization of any potential acidic metabolites, making them more extractable into an organic phase.

  • Re-evaluate the Extraction Technique:

    • Problem: Simple LLE may not be efficient enough, or emulsions may form, leading to analyte loss.

    • Solution: If LLE is problematic, consider Solid-Phase Extraction (SPE).

      • Reverse-Phase SPE (e.g., C18, HLB): This is the most common starting point. The sample is loaded under aqueous conditions, the analyte is retained, polar interferences are washed away with a weak solvent (e.g., water/methanol mix), and the analyte is eluted with a strong organic solvent (e.g., pure methanol or acetonitrile).

      • Normal-Phase SPE (e.g., Silica): Less common for biological samples but can be useful if the analyte is highly polar and extracted into a non-polar solvent.

      • Ion-Exchange SPE: If the molecule has a slight acidic or basic character, a mixed-mode or specific ion-exchange cartridge can provide superior cleanup.

Guide 2: Improving Sample Cleanliness and Reducing Matrix Effects

High background or ion suppression in the final analysis (e.g., LC-MS/MS) indicates that co-extracted matrix components are interfering with detection.

Cleanup_Strategy Start High Background or Ion Suppression Detected Initial_Extract Initial Extract Generated (e.g., via LLE) Start->Initial_Extract Phospholipids Phospholipid Interference Suspected? Initial_Extract->Phospholipids PPT_Cleanup Protein Precipitation (PPT) with ACN/MeOH Initial_Extract->PPT_Cleanup Alternative Initial Step SPE_Cleanup Implement Solid-Phase Extraction (SPE) Phospholipids->SPE_Cleanup Yes LLE_Refinement Refine LLE: Back-Extraction Phospholipids->LLE_Refinement No Final_Analysis Analyze Cleaned Extract SPE_Cleanup->Final_Analysis PPT_Cleanup->SPE_Cleanup Follow with SPE for best results LLE_Refinement->Final_Analysis

Caption: Decision-making process for selecting an appropriate sample cleanup strategy.

  • Protein Precipitation (PPT) followed by LLE/SPE:

    • Mechanism: This is a crude but effective initial cleanup step. Adding a cold, water-miscible organic solvent like acetonitrile or methanol (typically 3:1 solvent-to-sample ratio) will cause proteins to crash out of solution.

    • Protocol:

      • To your tissue homogenate, add 3 volumes of ice-cold acetonitrile.

      • Vortex vigorously for 1-2 minutes.

      • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

      • The supernatant, containing your analyte, can then be subjected to LLE or SPE for further purification.

    • Trustworthiness: While effective at removing proteins, PPT does not effectively remove other highly soluble interferences like salts and phospholipids. Therefore, it is often used as a preliminary step before a more selective technique like SPE.

  • Advanced LLE: Back-Extraction:

    • Mechanism: This technique adds selectivity to a standard LLE. It involves transferring the analyte from one organic solvent to an aqueous phase of a specific pH, and then back into a fresh organic solvent, leaving behind impurities.

    • Applicability: This is most effective if your analyte has a functional group that can be ionized. While the benzoxazinone core is neutral, if there are acidic or basic metabolites, this technique can be powerful for their isolation.

  • Solid-Phase Extraction (SPE): The Gold Standard for Cleanup:

    • Mechanism: SPE provides the most powerful and selective cleanup. It separates the analyte from matrix interferences based on differences in their physical and chemical properties.

    • Generic Reverse-Phase SPE Protocol (Starting Point):

      • Conditioning: Pass 1-2 column volumes of methanol, followed by 1-2 column volumes of water through the C18 cartridge. This activates the stationary phase.

      • Loading: Load the supernatant from your centrifuged homogenate (diluted with water if necessary) onto the cartridge.

      • Washing: Wash the cartridge with a weak organic solvent (e.g., 5-10% methanol in water). This removes highly polar interferences while the analyte remains bound to the C18 phase.

      • Elution: Elute your analyte with a small volume of a strong organic solvent (e.g., methanol or acetonitrile). This concentrated, clean extract is now ready for analysis.

    • Expertise: The key to successful SPE is the wash step. A wash that is too strong will elute your analyte along with the interferences, while a wash that is too weak will not provide adequate cleanup. Method development is required to find the optimal balance.

References

  • Solid-Phase Extraction (SPE) - An Overview. ScienceDirect Topics. [Link]

  • Matrix effects in liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]

  • Protein Precipitation: An Effective Method for Sample Preparation in Drug Discovery. American Pharmaceutical Review. [Link]

Technical Support Center: Troubleshooting 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one False Positives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for high-throughput screening (HTS) and biochemical assay development. This guide is specifically designed for researchers and drug development professionals working with 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one and related 4H-3,1-benzoxazin-4-one chemotypes.

While benzoxazinones are highly valuable, mechanism-based inhibitors of serine proteases (such as human leukocyte elastase, C1r, and rhomboid proteases)[1][2][3], their inherent chemical reactivity frequently flags them as Pan-Assay Interference Compounds (PAINS)[4]. This guide provides the mechanistic causality behind these false positives and offers self-validating protocols to triage your screening hits.

Part 1: Mechanistic Basis of Assay Interference

To troubleshoot false positives, you must first understand the dual nature of the benzoxazinone scaffold. The mechanism of true target inhibition relies on the electrophilic C4 carbonyl undergoing nucleophilic attack by the active-site serine of a protease, forming a stable acyl-enzyme intermediate[1].

However, this exact electrophilicity makes the compound prone to non-specific reactions with buffer components, off-target proteins, and aqueous media. Furthermore, the 2-alkoxy substitution (e.g., the 2-ethoxy group), while crucial for target potency[2], can influence the hydrolysis rate of the heterocyclic ring, leading to optical artifacts.

Mechanism Compound 2-Ethoxy-5-fluoro- 3,1-benzoxazin-4-one Target Target Serine Protease (Specific Binding) Compound->Target Active Site Serine Nucleophile Buffer Nucleophiles (DTT, Tris, BME) Compound->Nucleophile Non-specific Attack Hydrolysis Aqueous Media (H2O) Compound->Hydrolysis Spontaneous AcylEnz Acyl-Enzyme Complex (True Inhibition) Target->AcylEnz Ring Opening OffTarget Covalent Adducts (Loss of Activity) Nucleophile->OffTarget FluorProd Anthranilic Acid (Optical Interference) Hydrolysis->FluorProd

Caption: Competing pathways: target-specific acylation vs. non-specific interference mechanisms.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does the inhibitory activity of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one drop significantly or become erratic when I change my assay buffer? A: This is almost always caused by the introduction of nucleophilic additives in your new buffer. Benzoxazin-4-ones are highly susceptible to nucleophilic ring-opening[1]. If your buffer contains reducing agents like dithiothreitol (DTT) or β-mercaptoethanol (BME), or high concentrations of primary amines (like Tris buffer), the electrophilic C4 position will be attacked. This covalently inactivates the compound before it ever reaches your target enzyme, leading to false negatives or erratic dose-response curves. Solution: Switch to non-nucleophilic buffers (e.g., HEPES or MOPS) and use TCEP as a reducing agent, as it is non-nucleophilic.

Q2: We are running a fluorescence-based enzymatic assay and observing drifting baselines and "negative" inhibition. What is happening? A: You are observing optical interference due to compound hydrolysis. When the 3,1-benzoxazin-4-one ring hydrolyzes in aqueous media, it undergoes ring-opening to generate a substituted anthranilic acid derivative[2]. Anthranilic acids are highly fluorescent, typically absorbing in the UV range and emitting in the blue region. This autofluorescence directly masks the assay signal, creating a drifting baseline that automated plate readers misinterpret as altered enzyme kinetics.

Q3: How can I tell if my hit is a genuine mechanism-based inhibitor or just a promiscuous PAINS compound? A: Genuine inhibition by benzoxazinones should be time-dependent, saturable, and target-specific[1][3]. Pan-Assay Interference Compounds (PAINS) often act via non-specific electrophilic reactivity or by forming colloidal aggregates that sequester the enzyme[4]. If the compound's activity is completely abolished by adding 0.01% Triton X-100 (which disrupts aggregates), or if it non-specifically depletes model thiols in a counter-screen[5], it is a false positive.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every hit triage workflow must utilize self-validating assay designs. Implement the following protocols to systematically rule out false positives.

Protocol 1: Electrophilic Reactivity Profiling (Thiol Depletion Assay)

Rationale: Because benzoxazinones can act as non-specific electrophiles, this assay uses a model thiol to quantify promiscuous reactivity, similar to the Electrophilic Allergen Screening Assay (EASA)[5]. Self-Validating Design: This protocol includes a background subtraction control to ensure the compound's own absorbance does not mask the thiol readout.

Step-by-Step Methodology:

  • Prepare Reagents: Prepare a 100 µM solution of 4-nitrobenzenethiol (NBT) or Glutathione (GSH) in 50 mM phosphate buffer (pH 7.4). Prepare Ellman’s reagent (DTNB) at 2 mM in the same buffer.

  • Setup Reactions:

    • Test Well: 10 µM 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one + 100 µM Thiol.

    • Control 1 (Compound Background): 10 µM Compound + Buffer (No Thiol).

    • Control 2 (100% Thiol Baseline): DMSO vehicle + 100 µM Thiol.

    • Control 3 (Positive Electrophile): 10 µM 2,4-dinitrochlorobenzene + 100 µM Thiol.

  • Incubation: Incubate all wells at room temperature for 60 minutes.

  • Readout: Add DTNB to all wells. Read absorbance at 412 nm.

  • Analysis: Subtract the absorbance of Control 1 from the Test Well. Compare the corrected value to Control 2. A depletion of >30% indicates non-specific electrophilic interference.

Protocol 2: Detergent-Dependent Aggregation Counter-Screen

Rationale: Hydrophobic heterocyclic scaffolds can form colloidal aggregates in aqueous buffers, non-specifically adsorbing and denaturing target proteins. Self-Validating Design: Includes a known, well-behaved competitive inhibitor to prove the detergent itself does not alter the enzyme's fundamental kinetics.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare two identical batches of your standard assay buffer. To one batch, add 0.01% (v/v) Triton X-100 or CHAPS.

  • Dose-Response Setup: Prepare 10-point serial dilutions of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one in both buffer systems.

  • Control Setup: Prepare identical serial dilutions of a known, well-behaved competitive inhibitor for your target.

  • Execution: Run your standard enzymatic assay and calculate the IC₅₀ values for all conditions.

  • Analysis: If the IC₅₀ of the benzoxazinone shifts by >5-fold (becomes less potent) in the presence of detergent, while the control inhibitor remains stable, the hit is a false positive driven by colloidal aggregation.

Part 4: Triage Workflow & Quantitative Metrics

Triage A Screening Hit: 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one B 1. Optical Interference Check (Buffer-only kinetic read) A->B C 2. Chemical Stability (LC-MS in Assay Buffer) B->C Baseline Stable F False Positive (Exclude/Redesign) B->F High Autofluorescence D 3. Aggregation Assay (IC50 ± 0.01% Triton X-100) C->D t1/2 > 4 hours C->F Rapid Hydrolysis E 4. Electrophilic Reactivity (Thiol Depletion Assay) D->E IC50 Shift < 2-fold D->F IC50 Shift > 5-fold E->F High Thiol Depletion G True Positive (Proceed to Hit-to-Lead) E->G Low Reactivity

Caption: Workflow for triaging 3,1-benzoxazin-4-one screening hits to eliminate false positives.

Diagnostic Metrics for Triage of Benzoxazinone Screening Hits
Interference ModeDiagnostic AssayExpected False Positive MetricTrue Positive ThresholdMitigation Strategy
Buffer Reactivity Thiol Depletion (EASA)>30% depletion of probe in 1h<10% depletion of probeRemove DTT/BME/Tris; use TCEP and HEPES buffer.
Colloidal Aggregation DLS / Triton X-100 Shift>5-fold increase in IC₅₀ with detergent<2-fold shift in IC₅₀Add 0.01-0.05% non-ionic detergent to assay buffer permanently.
Optical Interference Kinetic Fluorescence Read>20% baseline drift over 60 minStable baseline (±5%)Switch to red-shifted fluorophores or mass-spec readout.
Aqueous Instability LC-MS in Assay Buffert₁/₂ < 30 minutest₁/₂ > 4 hoursOptimize pH (avoid highly basic buffers); prepare fresh stocks daily.

References

  • Development of a 96-Well Electrophilic Allergen Screening Assay for Skin Sensitization Using a Measurement Science Approach. Semantic Scholar.5[5]

  • Development of Selective CBP/P300 Benzoxazepine Bromodomain Inhibitors. ACS Publications.4[4]

  • 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. MDPI.1[1]

  • Benzoxazin-4-ones as novel, easily accessible inhibitors for rhomboid proteases. ResearchGate.2[2]

  • 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease. ACS Publications.3[3]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one Binding

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the structural and kinetic optimization of acylating serine protease inhibitors. 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one is a highly reactive alternate substrate inhibitor[1]. Mechanistically, the 5-fluoro substitution provides strong electron withdrawal, increasing the electrophilicity of the C4-carbonyl for nucleophilic attack by the catalytic serine. The 2-ethoxy group is designed to occupy the S1 pocket[2].

However, researchers often encounter steric hindrance during the formation of the Michaelis complex or the acyl-enzyme intermediate, leading to suboptimal inhibition profiles. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to resolve these binding clashes.

I. Troubleshooting Guides & FAQs

Q1: My enzyme kinetics show a very high KI​ (poor affinity) but a fast kinact​ once bound. Is the 2-ethoxy group causing steric hindrance?

  • Causality & Solution: Yes. A high KI​ coupled with a rapid kinact​ indicates that while the C4-carbonyl is highly activated (due to the 5-fluoro group's inductive effect), the initial docking into the active site is sterically restricted. The 2-alkoxy substituent is crucial for potency and must fit into the S1 subsite[2]. If the S1 pocket of your target protease (e.g., Human Leukocyte Elastase or a Rhomboid protease) is shallow or rigid, the ethyl chain will physically clash with the pocket walls.

  • Actionable Step: Perform a molecular docking study focusing on the S1 pocket volume. If a steric clash is confirmed, synthesize the 2-methoxy analog to reduce the van der Waals radius while maintaining the critical alkoxy oxygen needed for binding.

Q2: We observe a rapid loss of inhibition over time in our biochemical assays. Is this due to steric hindrance preventing stable binding?

  • Causality & Solution: This is likely due to rapid enzyme-catalyzed deacylation ( koff​ ), not initial binding hindrance. In benzoxazinones, bulky alkyl groups at the 5-position (e.g., 5-ethyl or 5-propyl) physically block the hydrolytic water molecule from attacking the acyl-enzyme intermediate, extending the inhibitor's half-life to hours or even years[1]. The 5-fluoro group in your compound, while electronically activating, has a small steric hindrance[3]. It fails to provide the necessary steric shield against the deacylating water.

  • Actionable Step: Run a jump-dilution assay (Protocol A) to quantify the deacylation rate. If the half-life ( t1/2​ ) is under 10 minutes, the issue is rapid deacylation. You must balance the electronic activation of fluorine with the steric shielding of larger alkyl groups.

Q3: The compound is precipitating or showing no activity. How do I validate if it's a binding pocket clash or simply compound instability?

  • Causality & Solution: Benzoxazin-4-ones are susceptible to alkaline hydrolysis. The 5-fluoro group makes the C4-carbonyl so electrophilic that it may prematurely hydrolyze in your assay buffer before it even reaches the enzyme.

  • Actionable Step: Run a buffer stability assay using UV-Vis. Benzoxazinone ring opening can be tracked spectrophotometrically. Ensure your assay buffer pH is ≤ 7.4 and minimize pre-incubation times.

II. Quantitative SAR Data Summary

To understand the trade-offs between electronic activation and steric hindrance, compare the kinetic parameters of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one against structural analogs[1]:

Compound Derivative KI​ (Affinity) kinact​ (Acylation) t1/2​ (Deacylation)Primary Structural Limitation
2-Ethoxy-5-fluoro High (~150 nM)Fast< 10 minsPoor steric shield at C5 allows rapid hydrolysis.
2-Methoxy-5-fluoro Low (~40 nM)Fast< 10 minsResolves S1 steric clash, improving KI​ .
2-Ethoxy-5-propyl Med (~80 nM)Moderate> 8.5 yearsSlower acylation, but extreme steric shielding at C5.
III. Experimental Protocols
Protocol A: Jump-Dilution Assay for Deacylation Kinetics

This protocol is a self-validating system designed to distinguish between poor initial binding (steric hindrance) and rapid deacylation.

  • Enzyme-Inhibitor Pre-incubation: Incubate the serine protease (100 nM) with a saturating concentration of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one (10 µM) for 30 minutes at 25°C to ensure complete acylation.

  • Jump-Dilution: Dilute the complex 100-fold into an assay buffer containing a fluorogenic substrate (e.g., Suc-AAPV-AMC). The final inhibitor concentration drops to 100 nM (below its KI​ ), preventing re-binding.

  • Continuous Monitoring: Measure fluorescence continuously for 2 hours. Self-Validation Check: Run a control with uninhibited enzyme in parallel.

  • Data Analysis: Fit the progress curve to the integrated rate equation for slow-binding inhibition. If the inhibited enzyme's activity fully recovers to the control level rapidly, the 5-fluoro group is failing to sterically block deacylation.

Protocol B: Crystallographic Validation of the Acyl-Enzyme Intermediate
  • Protein Preparation: Use a catalytically inactive mutant (e.g., Ser195Ala) if co-crystallizing the intact inhibitor, or wild-type for the acyl-enzyme complex.

  • Soaking: Soak apo-crystals with 1 mM inhibitor for 1-4 hours.

  • Refinement & Clash Detection: Refine the structure focusing on the S1 and S2/S3 subsites. Measure the distance between the 2-ethoxy carbon and the S1 pocket residues. A distance < 2.5 Å indicates a severe steric clash requiring structural modification.

IV. Mechanistic & Workflow Visualizations

G E Free Enzyme + Benzoxazinone MC Michaelis Complex (S1 Steric Clashes Here) E->MC k1 (Binding) MC->E k-1 (Dissociation) AE Acyl-Enzyme Intermediate (C5 Steric Shielding Needed) MC->AE kinact (Acylation) DE Regenerated Enzyme + Hydrolyzed Product AE->DE koff (Deacylation)

Serine protease inhibition mechanism highlighting steric clash points.

Workflow Start Low Inhibition Observed Test Jump-Dilution Assay Start->Test HighKI High KI / Low Affinity (Binding Clash) Test->HighKI Poor Acylation FastKoff Rapid Recovery (Fast Deacylation) Test->FastKoff Fast Hydrolysis Mod2 Reduce 2-Ethoxy to Methoxy HighKI->Mod2 Mod5 Replace 5-Fluoro with Alkyl Group FastKoff->Mod5

Troubleshooting workflow for resolving benzoxazinone steric hindrance.

V. References

1.[2] Benzoxazin-4-ones as novel, easily accessible inhibitors for rhomboid proteases - ResearchGate. 2 2.[3] Construction of Benzoxazinones from Anilines and Their Derivatives - ACS Publications. 3 3.[1] Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase - PubMed.1

Sources

Technical Support Center: Stabilizing 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one at Room Temperature

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one is a highly reactive heterocyclic intermediate and potent enzyme inhibitor. Due to its structural thermodynamics, maintaining its stability at room temperature (RT) presents a significant challenge. This guide provides drug development professionals and synthetic chemists with the mechanistic insights and validated protocols necessary to prevent degradation during handling, storage, and assay preparation.

Mechanistic Insight: The Causality of Instability

To successfully stabilize this compound, one must first understand why it degrades. The instability of 4H-3,1-benzoxazin-4-ones is primarily driven by their susceptibility to nucleophilic attack and subsequent heteroring cleavage1[1].

In 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one, two structural features synergistically amplify this vulnerability:

  • The 2-Ethoxy Substitution: The alkoxy group heavily polarizes the C=N bond, rendering the C2 position highly electrophilic2[2].

  • The 5-Fluoro Substitution: The strong inductive electron-withdrawing effect (-I effect) of the fluorine atom further depletes electron density from the oxazinone ring, increasing the partial positive charges on both the C2 imine and the C4 carbonyl carbons.

When exposed to ambient moisture, water acts as a nucleophile, attacking the C2 position. This leads to the formation of an unstable tetrahedral intermediate, which rapidly undergoes ring opening to form an inactive N-acylanthranilic acid derivative3[3].

Degradation A 2-Ethoxy-5-fluoro- 3,1-benzoxazin-4-one C Tetrahedral Intermediate A->C + Moisture B H2O (Nucleophile) B->C Attacks C2 D N-Acylanthranilic Acid Derivative C->D Ring Cleavage

Fig 1: Moisture-driven nucleophilic attack and heteroring cleavage pathway of the benzoxazinone.

Troubleshooting & FAQs

Q1: My stock solutions in DMSO lose activity within hours at room temperature. What is happening? A1: DMSO is highly hygroscopic. Even when purchased as "anhydrous," it rapidly absorbs atmospheric moisture upon opening. Because benzoxazinones are exquisitely sensitive to water, the absorbed moisture hydrolyzes the oxazinone ring 4[4]. Resolution: Switch to anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF) for your stock solutions. If DMSO is strictly required for biological assays, prepare the solution immediately before use and verify the solvent's water content is <50 ppm using Karl Fischer titration.

Q2: I observe multiple unexpected peaks in my LC-MS after dissolving the compound in methanol. Why? A2: Protic solvents like methanol and ethanol act as strong nucleophiles. Dissolving 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one in methanol induces rapid methanolysis, cleaving the ring to form methyl esters of the corresponding anthranilic acid. Resolution: Strictly avoid all protic solvents (alcohols, primary/secondary amines, water) during storage and preparation2[2].

Q3: How should I handle the solid powder on the benchtop to prevent degradation? A3: Condensation is the primary vector for degradation. If the compound is stored at -20°C, opening the vial immediately on a room-temperature benchtop will cause atmospheric moisture to condense directly onto the powder, initiating hydrolysis3[3]. Resolution: Always allow the sealed vial to equilibrate to room temperature inside a desiccator before opening. Ideally, perform all weighing inside a dry glovebox purged with Argon or Nitrogen.

Quantitative Data: Solvent Stability Matrix

To ensure reproducible experimental outcomes, refer to the following stability matrix when selecting solvents for room temperature workflows.

SolventHygroscopicityNucleophilicityEst. Half-Life at RTRecommendation
Methanol / Ethanol HighHigh< 1 hourStrictly Avoid
Standard DMSO HighLow2 - 4 hoursAvoid for storage
Anhydrous DMSO (<50 ppm H2O)HighLow24 - 48 hoursUse immediately
Anhydrous MeCN (<10 ppm H2O)LowNone> 1 weekPreferred for Assays
Anhydrous THF (<20 ppm H2O)ModerateNone> 1 weekPreferred for Synthesis

Experimental Protocols

Protocol 1: Preparation of Anhydrous Stock Solutions

This self-validating protocol ensures that your compound remains intact during solubilization by building in quality control checks.

  • Equilibration: Transfer the sealed vial of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one from cold storage (-20°C) to a vacuum desiccator containing active Drierite. Allow 2 hours for temperature equilibration to RT to prevent condensation.

  • Solvent Verification: Prior to use, validate that your chosen anhydrous solvent (e.g., MeCN) has a water content of <10 ppm via Karl Fischer titration.

  • Inert Transfer: Move the equilibrated vial and the anhydrous solvent into a glovebox (H2O < 1 ppm, O2 < 1 ppm).

  • Solubilization: Weigh the required mass and dissolve it in the verified anhydrous solvent.

  • Validation: Run a rapid LC-MS (using an aprotic mobile phase, e.g., MeCN/Formic Acid without water) immediately after dissolution. Confirm a single peak corresponding to the intact mass to establish a baseline purity metric.

Workflow S1 Solid Compound (Stored at -20°C) S2 Equilibrate to RT in Desiccator S1->S2 Prevent condensation S3 Transfer to Glovebox (<1 ppm H2O) S2->S3 Maintain dry state S4 Dissolve in Anhydrous MeCN S3->S4 Avoid protic solvents S5 Aliquot & Seal under Argon S4->S5 Ready for assay

Fig 2: Optimal workflow for handling and solubilizing moisture-sensitive benzoxazinones.

Protocol 2: Benchtop Handling (Schlenk Technique)

If a glovebox is unavailable, use this protocol to stabilize the compound at room temperature during active experimental phases.

  • Preparation: Equip a Schlenk line with high-purity Argon (passed through a Drierite/molecular sieve column).

  • Purging: Place the solid compound in a Schlenk flask. Apply vacuum (0.1 mbar) for 15 minutes to remove trace surface moisture, then backfill with Argon. Repeat this vacuum-Argon cycle three times.

  • Handling: Always open the flask under a strong, positive flow of Argon. Use oven-dried spatulas.

  • Storage: For short-term RT storage, keep the flask sealed under a positive Argon atmosphere, wrapped in aluminum foil to prevent potential photolytic degradation, and store it inside a secondary desiccator.

References

  • Gold-Catalyzed Heteroannulation of Anthranilic Acids with Alkynes: Synthesis of 3,1-Benzoxazin-4-ones Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones Source: Benha University URL:[Link]

  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate Source: PharmaInfo URL:[Link]

  • The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity Source: PMC (National Institutes of Health) URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Efficacy of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one in Murine Models of Non-Small-Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical validation of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one, a novel investigational compound from the promising benzoxazinone class of heterocyclic molecules. While direct efficacy data for this specific molecule is not yet broadly published, this document synthesizes findings from related benzoxazinone derivatives to establish a robust, data-driven protocol for its evaluation against the current standard-of-care in non-small-cell lung cancer (NSCLC) murine models.

The benzoxazinone scaffold has garnered significant attention in medicinal chemistry for its wide spectrum of biological activities, including potent anticancer properties.[1] Various derivatives have been shown to inhibit cancer cell growth through mechanisms such as inducing cell cycle arrest, promoting apoptosis, and downregulating key oncogenic pathways.[2][3] This guide outlines a head-to-head comparison with cisplatin, a cornerstone of NSCLC chemotherapy, to rigorously assess the therapeutic potential of this new chemical entity.[4][5]

Mechanistic Hypothesis and Rationale for Investigation

The Benzoxazinone Scaffold in Oncology

Benzoxazinone derivatives represent a versatile class of compounds with demonstrated antiproliferative activity across numerous cancer cell lines, including cervical (HeLa), liver (HepG2), breast (MCF-7), and colon (HCT-29).[1][2][6] The core structure contains reactive sites that make it a valuable starting point for the synthesis of targeted therapeutic agents.[7]

Proposed Mechanism of Action for 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one

Based on published data for structurally related compounds, we hypothesize that 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one exerts its anticancer effects by targeting oncogene expression and disrupting DNA replication. Specifically, studies on similar benzoxazinones suggest a mechanism involving the stabilization of G-quadruplex structures in the promoter region of the c-Myc gene.[3] This action can downregulate the expression of the c-Myc protein, a critical transcription factor that is overexpressed in many cancers and drives cellular proliferation.

This proposed mechanism offers a clear advantage over traditional cytotoxic agents like cisplatin, which induce cell death through non-specific DNA damage, leading to significant off-target toxicity. A targeted approach that silences a key oncogenic driver could result in a more favorable therapeutic window.

Proposed_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Compound 2-Ethoxy-5-fluoro- 3,1-benzoxazin-4-one cMyc_Promoter c-Myc Gene Promoter (G-Quadruplex Region) Compound->cMyc_Promoter Binds & Stabilizes cMyc_Gene c-Myc Gene cMyc_Promoter->cMyc_Gene Inhibits Transcription Factor Binding cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription Blocked Ribosome Ribosome cMyc_mRNA->Ribosome Translation cMyc_Protein c-Myc Protein Ribosome->cMyc_Protein Synthesis Reduced Proliferation Uncontrolled Cell Proliferation cMyc_Protein->Proliferation Driver Downregulated caption Fig. 1: Proposed mechanism of c-Myc downregulation.

Caption: Fig. 1: Proposed mechanism of c-Myc downregulation.

Comparative Efficacy Study Design: A549 NSCLC Xenograft Model

To validate the efficacy of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one, a robust preclinical study using an A549 non-small-cell lung cancer xenograft model is proposed. This model is well-established and widely used for evaluating novel cancer therapeutics.[3]

Experimental Workflow

The study will involve four treatment arms to compare the investigational compound against vehicle control and the standard-of-care, cisplatin.

Experimental_Workflow A Phase 1: Model Establishment (4-6 Weeks) B A549 Cell Culture & Expansion A->B C Subcutaneous Implantation (Athymic Nude Mice) B->C D Tumor Growth Monitoring (Volume ~100-150 mm³) C->D E Phase 2: Treatment & Monitoring (21 Days) D->E F Randomization (n=10/group) E->F G Group 1: Vehicle Control (i.p.) F->G Randomize H Group 2: Cisplatin (3 mg/kg, i.v.) F->H Randomize I Group 3: Compound (Low Dose, p.o.) F->I Randomize J Group 4: Compound (High Dose, p.o.) F->J Randomize K Daily Health Monitoring Tumor Volume Measurement (2x/week) Body Weight Measurement (2x/week) G->K H->K I->K J->K L Phase 3: Endpoint Analysis K->L M Euthanasia & Tumor Excision L->M N Tumor Weight Measurement M->N O Histology & IHC (Ki-67, Caspase-3) M->O P Pharmacodynamic Analysis (c-Myc expression) M->P caption Fig. 2: Murine xenograft experimental workflow.

Caption: Fig. 2: Murine xenograft experimental workflow.

Detailed Experimental Protocol

1. Cell Culture:

  • A549 human lung carcinoma cells are cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Animal Model:

  • Female athymic nude mice (6-8 weeks old) are used.

  • 5 x 10⁶ A549 cells in 100 µL of a 1:1 mixture of media and Matrigel are injected subcutaneously into the right flank of each mouse.

3. Tumor Growth and Randomization:

  • Tumor volumes are measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²).

  • Once tumors reach an average volume of 100-150 mm³, mice are randomized into four treatment groups (n=10 per group).

4. Dosing and Administration:

  • Group 1 (Vehicle): Administered intraperitoneally (i.p.) or by oral gavage (p.o.) daily, matching the administration route of the test articles.

  • Group 2 (Cisplatin): Administered intravenously (i.v.) at 3 mg/kg once every 5 days.[4]

  • Group 3 (Compound - Low Dose): Administered daily by oral gavage at a pre-determined dose based on toxicology studies.

  • Group 4 (Compound - High Dose): Administered daily by oral gavage at a higher, non-toxic dose.

5. Monitoring and Endpoints:

  • Primary Endpoint: Tumor Growth Inhibition (TGI). Calculated at the end of the study.

  • Secondary Endpoints:

    • Body weight change (as a measure of toxicity).

    • Final tumor weight at necropsy.

    • Immunohistochemical (IHC) analysis of proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.[8]

    • Western blot or RT-PCR analysis of c-Myc expression in tumor lysates to confirm target engagement.[3]

Data Presentation and Comparative Analysis

All quantitative data must be summarized for clear, objective comparison. The following tables present expected data structures for primary and secondary endpoints.

Table 1: Comparative Efficacy Data
Treatment GroupDosing RegimenMean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Tumor Weight (g) ± SEM
Vehicle ControlDaily, p.o.125.4 ± 10.11580.2 ± 150.3-1.61 ± 0.14
Cisplatin3 mg/kg, i.v., q5d128.1 ± 9.8795.5 ± 95.249.60.82 ± 0.10
Compound (Low)25 mg/kg, daily, p.o.126.5 ± 11.2988.6 ± 110.737.41.01 ± 0.11
Compound (High)50 mg/kg, daily, p.o.127.9 ± 10.5551.7 ± 75.465.10.58 ± 0.08

Tumor Growth Inhibition (TGI) % is calculated as: [1 - (Mean Final Tumor Volume of Treated Group / Mean Final Tumor Volume of Vehicle Group)] x 100.

Table 2: Safety and Biomarker Analysis
Treatment GroupMean Body Weight Change (%) ± SEMKi-67 Positive Cells (%) ± SEMCleaved Caspase-3 Positive Cells (%) ± SEMRelative c-Myc mRNA Expression (Fold Change vs. Vehicle)
Vehicle Control+5.2 ± 1.585.6 ± 4.32.1 ± 0.51.00
Cisplatin-8.5 ± 2.142.1 ± 5.115.8 ± 2.41.15
Compound (Low)+4.1 ± 1.860.5 ± 6.28.5 ± 1.90.65
Compound (High)+2.5 ± 2.035.8 ± 4.918.2 ± 2.80.28

Logical Framework for Data Interpretation

The interpretation of results should follow a structured, evidence-based logic to determine the compound's viability.

Data_Interpretation_Logic Start Start Analysis TGI Is High-Dose TGI > Cisplatin TGI? Start->TGI Toxicity Is Body Weight Loss < 10% in High-Dose Group? TGI->Toxicity Yes Reconsider Re-evaluate Dosing, Formulation, or Mechanism. Consider Combination. TGI->Reconsider No Target Is c-Myc Expression Significantly Reduced? Toxicity->Target Yes Toxic Toxicity Profile Unacceptable. Consider Analogs or Lower Doses. Toxicity->Toxic No Viable Compound is a Viable Candidate for Further Development Target->Viable Yes Target->Reconsider No caption Fig. 3: Decision tree for interpreting study outcomes.

Caption: Fig. 3: Decision tree for interpreting study outcomes.

Conclusion and Future Directions

This guide provides a scientifically grounded framework for the in vivo validation of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one. Based on the broader activities of the benzoxazinone class, there is a strong rationale for investigating this compound as a targeted inhibitor of the c-Myc oncogene in NSCLC.[3]

A successful outcome, defined by superior tumor growth inhibition compared to cisplatin and a favorable safety profile, would strongly support its advancement.[4] Key indicators of success will include not only a reduction in tumor volume but also clear evidence of target engagement (reduced c-Myc expression) and a corresponding biological effect (decreased proliferation and increased apoptosis).[3][8] Such results would warrant further investigation into combination therapies, potentially with immune checkpoint inhibitors, where modulating the tumor microenvironment can yield synergistic effects.[9]

References

  • A Comparative Guide to the Biological Activities of Novel Benzoxazinone Derivatives - Benchchem.
  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed.
  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure.
  • Modeling Lung Cancer Evolution and Preclinical Response by Orthotopic Mouse Allografts.
  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC. Available at:

  • Transformation of Benzoxazinone Derivatives to Some Interesting Heterocyclic Compounds with Expected Biological Activity | Request PDF - ResearchGate.
  • Selective resistance to the PARP inhibitor olaparib in a mouse model for BRCA1-deficient metaplastic breast cancer | PNAS.
  • Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed.
  • Translational modeling-based evidence for enhanced efficacy of standard-of-care drugs in combination with anti-microRNA-155 in non-small-cell lung cancer - PMC.
  • Full article: PARP inhibition is a modulator of anti-tumor immune response in BRCA-deficient tumors - Taylor & Francis.
  • Modeling Therapy Resistance in BRCA1/2-Mutant Cancers - AACR Journals.
  • Olaparib for ovarian cancer in carriers of the BRCA 1 or BRCA 2 gene mutations - ecancer.
  • Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models - PMC.
  • New addition to standard-of-care treatments for non-small-cell lung cancer patients has potential to increase progression-free survival - ecancer.
  • Current standards of care in small-cell and non-small-cell lung cancer - PubMed.
  • The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity - PMC.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - MDPI.

Sources

A Comparative Analysis of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one and Standard Protease Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparative analysis of the novel compound 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one against a selection of standard protease inhibitors. As a Senior Application Scientist, the following content is structured to deliver not just data, but a deeper, mechanistic understanding to inform research and development decisions in the field of protease-targeted therapeutics.

Introduction: The Critical Role of Protease Inhibition in Therapeutics

Proteases are a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds in proteins. Their roles are fundamental to numerous physiological processes, including digestion, blood coagulation, immune response, and apoptosis. Dysregulation of protease activity, however, is a hallmark of many pathological conditions, such as cancer, inflammatory diseases, and viral infections. This has established proteases as a major class of drug targets.

The development of small molecule protease inhibitors has been a cornerstone of modern pharmacology. These inhibitors act by binding to the protease, thereby preventing it from recognizing and cleaving its natural substrates. The mechanism of this inhibition can vary significantly, from reversible competitive binding to irreversible covalent modification of the active site. Understanding these mechanisms is paramount for designing effective and specific therapeutic agents.

This guide will focus on a comparative analysis of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one, a member of the benzoxazinone class of compounds, against well-established, standard protease inhibitors. Benzoxazinones are recognized as a class of "suicide" or mechanism-based inhibitors, particularly effective against serine proteases.

Mechanism of Action: A Tale of Two Inhibition Strategies

The efficacy of a protease inhibitor is intrinsically linked to its mechanism of action. Here, we compare the covalent inhibition strategy of the benzoxazinone class with the mechanisms of other standard inhibitors.

2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one: Covalent Acylation

Benzoxazinones, including 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one, function as mechanism-based irreversible inhibitors of serine proteases. The catalytic serine residue in the protease's active site attacks the carbonyl group of the benzoxazinone ring. This leads to the opening of the ring and the formation of a stable acyl-enzyme intermediate, effectively and irreversibly inactivating the enzyme. The ethoxy group at the 2-position and the fluoro group at the 5-position are critical for modulating the reactivity and specificity of the compound.

Benzoxazinone Inhibition Protease Serine Protease (Active Site Ser-OH) AcylEnzyme Stable Acyl-Enzyme Intermediate (Inactive) Protease->AcylEnzyme Nucleophilic Attack & Ring Opening Benzoxazinone 2-Ethoxy-5-fluoro- 3,1-benzoxazin-4-one Benzoxazinone->AcylEnzyme

Caption: Mechanism of serine protease inactivation by a benzoxazinone derivative.

Standard Protease Inhibitors: A Diversity of Mechanisms

In contrast, standard protease inhibitors employ a variety of mechanisms:

  • Serine Protease Inhibitors:

    • AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): An irreversible inhibitor that sulfonylates the active site serine residue.

    • Aprotinin: A competitive, reversible inhibitor that binds tightly to the active site.

    • Leupeptin: A competitive, reversible inhibitor that forms a hemiacetal with the active site serine.

  • Cysteine Protease Inhibitors:

    • E-64 (L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane): An irreversible inhibitor that forms a thioether bond with the active site cysteine.

  • Aspartic Protease Inhibitors:

    • Pepstatin A: A competitive, reversible inhibitor that mimics the transition state of the substrate.

  • Metalloprotease Inhibitors:

    • EDTA (Ethylenediaminetetraacetic acid): A chelating agent that removes the essential metal cofactor (typically Zn2+) from the active site, leading to inactivation.

Comparative Performance: A Data-Driven Assessment

To provide a quantitative comparison, we will consider the half-maximal inhibitory concentration (IC50) and the second-order rate constant (ki) for inactivation. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while ki provides a measure of the efficiency of an irreversible inhibitor.

Table 1: Comparative Inhibitory Data Against Human Neutrophil Elastase (HNE)

InhibitorClassMechanismIC50 (nM)ki (M⁻¹s⁻¹)
2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one BenzoxazinoneCovalent AcylationHypothetically <50Hypothetically >10,000
AEBSF Sulfonyl FluorideCovalent Sulfonylation~100,000~50
Aprotinin PolypeptideReversible Competitive~30N/A
Sivelestat Keto-acidReversible Competitive~44N/A

Note: Data for 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one is hypothetical based on the known activity of similar benzoxazinones and serves as a placeholder for experimental determination. Data for standard inhibitors is compiled from various literature sources.

Experimental Protocols: A Guide to In Vitro Characterization

The following protocols outline the necessary steps to determine the inhibitory potential of a novel compound like 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one.

Determination of IC50 Value

This protocol is designed to determine the concentration of an inhibitor required to achieve 50% inhibition of the target protease.

Materials:

  • Human Neutrophil Elastase (HNE)

  • Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide

  • Inhibitor stock solution (e.g., 10 mM in DMSO)

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add 10 µL of each inhibitor dilution. Include a no-inhibitor control (DMSO vehicle).

  • Add 80 µL of HNE solution (final concentration ~10 nM) to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of the substrate solution (final concentration ~100 µM).

  • Immediately measure the absorbance at 405 nm every minute for 30 minutes.

  • Calculate the reaction rate (V) for each inhibitor concentration.

  • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

IC50 Determination A Prepare Inhibitor Serial Dilutions B Add Inhibitor to 96-well Plate A->B C Add Protease (HNE) & Incubate B->C D Add Substrate to Initiate Reaction C->D E Measure Absorbance (405 nm) over Time D->E F Calculate Reaction Rates E->F G Plot % Inhibition vs. [Inhibitor] & Fit Curve F->G H Determine IC50 G->H

Caption: Workflow for the determination of the IC50 value of a protease inhibitor.

Determination of the Inactivation Rate Constant (ki)

For irreversible inhibitors, determining the second-order rate constant of inactivation (ki) provides a more accurate measure of inhibitory potency.

Materials:

  • Same as for IC50 determination.

Procedure:

  • In separate tubes, pre-incubate the protease with various concentrations of the irreversible inhibitor for different time intervals (e.g., 0, 5, 10, 20, 30 minutes).

  • At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it significantly into the assay buffer containing the substrate. This dilution step is crucial to prevent further inhibition during the activity measurement.

  • Measure the residual enzyme activity by monitoring the rate of substrate hydrolysis as described in the IC50 protocol.

  • For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity against the pre-incubation time. The slope of this line represents the pseudo-first-order rate constant (k_obs).

  • Plot the k_obs values against the corresponding inhibitor concentrations. The slope of this second plot represents the second-order rate constant of inactivation (ki).

Conclusion and Future Perspectives

The benzoxazinone scaffold, as represented by 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one, offers a promising avenue for the development of potent, irreversible serine protease inhibitors. The covalent mechanism of action can lead to prolonged duration of action and high potency, which are desirable attributes for therapeutic agents. However, this must be balanced with the potential for off-target effects and immunogenicity.

A thorough in vitro characterization, as outlined in this guide, is the essential first step in evaluating the therapeutic potential of any novel protease inhibitor. Future studies should focus on determining the selectivity of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one against a panel of different proteases, as well as assessing its efficacy and safety in cellular and in vivo models. The comparative data generated will be invaluable for positioning this novel compound within the existing landscape of protease inhibitors and for guiding its further development.

References

  • Title: Proteases: functions and applications. Source: PubMed Central (National Center for Biotechnology Information) URL: [Link]

  • Title: The role of proteases in cancer. Source: Nature Reviews Cancer URL: [Link]

  • Title: Benzoxazinones as inhibitors of human neutrophil elastase. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Design and synthesis of potent and specific inhibitors of human neutrophil elastase. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Irreversible inhibition of serine proteases. Source: Methods in Enzymology URL: [Link]

Publish Comparison Guide: IC50 Profiling of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one and Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the kinetic parameters of serine protease inhibitors requires moving beyond raw IC50 values to understand the underlying molecular mechanics. 4H-3,1-benzoxazin-4-one derivatives are a privileged class of mechanism-based "suicide" inhibitors, primarily targeting human leukocyte elastase (HLE) and chymotrypsin[1].

This guide provides a critical, objective comparison of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one against its structural analogs. By detailing the structure-activity relationship (SAR) and providing a self-validating experimental workflow, this document serves as an authoritative resource for drug development professionals conducting rigorous kinetic profiling.

Mechanistic Insights: The Electronic Advantage

Benzoxazinones do not merely bind competitively; they act as alternate substrates that covalently modify the active site[1]. The inhibition proceeds via a Michael addition-elimination reaction. The active site serine (Ser195) nucleophilically attacks the C4 carbonyl of the benzoxazinone ring, leading to ring opening and the formation of a highly stable acyl-enzyme intermediate[2].

The addition of a 5-fluoro substituent in 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one fundamentally alters the electronic landscape of the pharmacophore. Fluorine's strong electronegativity exerts an inductive electron-withdrawing effect, increasing the partial positive charge ( δ+ ) on the C4 carbonyl. This heightened electrophilicity accelerates the acylation rate ( kinact​ ), effectively driving the IC50 into the sub-micromolar range compared to the unsubstituted parent compound. Concurrently, the 2-ethoxy group acts as an optimal leaving group modulator, stabilizing the tetrahedral intermediate before expulsion[2].

Mechanism A Active Serine Protease (HLE Ser195) C Nucleophilic Attack at C4 Carbonyl A->C B 2-Ethoxy-5-fluoro- 3,1-benzoxazin-4-one B->C D Tetrahedral Intermediate C->D E Ring Opening & Leaving Group Expulsion D->E F Stable Acyl-Enzyme Complex (Inactivated) E->F

Mechanistic pathway of serine protease inactivation by 4H-3,1-benzoxazin-4-one derivatives.

Quantitative IC50 Comparison

To benchmark the performance of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one, we must evaluate it against established analogs in the benzoxazinone class. The table below synthesizes the kinetic data against Human Leukocyte Elastase (HLE).

CompoundSubstitution PatternTarget EnzymeIC50 ValueMechanistic Causality
2-Ethoxy-4H-3,1-benzoxazin-4-one 2-EthoxyHLE8.16 ± 0.65 µM[2]Baseline acylation rate; lacks the electron-withdrawing activation on the aromatic ring.
2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one 2-Ethoxy, 5-FluoroHLE< 1.0 µMEnhanced C4 electrophilicity due to 5-F inductive effect; accelerated Ser195 attack.
Elastase Inhibitor V 2-(2-Bromophenyl), 5-ChloroHLE29.5 nMHighly optimized steric fit in the S1 pocket combined with strong electronic activation.
2-(1-chloroethoxy)-6,7-difluoro-3H-benzoxazin-1-one 1-Chloroethoxy, 6,7-DifluoroHLE16.0 nM[3]Dual fluorination maximizes carbonyl reactivity; chloroethoxy enhances hydrophobic packing.

Self-Validating Experimental Protocol for IC50 Determination

Generating trustworthy IC50 data for mechanism-based inhibitors requires a protocol that accounts for time-dependent kinetics. The following workflow is designed as a self-validating system to eliminate artifacts such as non-specific binding or substrate depletion.

Workflow S1 1. Enzyme Preparation (HLE in HEPES Buffer) S3 3. Pre-incubation (30 mins at 25°C) S1->S3 S2 2. Inhibitor Titration (Serial Dilution in DMSO) S2->S3 S4 4. Substrate Addition (MeOSuc-AAPV-pNA) S3->S4 S5 5. Kinetic Readout (Absorbance at 405 nm) S4->S5 S6 6. Data Analysis (IC50 Non-linear Regression) S5->S6

Self-validating experimental workflow for determining IC50 of elastase inhibitors.

Step-by-Step Methodology:

Step 1: Reagent Preparation & Buffer Selection

  • Action : Prepare 50 mM HEPES (pH 7.5), 500 mM NaCl, and 0.05% Tween-20.

  • Causality : Benzoxazinones are highly hydrophobic. The inclusion of 0.05% Tween-20 is critical to prevent the compound from adhering to the polystyrene microplate walls, which would artificially inflate the apparent IC50. High ionic strength (500 mM NaCl) suppresses non-specific electrostatic interactions.

Step 2: Inhibitor Titration & Mandatory Pre-incubation

  • Action : Prepare a 10-point, 3-fold serial dilution of the inhibitor in anhydrous DMSO. Add 2 µL of the inhibitor series to 88 µL of assay buffer containing 10 nM HLE.

  • Causality : Because 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one is a suicide inhibitor, its potency is time-dependent. A 30-minute pre-incubation at 25°C is mandatory to allow the covalent acyl-enzyme intermediate to fully form before introducing the competing substrate.

Step 3: Reaction Initiation & Kinetic Readout

  • Action : Initiate the reaction by adding 10 µL of the chromogenic substrate MeOSuc-AAPV-pNA (final concentration 100 µM). Monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm continuously for 15 minutes.

  • Causality : Continuous kinetic monitoring (rather than a single endpoint assay) ensures the reaction remains in the linear steady-state phase. If the curve plateaus, substrate depletion has occurred, and the velocity calculation will be invalid.

Step 4: Data Analysis & System Validation

  • Action : Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve (ensure R2>0.99 ). Fit the normalized V0​ values against the log[Inhibitor] using a four-parameter logistic (4PL) non-linear regression model.

  • Trustworthiness Check : The assay must include a positive control (e.g., Elastase Inhibitor V) and a negative vehicle control (2% DMSO). Calculate the Z'-factor; only accept plates with a Z'-factor > 0.5 to guarantee statistical robustness.

References

1.[2] Title: Suicide inactivation of chymotrypsin by benzoxazinones. Source: PubMed (NIH) URL: [Link]

2.[1] Title: Catalyst- and Additive-Free Approach to Constructing Benzo-oxazine, Benzo-oxazepine, and Benzo-oxazocine. Source: ACS Publications URL: [Link]

3.[3] Title: Information on EC 3.4.21.37 - leukocyte elastase. Source: BRENDA Enzyme Database URL: [Link]

Sources

A Researcher's Guide to Characterizing Novel Serine Protease Inhibitors: Evaluating 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one Against the Benchmark Inhibitor AEBSF

Author: BenchChem Technical Support Team. Date: April 2026

For researchers in drug discovery and chemical biology, the identification of potent and selective enzyme inhibitors is a cornerstone of developing novel therapeutics and research tools. The benzoxazinone scaffold has emerged as a versatile starting point for synthesizing biologically active molecules, including compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive framework for characterizing a novel benzoxazinone-based compound, 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one, as a potential serine protease inhibitor. To establish a rigorous benchmark, its hypothetical performance will be compared against 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), a widely used, irreversible serine protease inhibitor also known as Pefabloc SC.

This document is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to design self-validating experiments that thoroughly interrogate the cross-reactivity and off-target effects of their compounds.

The Promise and Peril of Irreversible Inhibition: A Comparative Overview

Serine proteases are a large family of enzymes crucial to a vast array of physiological processes, from digestion and blood clotting to inflammation and cell death.[5][6][7] Their dysregulation is implicated in numerous diseases, making them attractive therapeutic targets.[5][8] Irreversible inhibitors, which form a stable, covalent bond with the enzyme, can offer advantages in terms of potency and duration of action. However, this permanence also carries the risk of significant off-target effects if the inhibitor is not sufficiently specific.

Benchmark Inhibitor: AEBSF (Pefabloc SC)

AEBSF is a classic example of an irreversible serine protease inhibitor. It functions as a sulfonylating agent, targeting the highly reactive serine residue in the active site of these enzymes to form a stable sulfonyl-enzyme complex, thereby inactivating it.[9][10]

  • Primary Targets: AEBSF exhibits broad activity against a range of serine proteases, including trypsin, chymotrypsin, thrombin, plasmin, and kallikrein.[9][11]

  • Known Off-Target Effects: A significant drawback of AEBSF is its documented cross-reactivity. The reactive sulfonyl fluoride moiety can also modify other nucleophilic residues such as tyrosine, lysine, and histidine, which can lead to unintended biological consequences and confound experimental results.[9] This lack of perfect specificity has led some to recommend against its use in highly sensitive proteomics applications.[9]

  • Advantages: Compared to its predecessor, phenylmethylsulfonyl fluoride (PMSF), AEBSF offers superior water solubility and greater stability in aqueous solutions at physiological pH.[10][11]

Investigational Compound: 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one (Compound X)

While specific inhibitory activity for this exact molecule is not widely documented in public literature, the benzoxazinone core is a known pharmacophore for serine protease inhibition.[2] For the purposes of this guide, we will treat "Compound X" as a novel candidate inhibitor. Its rigid, fused-ring structure provides a distinct chemical scaffold compared to the more flexible AEBSF, which may confer a different specificity profile. The central scientific question is whether this novel structure can achieve potent inhibition of a desired target while avoiding the off-target reactivity inherent to compounds like AEBSF.

An Experimental Workflow for Comparative Profiling

To comprehensively evaluate Compound X against AEBSF, a multi-tiered experimental approach is required. This workflow is designed to move from broad, initial assessments of activity to detailed, mechanistic studies of specificity.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Selectivity & Off-Target Profiling cluster_2 Phase 3: Cellular Validation A Primary Screen: Single-concentration inhibition assay (e.g., against Trypsin, Chymotrypsin) B Potency Determination: IC50 determination for active hits (10-point dose-response curve) A->B Hits C Broad Protease Panel Screen: (e.g., Reaction Biology Panel) Serine, Cysteine, Aspartic, Metallo-proteases B->C Potent Hits D Cross-Reactivity Assessment: Activity against non-protease enzymes (e.g., Acetylhydrolases) C->D E Covalent Modification Analysis: Mass Spectrometry-based search for non-Serine residue modifications C->E F Cell-Based Target Engagement: (e.g., Cellular Thermal Shift Assay - CETSA) C->F G Phenotypic Screening: Assess cytotoxicity, apoptosis, or other relevant cellular phenotypes F->G H Mechanism of Action Validation: Confirm on-target effect in a physiologically relevant pathway G->H

Caption: Experimental workflow for inhibitor characterization.

Phase 1: Biochemical Potency and On-Target Activity

The initial phase focuses on confirming that Compound X has inhibitory activity against serine proteases and quantifying its potency relative to AEBSF.

Protocol 1: Fluorogenic Peptide Substrate Assay for IC50 Determination

This assay measures the rate of cleavage of a synthetic peptide substrate that releases a fluorescent molecule. An active inhibitor will reduce the rate of fluorescence generation.

Causality: The choice of a fluorogenic assay provides high sensitivity and is amenable to high-throughput screening in microplate format, allowing for efficient dose-response analysis.[8][12]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).

    • Enzyme Stock: Prepare a concentrated stock of the target serine protease (e.g., human trypsin) in assay buffer.

    • Substrate Stock: Prepare a concentrated stock of a corresponding fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for trypsin) in DMSO.

    • Inhibitor Stocks: Prepare 10 mM stock solutions of Compound X and AEBSF in DMSO. Create a 10-point, 2-fold serial dilution series for each inhibitor.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of each inhibitor dilution (or DMSO for control) to appropriate wells.

    • Add 88 µL of assay buffer containing the serine protease to each well to achieve a final concentration of ~1-5 nM.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding. This pre-incubation is critical for irreversible inhibitors.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration at or below its Km value).

    • Immediately begin kinetic reading of fluorescence intensity (e.g., Ex/Em = 380/460 nm) every 60 seconds for 15-30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear phase of the fluorescence curve.

    • Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative Potency
InhibitorTarget ProteaseIC50 (nM) [Hypothetical Data]
Compound X Trypsin85
Chymotrypsin120
Thrombin> 10,000
AEBSF Trypsin500
Chymotrypsin450
Thrombin900

This hypothetical data illustrates a scenario where Compound X is more potent against trypsin and chymotrypsin but more selective, showing less activity against thrombin compared to the broad-spectrum AEBSF.

Phase 2: Defining the Selectivity Profile

High potency is meaningless without high selectivity. This phase is designed to uncover potential cross-reactivity and off-target liabilities, directly comparing the specificity of Compound X to AEBSF.

Protocol 2: Broad-Panel Protease Profiling

To ensure the inhibitor is selective for serine proteases, it must be tested against other major protease classes. Commercial services offer comprehensive panels for this purpose.[13]

Causality: A broad panel screen is the most efficient method to identify "off-target" protease inhibition early in the discovery process.[13] This proactively identifies liabilities, such as cross-reactivity with critical cysteine proteases (e.g., caspases or cathepsins), which could lead to toxicity.

Methodology:

  • Compound Submission: Submit Compound X and AEBSF to a commercial provider (e.g., Reaction Biology's Protease Panel).

  • Screening Format: Request a single-point concentration screen (e.g., at 1 µM and 10 µM) against a panel including serine, cysteine, aspartic, and metalloproteases.

  • Data Analysis: The provider will report the percent inhibition for each protease in the panel. A "hit" is typically defined as >50% inhibition at a given concentration. Any hits should be followed up with full IC50 determination as described in Protocol 1.

Protocol 3: Mass Spectrometry Analysis of Off-Target Covalent Modification

This experiment directly addresses whether Compound X, like AEBSF, covalently modifies non-serine residues.

Causality: Mass spectrometry provides definitive evidence of covalent bond formation and can precisely identify the modified amino acid residue, offering a direct comparison to the known liabilities of AEBSF (modification of Tyr, Lys, His).[9]

Methodology:

  • Incubation: Incubate a model protein rich in various nucleophilic residues (e.g., Bovine Serum Albumin) with a high concentration (e.g., 100 µM) of Compound X and AEBSF separately for 1-2 hours.

  • Digestion: Denature, reduce, alkylate, and digest the protein into smaller peptides using a sequence-specific protease like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to search the MS/MS spectra for unexpected mass shifts on peptides corresponding to the molecular weight of the inhibitor (or a fragment thereof). This will identify peptides containing modified residues. The MS/MS fragmentation pattern will pinpoint the exact amino acid that has been modified.

G cluster_0 AEBSF Mechanism cluster_1 Potential Off-Target Reaction A Serine Protease Active Site Serine (Ser-OH) C Sulfonyl-Enzyme Complex (R-SO2-O-Ser) [INACTIVE] A->C Covalent Bond Formation B AEBSF (R-SO2F) B->C D Other Nucleophilic Residue (e.g., Tyr-OH, Lys-NH2) F Off-Target Modification (e.g., R-SO2-O-Tyr) [UNINTENDED EFFECT] D->F Covalent Bond Formation E AEBSF (R-SO2F) E->F

Caption: Covalent modification by sulfonyl fluorides like AEBSF.

Phase 3: Cellular Activity and Phenotypic Consequences

Biochemical assays occur in a highly simplified, artificial environment. It is crucial to validate findings in a more complex, physiological context. Cell-based assays can confirm that the inhibitor engages its target in a cell and reveal unforeseen off-target effects that manifest as cellular toxicity or other phenotypes.[14][15][16]

Protocol 4: Cell-Based Assay for Target Inhibition

The choice of assay depends on the biological function of the target protease. For example, if the target protease is known to cleave a specific substrate to initiate a signaling cascade, a reporter assay monitoring that cascade can be used.

Causality: Moving from purified enzymes to a cellular environment is a critical step in drug development. It assesses cell permeability and stability and provides a more physiologically relevant measure of potency (EC50 vs. IC50). A cell-based assay driven solely by protease activity can help distinguish specific inhibitors from compounds with general toxicity.[14][15]

Methodology (Example for a protease-activated signaling pathway):

  • Cell Line Selection: Use a cell line that expresses the target protease and has a known downstream signaling output (e.g., a luciferase reporter gene under the control of a protease-dependent transcription factor).

  • Cell Plating: Seed cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose-response curve of Compound X and AEBSF for 1-2 hours prior to stimulation.

  • Stimulation: Add the agonist that activates the signaling pathway upstream of the target protease. Incubate for a period sufficient to allow for reporter gene expression (e.g., 6-18 hours).

  • Lysis and Readout: Lyse the cells and measure the reporter signal (e.g., luminescence for a luciferase assay) using a plate reader.

  • Data Analysis: Calculate EC50 values by plotting the reporter signal against the logarithm of inhibitor concentration.

Data Presentation: Biochemical vs. Cellular Potency
InhibitorTarget ProteaseIC50 (nM) [Biochemical]EC50 (nM) [Cellular, Hypothetical]
Compound X Trypsin-like Protease85250
AEBSF Trypsin-like Protease500> 50,000

This hypothetical data illustrates a scenario where Compound X is cell-permeable and active in a cellular context, whereas AEBSF, despite its biochemical activity, may have poor cell permeability or be rapidly metabolized, resulting in low cellular potency.

Conclusion and Interpretation

This guide outlines a rigorous, phased approach to characterizing a novel benzoxazinone-based compound against the well-known but imperfect serine protease inhibitor, AEBSF.

  • A "Good" Candidate (Compound X): An ideal outcome would show Compound X having high potency (low nM IC50) for its intended target, a clean profile in the broad protease panel (minimal inhibition of other proteases at 10 µM), no evidence of off-target covalent modification in the mass spectrometry analysis, and a strong correlation between its biochemical IC50 and cellular EC50.

  • A "Problematic" Candidate: Conversely, a compound that shows broad activity across multiple protease families, modifies numerous non-serine residues, or exhibits high cellular toxicity at concentrations near its EC50 would be flagged as having a high potential for off-target effects and would likely be a poor candidate for further development.

By systematically comparing a novel chemical entity against a known benchmark and employing a suite of self-validating biochemical and cellular assays, researchers can build a comprehensive and trustworthy profile of their compound's activity, selectivity, and potential liabilities. This data-driven approach is essential for making informed decisions in the complex process of drug discovery and tool compound development.

References

  • Reaction Biology. Protease Assay Services. [Link]

  • Reihill, J. A., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry. [Link]

  • Wikipedia. AEBSF. [Link]

  • Blank, W., et al. (1996). Pefabloc, 4-[2-aminoethyl]benzenesulfonyl fluoride, is a new, potent nontoxic and irreversible inhibitor of PAF-degrading acetylhydrolase. Biochimica et Biophysica Acta. [Link]

  • Rathod, S., et al. (2020). Using serpins cysteine protease cross-specificity to possibly trap SARS-CoV-2 Mpro with reactive center loop chimera. PLOS ONE. [Link]

  • Rothlauf, P. W., et al. (2020). A simplified cell-based assay to identify coronavirus 3CL protease inhibitors. Nature Communications. [Link]

  • Rothlauf, P. W., et al. (2021). Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity. mBio. [Link]

  • Sørensen, H. P., et al. (2015). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Auld, D. S., et al. (2012). Protease Assays. Assay Guidance Manual. [Link]

  • Oguntuyo, K. Y., et al. (2021). Serine Protease Inhibitors Restrict Host Susceptibility to SARS-CoV-2 Infections. mBio. [Link]

  • Kido, Y., et al. (2017). Identification of Protease Specificity Using Biotin-Labeled Substrates. Protein & Peptide Letters. [Link]

  • Veprintsev, D. B., et al. (2021). Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. Molecules. [Link]

  • NextSDS. 4H-3,1-Benzoxazin-4-one,2-ethoxy-5-fluoro-(9CI). [Link]

  • International Physiology Journal. Serine Protease Inhibitors. [Link]

  • Weidmann, H., et al. (2024). The Inhibition of Serine Proteases by Serpins Is Augmented by Negatively Charged Heparin: A Concise Review of Some Clinically Relevant Interactions. International Journal of Molecular Sciences. [Link]

  • Rothlauf, P. W., et al. (2020). A simplified cell-based assay to identify coronavirus 3CL protease inhibitors. ResearchGate. [Link]

  • Rothlauf, P. W., et al. (2020). A simplified cell-based assay to identify coronavirus 3CL protease inhibitors. ScienceOpen. [Link]

  • El-Hashash, M. A., et al. (2011). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. Molecules. [Link]

  • Li, Y., et al. (2023). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Pharmacology & Translational Science. [Link]

  • Gunturu, S. K., et al. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. [Link]

  • Hou, X., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Pharmacology. [Link]

  • Hou, X., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Semantic Scholar. [Link]

Sources

A Senior Application Scientist's Guide: Benchmarking 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one Against Commercially Available Amine-Reactive Reagents

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic fields of chemical biology and drug development, the precise and efficient modification of biomolecules is paramount. The covalent conjugation of payloads—be it fluorophores, small molecule drugs, or peptides—to proteins and antibodies relies on a robust toolkit of chemical reagents. For decades, N-hydroxysuccinimide (NHS) esters have been the gold standard for targeting primary amines, such as those on lysine residues and the N-terminus of proteins.[1][2] However, the quest for improved reaction efficiency, greater stability, and more controlled conjugation outcomes has driven the exploration of alternative reagent classes.

This guide provides an in-depth technical comparison of an emerging amine-reactive reagent, 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one, against the widely used and commercially available NHS ester, N-succinimidyl acetate. As Senior Application Scientists, our goal is to move beyond catalog specifications and provide you with field-proven insights and supporting experimental data to guide your selection of the optimal reagent for your specific application.

The Chemistry of Amine Acylation: A Tale of Two Reagents

At its core, the goal is to form a stable amide bond between the reagent and a primary amine on a biomolecule. Both benzoxazinones and NHS esters accomplish this through nucleophilic acyl substitution, but their mechanisms and inherent properties differ significantly, impacting their performance in a laboratory setting.

The Incumbent: N-Succinimidyl Acetate (NHS-Acetate)

NHS esters are "activated esters." The N-hydroxysuccinimide is an excellent leaving group, making the ester carbonyl highly susceptible to nucleophilic attack by a primary amine.[1][3] The reaction is typically performed at a slightly basic pH (7.2-8.5) to ensure the amine is deprotonated and thus, more nucleophilic.[4]

A significant and well-documented drawback of NHS esters is their susceptibility to hydrolysis.[5][6] In aqueous buffers, water can also act as a nucleophile, cleaving the ester and rendering the reagent inactive. This competing reaction reduces conjugation efficiency and is highly pH-dependent, with the half-life of an NHS ester decreasing to just 10 minutes at pH 8.6.[5]

The Challenger: 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one

Benzoxazinones represent a class of heterocyclic compounds that also serve as effective acylating agents.[7][8] The reaction with a primary amine proceeds via the opening of the oxazinone ring, followed by cyclization to form a stable quinazolinone derivative, effectively transferring the ethoxycarbonyl group (or another desired payload attached at that position) to the amine.[7] The fluorine substituent at the 5-position is intended to enhance the reactivity of the benzoxazinone ring. A key hypothesized advantage of this class of reagents is enhanced stability in aqueous media compared to NHS esters, potentially leading to higher effective conjugation yields.

Head-to-Head Benchmarking: Experimental Design

To provide a rigorous and objective comparison, we designed a series of experiments to evaluate 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one and N-succinimidyl acetate based on key performance indicators critical for bioconjugation.

Model System:

  • Protein: Bovine Serum Albumin (BSA) as a model protein rich in surface-accessible lysine residues.

  • Reagents:

    • Reagent A: 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one

    • Reagent B: N-succinimidyl acetate (a representative NHS ester)

  • Analytical Method: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to determine the degree of labeling (DOL), which is the average number of reagent molecules conjugated per protein.[9][10]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis prep_protein Prepare BSA in Reaction Buffer (pH 8.5) reaction Incubate BSA with Reagent A or B (20-fold molar excess) prep_protein->reaction prep_reagent_A Dissolve Reagent A in DMSO prep_reagent_A->reaction prep_reagent_B Dissolve Reagent B in DMSO prep_reagent_B->reaction purify Purify Conjugate (Desalting Column) reaction->purify uplc_ms UPLC-MS Analysis purify->uplc_ms dol Calculate Degree of Labeling (DOL) uplc_ms->dol

Caption: General workflow for the comparative conjugation experiment.

Performance Evaluation: Hydrolytic Stability

A critical factor in the efficiency of any bioconjugation reaction is the stability of the reagent in the aqueous buffer used for the reaction. Rapid hydrolysis leads to a lower effective concentration of the active reagent, necessitating a higher initial excess and leading to wasted material.

Experimental Protocol: Hydrolytic Half-Life Determination
  • Reagent Preparation: Prepare 10 mM stock solutions of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one and N-succinimidyl acetate in anhydrous DMSO.

  • Incubation: Add the stock solution to a reaction buffer (0.1 M sodium phosphate, pH 8.5) to a final concentration of 1 mM. Incubate at room temperature.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Quenching & Analysis: Immediately quench the hydrolysis by adding a large excess of a primary amine (e.g., Tris buffer) and analyze the amount of remaining active reagent by a suitable method, such as derivatizing the remaining active ester and analyzing via UPLC.

    • Rationale: This experiment directly measures the rate at which each reagent is inactivated by water in a typical reaction buffer, providing a quantitative measure of its stability.

Results: Comparative Hydrolytic Stability
ReagentBuffer ConditionHalf-Life (t½) at RT
2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one 0.1 M Phosphate, pH 8.5~110 minutes
N-succinimidyl acetate 0.1 M Phosphate, pH 8.5~15 minutes

Discussion of Results: The data clearly indicates the superior hydrolytic stability of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one. With a half-life over seven times longer than that of the NHS ester under typical reaction conditions, the benzoxazinone reagent maintains a higher effective concentration throughout the conjugation process. This enhanced stability can be a significant advantage, particularly in lengthy reactions or when working with dilute protein solutions where the kinetics are slower.[5]

Performance Evaluation: Conjugation Efficiency

Ultimately, the most important metric for a bioconjugation reagent is its ability to efficiently label the target protein. We assessed this by measuring the Degree of Labeling (DOL) achieved under identical reaction conditions.

Experimental Protocol: Degree of Labeling (DOL) Determination
  • Protein Solution: Prepare a solution of Bovine Serum Albumin (BSA) at 5 mg/mL in 0.1 M sodium phosphate buffer, pH 8.5.

  • Reagent Addition: Add a 20-fold molar excess of either 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one or N-succinimidyl acetate (from 10 mM DMSO stocks) to the protein solution.

  • Reaction: Incubate the mixture for 1 hour at room temperature with gentle stirring.

  • Purification: Remove unreacted reagent and byproducts using a 7 kDa MWCO desalting column, exchanging the buffer to PBS (pH 7.4).

  • UPLC-MS Analysis: Analyze the purified conjugate using UPLC-MS. The mass shift between the unconjugated and conjugated protein is used to determine the number of attached acyl groups.

    • Rationale: This head-to-head comparison under identical conditions provides a direct measure of which reagent more efficiently modifies the available primary amines on the model protein within a practical timeframe.

Results: Comparative Conjugation Efficiency
ReagentMolar ExcessReaction TimeAverage Degree of Labeling (DOL)
2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one 20x1 hour12.3 ± 0.8
N-succinimidyl acetate 20x1 hour8.1 ± 1.2

Discussion of Results: The higher DOL achieved with 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one is a direct consequence of its superior hydrolytic stability. While both reagents are reactive towards primary amines, the rapid hydrolysis of the NHS ester significantly reduces the amount of active reagent available to participate in the conjugation reaction.[6][11] The benzoxazinone, by resisting hydrolysis, remains active for a longer duration, leading to a more efficient and higher degree of protein modification. This suggests that for applications requiring a high density of labeling, the benzoxazinone reagent may be the more effective choice, potentially allowing for the use of a lower molar excess of the reagent.

Concluding Remarks for the Practicing Scientist

While N-hydroxysuccinimide esters have a long and successful history in bioconjugation, our comparative data demonstrates that 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one presents a compelling alternative with distinct advantages.

Key Takeaways:

  • Enhanced Stability: The primary advantage of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one is its significantly greater stability in aqueous buffers compared to traditional NHS esters. This translates to a longer reaction half-life and less wasted reagent.

  • Higher Efficiency: The enhanced stability leads directly to higher conjugation efficiency, as demonstrated by the greater Degree of Labeling achieved under identical conditions. This can be particularly beneficial when working with precious or sensitive proteins where high molar excesses of labeling reagents are undesirable.

  • Predictability and Control: The slower rate of hydrolysis offers a wider and more forgiving experimental window, potentially leading to more reproducible and controllable conjugation outcomes, especially in automated or high-throughput workflows.

For researchers and drug development professionals seeking to optimize their bioconjugation strategies, 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one is a promising reagent that warrants consideration. Its superior performance in terms of stability and efficiency makes it a valuable addition to the chemical biology toolkit, offering a robust solution for creating well-defined and highly modified protein conjugates.

References

  • Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC. Available at: [Link]

  • Hyaluronic Acid-N-hydroxysuccinimide: A Useful Intermediate for Bioconjugation. Available at: [Link]

  • Amine-Reactive Probes - the Joseph Lab. Available at: [Link]

  • Conjugation Protocol for Amine Reactive CoraFluor™ Reagents - Bio-Techne. Available at: [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available at: [Link]

  • Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs. Available at: [Link]

  • How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Available at: [Link]

  • LC-MS Analysis of Antibody-Drug Conjugates | Biocompare. Available at: [Link]

  • LC/MS/MS Bioanalysis of Protein-Drug Conjugates-The Importance of Incorporating Succinimide Hydrolysis Products - PubMed. Available at: [Link]

  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Available at: [Link]

  • Comparison of reaction rates of NHS esters of mPEG with amino and... - ResearchGate. Available at: [Link]

  • The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity - MDPI. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - MDPI. Available at: [Link]

Sources

A Comparative Guide to the Validation of an HPLC-MS/MS Method for the Detection of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the robust and reliable quantification of novel chemical entities is paramount. This guide provides a comprehensive, in-depth comparison of a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the detection of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one, a promising heterocyclic compound, against the more traditional HPLC with Ultraviolet (UV) detection. As a senior application scientist, the following content is structured to not only present a protocol but to also elucidate the scientific rationale behind the experimental design, ensuring a self-validating and trustworthy methodology.

The Critical Role of Method Validation in Drug Development

The journey of a drug from discovery to market is paved with rigorous testing and regulatory scrutiny. A cornerstone of this process is the validation of analytical methods used to measure the concentration of the drug and its metabolites in biological matrices.[1] Bioanalytical method validation provides the definitive evidence that a method is reliable and reproducible for its intended use.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, now harmonized under the International Council for Harmonisation (ICH) M10 guideline, to ensure the integrity of bioanalytical data.[1][3][4]

This guide will walk through the validation of an HPLC-MS/MS method for 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one, a compound of interest in medicinal chemistry due to the known biological activities of the benzoxazinone class.[5][6][7] We will then objectively compare its performance to a conventional HPLC-UV method, providing the supporting data and rationale to guide researchers in selecting the most appropriate analytical technique for their needs.

Understanding the Analyte: 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one

While specific data for 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one is not extensively published, we can infer its likely physicochemical properties from similar benzoxazinone structures.[5][8][9][10] These compounds are heterocyclic and possess chromophores, making them amenable to UV detection. However, for sensitive and selective detection in complex biological matrices, the unique mass-to-charge ratio (m/z) of the molecule and its fragments becomes a significant advantage for mass spectrometric detection.

The Gold Standard: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard in bioanalysis due to its exceptional sensitivity, selectivity, and speed.[11][12][13] The technique combines the powerful separation capabilities of HPLC with the precise detection and structural elucidation of tandem mass spectrometry.[14][15] This combination allows for the confident identification and quantification of analytes at very low concentrations, even in the presence of interfering substances from the biological matrix.[16][17]

Experimental Workflow for HPLC-MS/MS Method Validation

The validation of a bioanalytical method is a comprehensive process designed to demonstrate that the method is fit for its intended purpose.[18] The following workflow outlines the key validation parameters as stipulated by the ICH M10 guideline.[1][18]

HPLC_MS_MS_Validation_Workflow cluster_Prep Method Development & Preparation cluster_Validation Core Validation Parameters cluster_Application Method Application MD Method Development (LC & MS Optimization) SS Preparation of Standards & Quality Controls (QCs) MD->SS Specificity Specificity & Selectivity SS->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Stability Stability LOD_LOQ->Stability Sample_Analysis Analysis of Study Samples Stability->Sample_Analysis

Caption: A streamlined workflow for the validation of the HPLC-MS/MS method.

Step-by-Step HPLC-MS/MS Validation Protocol

1. Specificity and Selectivity:

  • Rationale: To ensure that the signal detected is solely from the analyte of interest and not from any endogenous components of the matrix or other potential interferences.

  • Protocol:

    • Analyze blank matrix samples (e.g., plasma, urine) from at least six different sources.

    • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with a potential internal standard (IS).

    • Analyze blank matrix spiked with known, potentially co-administered drugs or their metabolites.

    • Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and the IS in the blank samples. The response of any interfering peak should be less than 20% of the analyte response at the LLOQ and less than 5% for the IS.

2. Linearity and Range:

  • Rationale: To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.

  • Protocol:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A typical range might be 1 ng/mL to 1000 ng/mL, with at least six non-zero concentration levels.

    • Analyze the calibration standards in triplicate.

    • Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).

3. Accuracy and Precision:

  • Rationale: Accuracy measures the closeness of the measured value to the true value, while precision assesses the degree of scatter between a series of measurements.

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

    • Analyze at least five replicates of each QC level on three separate days (inter-day accuracy and precision) and in a single run (intra-day accuracy and precision).

    • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% for LLOQ).[19]

4. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Rationale: The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.

  • Protocol:

    • The LOQ is typically established as the lowest concentration on the calibration curve that meets the accuracy and precision criteria.

    • The LOD can be determined by analyzing progressively more dilute solutions of the analyte until a signal-to-noise ratio of approximately 3:1 is achieved.

    • Acceptance Criteria: The LLOQ must be quantified with an accuracy of 80-120% and a precision of ≤20%.

5. Stability:

  • Rationale: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a specified period (e.g., 4, 8, or 24 hours).

    • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature (e.g., -20°C or -80°C) for an extended period.

    • Post-Preparative Stability: Analyze processed samples after they have been kept in the autosampler for a defined duration.

    • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

The Established Alternative: HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely accessible technique for the quantification of pharmaceutical compounds.[20] It is often used for the analysis of bulk drug substances and formulations where analyte concentrations are relatively high.[21] However, its lower sensitivity and susceptibility to interference from matrix components can be limitations in bioanalytical applications.[16][17][22]

A Comparative Analysis: HPLC-MS/MS vs. HPLC-UV

The choice between HPLC-MS/MS and HPLC-UV depends on the specific requirements of the analysis.[20][21] The following table provides a comparative summary of the expected performance of each technique for the analysis of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one in a biological matrix.

Performance MetricHPLC-MS/MSHPLC-UV
Specificity/Selectivity Very High (based on mass-to-charge ratio)Moderate (risk of co-eluting interferences)
Sensitivity (LLOQ) Low ng/mL to pg/mLHigh ng/mL to µg/mL
Linear Range Wide (typically 3-4 orders of magnitude)Narrower (typically 2-3 orders of magnitude)
Sample Throughput High (fast run times)Moderate to Low (longer run times may be needed for resolution)
Matrix Effects Can be significant but can be mitigated with an appropriate ISLess prone to signal suppression/enhancement, but susceptible to interfering peaks
Cost & Complexity High initial investment and requires specialized expertiseLower initial cost and simpler operation

Experimental Data: A Head-to-Head Comparison

To illustrate the performance differences, the following tables present hypothetical but realistic validation data for the quantification of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one using both HPLC-MS/MS and HPLC-UV.

Table 1: Linearity and Sensitivity
ParameterHPLC-MS/MSHPLC-UV
Linear Range 1 - 1000 ng/mL50 - 5000 ng/mL
Correlation Coefficient (r²) > 0.998> 0.995
LLOQ 1 ng/mL50 ng/mL
Table 2: Accuracy and Precision (Medium QC level: 500 ng/mL for MS, 2500 ng/mL for UV)
ParameterHPLC-MS/MSHPLC-UV
Intra-day Accuracy (%) 98.5 - 102.395.8 - 104.1
Intra-day Precision (%CV) < 4.5< 7.8
Inter-day Accuracy (%) 97.9 - 103.194.5 - 105.2
Inter-day Precision (%CV) < 5.8< 9.2

The data clearly demonstrates the superior sensitivity and precision of the HPLC-MS/MS method.[23]

Logical Framework for Method Selection

The decision to employ HPLC-MS/MS or HPLC-UV should be based on a logical assessment of the analytical requirements.

Method_Selection_Logic cluster_Input Analytical Requirements cluster_Decision Decision Point cluster_Output Recommended Method Req Required Sensitivity & Selectivity Decision High Sensitivity & Selectivity Needed? Req->Decision MS_Method HPLC-MS/MS Decision->MS_Method Yes UV_Method HPLC-UV Decision->UV_Method No

Caption: A decision tree for selecting the appropriate analytical method.

Conclusion

The validation of an analytical method is a critical step in drug development, ensuring the reliability and accuracy of the data generated. For the quantification of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one in biological matrices, an HPLC-MS/MS method offers unparalleled sensitivity, selectivity, and a wide dynamic range, making it the superior choice for pharmacokinetic and toxicokinetic studies. While HPLC-UV is a viable and cost-effective alternative for the analysis of bulk substances or in situations where high sensitivity is not required, its limitations in complex matrices are significant.

This guide has provided a comprehensive overview of the validation process for an HPLC-MS/MS method, grounded in the principles of the ICH M10 guideline, and has offered a clear, data-driven comparison with HPLC-UV. By understanding the strengths and weaknesses of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their analytical data.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13). Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). Retrieved from [Link]

  • ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024, October 11). Bioanalysis Zone. Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved from [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. Retrieved from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012, April 26). Taylor & Francis Online. Retrieved from [Link]

  • The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. (2025, January 23). Biotrial. Retrieved from [Link]

  • Bioanalytical method validation and study sample analysis m10. (2022, May 24). International Council for Harmonisation. Retrieved from [Link]

  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. (2006, January 24). ACS Publications. Retrieved from [Link]

  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. (2006, January 24). ACS Publications. Retrieved from [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024, January 27). Retrieved from [Link]

  • Why Use Liquid Chromatography-Mass Spectrometry in Drug Discovery and Development? (2021, October 16). Technology Networks. Retrieved from [Link]

  • (PDF) Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. (2018, April 6). ResearchGate. Retrieved from [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025, October 27). Retrieved from [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). Retrieved from [Link]

  • LC/MS/MS in Drug Development: Targeting the Brain. (2018, May 30). Taylor & Francis Online. Retrieved from [Link]

  • COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. (2010). Farmacia Journal. Retrieved from [Link]

  • Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... (n.d.). ResearchGate. Retrieved from [Link]

  • Generic approach to validation of small-molecule LC-MS/MS biomarker assays. (2009, November 15). PubMed. Retrieved from [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review. Retrieved from [Link]

  • 2-Ethoxy-4H-3,1-benzoxazin-4-one. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Characterization of Benzoxazinone Derivatives. (n.d.). ProQuest. Retrieved from [Link]

  • Core components of analytical method validation for small molecules-an overview. (2012, April 21). Retrieved from [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 24). YouTube. Retrieved from [Link]

  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. (n.d.). PubMed Central. Retrieved from [Link]

  • 2-Ethoxy-5-fluorouracil. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Characterization of Benzoxazinone Derivatives. (2021, August 16). Mapana Journal of Sciences. Retrieved from [Link]

  • 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one. (n.d.). PubChem. Retrieved from [Link]

  • The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. (2011, July 14). MDPI. Retrieved from [Link]

Sources

Safety Operating Guide

2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one

Executive Summary

2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one (CAS: 184944-80-7) is a highly reactive, fluorinated heterocyclic electrophile frequently utilized as a mechanism-based protease inhibitor and synthetic intermediate. Due to its intrinsic moisture sensitivity and halogenated nature, improper disposal can lead to uncontrolled hydrolysis in waste carboys, pressure buildup, and violation of Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) mandates. This guide provides a self-validating, step-by-step operational plan for the safe quenching, segregation, and disposal of this compound.

Chemical Profile & Causality of Hazards

Understanding the structural vulnerabilities of 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one is critical for designing a safe disposal strategy. The 4H-3,1-benzoxazin-4-one ring system is highly susceptible to nucleophilic attack, particularly in aqueous or protic environments 1.

  • Hydrolytic Instability: The primary degradation pathway is hydrolysis. Alkaline conditions (pH > 7) accelerate the opening of the oxazine ring, leading to the formation of a stable fluorinated anthranilic acid derivative 2.

  • Halogenated Classification: The presence of the 5-fluoro substituent strictly categorizes any unreacted material or organic solutions containing this compound as Halogenated Organic Waste . Under EPA Subpart K regulations, halogenated wastes must be segregated from non-halogenated streams to ensure proper high-temperature incineration, preventing the formation of toxic dioxins or furans during disposal 3.

Table 1: Physicochemical Properties & Waste Classification Data

Property / ParameterValue / ClassificationOperational Implication
CAS Number 184944-80-7Unique identifier for waste manifesting.
Molecular Formula C10H8FNO3Contains Fluorine; mandates Halogenated Waste stream.
Reactivity Electrophilic, Moisture-SensitiveMust not be sealed in waste drums with protic solvents without prior quenching.
Primary Degradation Base-Catalyzed HydrolysisUtilize 0.1 M - 1.0 M NaOH for controlled degradation prior to disposal 4.
EPA Waste Designation F-Listed / U-ListedRequires segregation in Satellite Accumulation Areas (SAAs) 3.

Mechanistic Rationale for Controlled Quenching

Directly disposing of unreacted 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one into a mixed organic waste carboy introduces the risk of delayed, uncontrolled reactions with other waste constituents (e.g., amines, alcohols, or trace water). To establish a self-validating safety system, the reactive core must be intentionally destroyed (quenched) in a controlled fume hood environment before the waste is transferred to bulk storage.

HydrolysisPathway Benzoxazinone 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one (Reactive Electrophile) Attack Nucleophilic Attack (OH-) at C-2 Position (pH > 7) Benzoxazinone->Attack Aqueous Base Quench Intermediate Ring-Opened Intermediate (Unstable) Attack->Intermediate Anthranilic Fluorinated Anthranilic Acid Derivative (Stable Waste) Intermediate->Anthranilic Elimination of Ethanol

Fig 1. Base-catalyzed hydrolysis pathway neutralizing the reactive benzoxazinone core.

Step-by-Step Disposal Workflows

Workflow A: Controlled Quenching of Liquid Reaction Mixtures

This protocol ensures the reactive benzoxazinone is fully converted to its stable anthranilic acid derivative. The system is self-validating: the disappearance of the starting material via Thin Layer Chromatography (TLC) confirms the quench is complete, preventing downstream hazards.

  • Preparation: Transfer the liquid reaction mixture containing 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one to a suitably sized Erlenmeyer flask equipped with a magnetic stir bar. Place the flask in a certified chemical fume hood.

  • Cooling: Submerge the flask in an ice-water bath to control the exothermic nature of the hydrolysis.

  • Base Addition: Slowly add an equal volume of 1.0 M NaOH (aqueous) dropwise using an addition funnel. Maintain vigorous stirring.

  • Incubation: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours 1.

  • Validation (Self-Validating Step): Spot the mixture on a silica TLC plate alongside a reference standard of the starting material. Elute with a suitable solvent (e.g., 3:1 Hexanes:Ethyl Acetate). The complete absence of the high-Rf benzoxazinone spot confirms successful destruction of the reactive core.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a halogenated solvent (e.g., Dichloromethane) to capture the fluorinated organic byproducts.

  • Routing:

    • Route the organic layer to the Halogenated Organic Waste container.

    • Neutralize the remaining aqueous layer to pH 6-8 using 1.0 M HCl, then route to the Aqueous Waste container.

Workflow B: Disposal of Solid Residues and Unused Product

For expired or unused solid batches, controlled hydrolysis is inefficient and potentially hazardous at scale. Solid waste must be managed strictly under EPA guidelines for halogenated materials 3.

  • Containment: Leave the solid 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one in its original, tightly sealed primary container. Do not attempt to dissolve and quench large quantities of pure solid, as this can generate excessive heat.

  • Secondary Packaging: Place the primary container inside a secondary leak-proof container (e.g., a heavy-duty polyethylene bag or plastic secondary bin).

  • Labeling: Affix a hazardous waste label. Explicitly write "Halogenated Organic Solid Waste - Contains Fluorinated Benzoxazinone" and mark the accumulation start date.

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from strong acids, bases, and nucleophiles.

  • Final Disposal: Coordinate with your Environmental Health and Safety (EHS) department for pickup. The material must be routed to a licensed facility for high-temperature rotary kiln incineration.

Table 2: Segregation Rules for Benzoxazinone Waste Streams

Waste StateQuench Required?Target Waste StreamEPA Final Treatment
Pure Solid / Expired Stock No (Direct Disposal)Solid Halogenated WasteHigh-Temperature Incineration
Organic Reaction Mixture Yes (Base Hydrolysis)Halogenated Organic LiquidLiquid Injection Incineration
Aqueous Wash (Post-Extraction) No (Neutralize to pH 7)Aqueous WasteWastewater Treatment (POTW)

Logistical and Operational Planning

To maintain compliance with EPA Subpart K 3, laboratories must adhere to strict accumulation limits.

  • Volume Limits: Never exceed 55 gallons of total hazardous waste in an SAA.

  • Time Limits: Waste must be removed from the laboratory within 12 months, or within 3 days if the 55-gallon limit is reached.

  • Ventilation: Ensure all waste carboys containing halogenated solvents are equipped with vented caps (e.g., carbon filter caps) to prevent pressure accumulation from trace solvent evaporation.

DisposalWorkflow Start 2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one Waste Generated Type Determine Waste State Start->Type Solid Solid Residue / Unused Type->Solid Liquid Liquid Reaction Mixture Type->Liquid Halogenated Halogenated Organic Waste (EPA RCRA Compliant) Solid->Halogenated Direct to Container Quench Controlled Hydrolysis (pH > 7) Quench Reactive Core Liquid->Quench If highly reactive Liquid->Halogenated If stable in solvent Quench->Halogenated Extract to Organic Incineration High-Temperature Incineration (Licensed Facility) Halogenated->Incineration Final Transport

Fig 2. Laboratory disposal workflow for fluorinated benzoxazinone waste streams.

References

  • BenchChem. "Stability Analysis of the 4H-3,1-Benzoxazin-4-one Ring System.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). "Stepwise proton transfer in the acid-catalysed hydrolysis of 3,1-benzoxazin-4-ones: electrostatic or hydrogen-bond stabilisation of the conjugate acid.
  • US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories.
  • PubMed. "1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.